molecular formula C9H14N2 B070647 4-(1H-pyrrol-1-yl)piperidine CAS No. 169751-01-3

4-(1H-pyrrol-1-yl)piperidine

Cat. No.: B070647
CAS No.: 169751-01-3
M. Wt: 150.22 g/mol
InChI Key: FUQWPFAUFIMXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrrol-1-yl)piperidine is a versatile and valuable nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a common pharmacophore in bioactive molecules, substituted at the 4-position with a 1H-pyrrole group. This unique structure confers distinct electronic and steric properties, making it a privileged building block for the synthesis of novel molecular libraries and targeted compounds. Its primary research value lies in its application as a key intermediate in the development of potential therapeutic agents, particularly for central nervous system (CNS) targets, as the piperidine moiety is frequently found in ligands for various receptors and enzymes. Researchers utilize this compound to explore structure-activity relationships (SAR), often employing it as a conformational restraint or to modulate the lipophilicity, basicity, and spatial orientation of lead molecules. The mechanism of action for derivatives of this compound is highly target-dependent but often involves interaction with biological systems through hydrogen bonding, van der Waals forces, and pi-stacking interactions facilitated by its heteroaromatic and aliphatic amine components. It is extensively used in high-throughput screening, fragment-based drug design, and the synthesis of complex molecules for pharmacological evaluation. This high-purity reagent is an essential tool for chemists and biologists aiming to develop next-generation chemical probes and pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,7-10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWPFAUFIMXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620151
Record name 4-(1H-Pyrrol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169751-01-3
Record name 4-(1H-Pyrrol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrrol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-pyrrol-1-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document details a robust and efficient synthetic protocol based on the Clauson-Kaas reaction, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important molecular entity.

Introduction: The Significance of the Pyrrol-Piperidine Scaffold

The fusion of pyrrole and piperidine rings in the this compound structure creates a unique molecular architecture with considerable therapeutic potential. Both pyrrolidine and piperidine are privileged structures in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active natural products.[1][2][3] The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of drugs targeting the central nervous system (CNS) and other biological systems.[2][4][5] Its conformational flexibility allows for optimal binding to various receptor sites. The pyrrole ring, an aromatic five-membered heterocycle, contributes to the electronic properties and potential for hydrogen bonding interactions of the overall molecule.[3][6]

The combined pyrrol-piperidine scaffold has been explored for a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[1][7][8] The versatility of this scaffold allows for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery campaigns.[9] A thorough understanding of the synthesis and detailed characterization of the core structure, this compound, is therefore fundamental for advancing research in this area.

Synthetic Strategy: The Clauson-Kaas Reaction

For the synthesis of N-substituted pyrroles like this compound, the Clauson-Kaas reaction stands out as a reliable and widely adopted method.[10][11][12] This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, typically in the presence of an acid catalyst.[10][13] The elegance of this approach lies in its operational simplicity and the commercial availability of the starting materials.

An alternative and equally important method for pyrrole synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[14][15][16] While effective, the Clauson-Kaas reaction often offers advantages in terms of the accessibility and stability of the pyrrole precursor.

Mechanistic Rationale

The Clauson-Kaas reaction proceeds through a well-established mechanism. The initial step involves the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, succinaldehyde. The primary amine, in this case, 4-aminopiperidine, then undergoes a double condensation with the two carbonyl groups of succinaldehyde. This is followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of a protic acid like acetic acid facilitates both the hydrolysis of the acetal and the dehydration steps.[10][12]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G reagents Reactant Mixing (4-Aminopiperidine, 2,5-Dimethoxytetrahydrofuran, Glacial Acetic Acid) reaction Reaction (Reflux) reagents->reaction Heat workup Aqueous Work-up (Basification with NaOH, Extraction with DCM) reaction->workup Cooling drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Aminopiperidine13035-19-3C₅H₁₂N₂100.16
2,5-Dimethoxytetrahydrofuran696-59-3C₆H₁₂O₃132.16
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Synthetic Procedure
  • Reaction Setup: To a solution of 4-aminopiperidine (1.0 g, 10.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Carefully basify the aqueous solution with 2M sodium hydroxide until a pH of approximately 10-12 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Isolation: Combine the fractions containing the pure product (as indicated by TLC) and evaporate the solvent to yield this compound as a pale yellow oil.

Comprehensive Characterization

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₄N₂[17][18]
Molecular Weight150.22 g/mol [17][18]
AppearancePale yellow oil
Boiling PointNot determined
SolubilitySoluble in dichloromethane, chloroform, methanol
Spectroscopic Data
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.65t2HPyrrole C2-H, C5-H
~6.15t2HPyrrole C3-H, C4-H
~4.20m1HPiperidine C4-H
~3.20m2HPiperidine C2-Hₑ, C6-Hₑ
~2.80m2HPiperidine C2-Hₐ, C6-Hₐ
~2.10m2HPiperidine C3-Hₑ, C5-Hₑ
~1.85m2HPiperidine C3-Hₐ, C5-Hₐ
~1.60br s1HPiperidine N-H

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts (δ) in ppm are:

Chemical Shift (ppm)Assignment
~118.0Pyrrole C2, C5
~108.0Pyrrole C3, C4
~55.0Piperidine C4
~45.0Piperidine C2, C6
~32.0Piperidine C3, C5
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule. Key characteristic absorption bands are expected at the following wavenumbers (cm⁻¹):

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350N-H stretchPiperidine N-H
~3100C-H stretchPyrrole C-H
~2930, 2850C-H stretchPiperidine C-H
~1500C=C stretchPyrrole ring
~1070C-N stretchC-N bond

Note: The N-H stretching frequency of the pyrrole ring is often weak or absent in N-substituted pyrroles.[19][20]

4.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 151.12.[21]

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural information. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the piperidine ring.[22][23]

Characterization Workflow Diagram

This diagram outlines the logical flow of the characterization process.

G product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry (ESI-MS) product->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the structural characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Clauson-Kaas reaction offers an efficient and reliable route to this valuable heterocyclic scaffold. The comprehensive analytical data presented, including NMR, FTIR, and MS, serve as a benchmark for researchers to confirm the identity and purity of their synthesized material. The methodologies and insights contained within this document are intended to empower scientists in their pursuit of novel therapeutics based on the promising pyrrol-piperidine core.

References

physicochemical properties of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-pyrrol-1-yl)piperidine

Abstract

This compound is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a structural motif, it combines the saturated, basic piperidine ring—a cornerstone of many successful drugs—with the aromatic, electron-rich pyrrole moiety. This unique combination imparts specific physicochemical characteristics that are critical for its application in drug design, particularly in modulating properties like solubility, basicity, and receptor-binding interactions. This guide provides a comprehensive analysis of the core , offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural features, empirical and predicted properties, analytical characterization methodologies, plausible synthetic strategies, and essential safety protocols.

Molecular Structure and Identification

Chemical Identity

The foundational identity of a compound is established through its universally recognized identifiers. For this compound, these are:

  • IUPAC Name: 4-(pyrrol-1-yl)piperidine[1]

  • CAS Number: 169751-01-3[1][2]

  • Molecular Formula: C₉H₁₄N₂[1][2]

  • Molecular Weight: 150.22 g/mol [1][2]

  • Canonical SMILES: C1CNCCC1N2C=CC=C2[3]

  • InChIKey: FUQWPFAUFIMXFV-UHFFFAOYSA-N[1][3]

Core Structural Features

The molecule's behavior is a direct consequence of its architecture. It is composed of two key heterocyclic systems linked by a C-N bond:

  • Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. In solution, it predominantly adopts a stable chair conformation to minimize steric strain.[4] The nitrogen atom in this ring is sp³-hybridized and is the primary center of basicity for the molecule.

  • Pyrrole Ring: A five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized within the ring, contributing to its aromaticity. Consequently, the pyrrole nitrogen is non-basic. This aromatic ring is attached to the C4 position of the piperidine ring.

The linkage between the basic piperidine nitrogen and the electron-rich pyrrole ring dictates the molecule's overall electronic and conformational profile, influencing its interactions with biological targets.

Physicochemical Properties: A Quantitative Overview

A compound's journey from a laboratory chemical to a potential therapeutic agent is governed by its physical and chemical properties. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Note of Caution: It is critical to distinguish this compound (aromatic pyrrole ring) from its saturated analog, 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9). The latter has vastly different electronic properties and physical data which should not be used interchangeably.

Table 1: Summary of Physicochemical Properties

Property Value / Observation Source / Method Significance in Drug Development
Molecular Formula C₉H₁₄N₂ N/A Defines the elemental composition and exact mass.
Molecular Weight 150.22 g/mol N/A Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
Appearance White to off-white solid/crystals Supplier Data Basic quality control parameter.
LogP (Octanol/Water) 1.41 (Computed)[2] Computational Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 16.96 Ų Computational[2] Suggests excellent potential for cell membrane penetration and oral absorption (typically <140 Ų).
Hydrogen Bond Donors 1 (Piperidine N-H) Structural Analysis[2] Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 2 (Piperidine N, Pyrrole N) Structural Analysis[2] Affects solubility and the potential for forming hydrogen bonds with biological targets.
pKa (Basicity) Not Experimentally Determined Prediction The piperidine nitrogen is the basic center. Its pKa is expected to be slightly lower than unsubstituted piperidine (~11.1) due to the mild electron-withdrawing effect of the pyrrole ring. This basicity is crucial for salt formation and solubility at physiological pH.
Solubility Soluble in methanol.[5] Experimental[5] The polar N-H group and basic nitrogen suggest moderate solubility in polar protic solvents and aqueous acidic solutions. Its moderate LogP indicates likely solubility in organic solvents like DCM and Chloroform.

| Storage Temperature | 2-8°C | Supplier Recommendation[2] | Suggests the compound may have limited long-term stability at room temperature. |

Analytical Characterization Workflow

Establishing the identity, purity, and structure of this compound is a multi-step process. Each analytical technique provides a unique piece of the puzzle, and together they form a self-validating system for quality control.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_confirmation Data Interpretation Sample Sample Receipt Prep Solution Preparation (e.g., CDCl3, MeOD) Sample->Prep IR FT-IR Spectroscopy Sample->IR Functional Groups HPLC HPLC-UV/MS (Purity & MW) Prep->HPLC Purity NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Structure Purity Purity Assessment (>98%?) HPLC->Purity Structure Structural Elucidation NMR->Structure Identity Identity Confirmation IR->Identity Report Final Certificate of Analysis Purity->Report Structure->Report Identity->Report

Caption: A typical analytical workflow for the characterization of this compound.

Chromatographic Analysis (Purity Assessment)

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a non-volatile organic compound. The choice of a reverse-phase (C18) column is logical as it effectively separates compounds based on polarity, which is suitable for this moderately lipophilic molecule.

Protocol: HPLC Purity Determination

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis at 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

  • Injection: Inject 5 µL of the sample solution.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-18.5 min: Return to 5% B.

    • 18.5-22 min: Re-equilibrate at 5% B.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Spectroscopic Characterization (Structural Elucidation)

Expertise: Spectroscopic methods provide the definitive confirmation of the molecule's chemical structure.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: This technique reveals the proton environment. We expect to see distinct signals for the two types of pyrrole protons (α and β to the nitrogen) in the aromatic region (approx. 6.0-7.0 ppm). The piperidine ring protons will appear in the aliphatic region (approx. 1.5-4.5 ppm), with the proton on the C4 carbon (bearing the pyrrole) being the most downfield of this group.

    • ¹³C NMR: This confirms the carbon skeleton. We expect 5 distinct signals for the 9 carbon atoms due to molecular symmetry: two for the pyrrole ring and three for the piperidine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational bands include:

    • ~3300-3400 cm⁻¹: N-H stretch from the piperidine ring.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretches from the piperidine ring.

    • ~3100 cm⁻¹: Aromatic C-H stretches from the pyrrole ring.

    • ~1500-1600 cm⁻¹: C=C stretching from the aromatic pyrrole ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 151.12. High-resolution mass spectrometry can confirm the molecular formula to within a few parts per million.

Synthesis and Stability

Plausible Synthetic Strategy

Expertise: A common and efficient method for synthesizing N-substituted pyrroles from primary amines is the Clauson-Kaas reaction. This approach is highly reliable and uses readily available starting materials.

Protocol: Synthesis via Clauson-Kaas Reaction

  • Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.05 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 110-120°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting amine is consumed, cool the mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture over ice and adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow Reactant1 4-Aminopiperidine Condition Glacial Acetic Acid Reflux (110-120°C) Reactant1->Condition Reactant2 2,5-Dimethoxytetrahydrofuran Reactant2->Condition Product This compound Condition->Product

Caption: Proposed synthesis of this compound via the Clauson-Kaas reaction.

Chemical Stability

The compound's stability is generally good under standard conditions. However, the piperidine moiety makes it susceptible to oxidation over time, especially if exposed to air and light. The pyrrole ring is generally stable but can be susceptible to strong acids or potent electrophiles. For long-term use, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its integrity.[2]

Safety and Handling

Trustworthiness: A thorough understanding of a compound's hazards is non-negotiable for safe laboratory practice. The Globally Harmonized System (GHS) provides a clear framework for this.

Table 2: GHS Hazard Information for this compound

Pictogram GHS Code Hazard Statement Precautionary Class

|

alt text

alt text
| H302 | Harmful if swallowed.[1] | Warning | | | H315 | Causes skin irritation.[1] | Warning | | | H318 | Causes serious eye damage.[1] | Danger | | | H335 | May cause respiratory irritation.[1] | Warning |

Data sourced from PubChem CID 21922730.[1]

Recommended Handling Procedures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

References

A Comprehensive Technical Guide to 4-(1H-pyrrol-1-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-(1H-pyrrol-1-yl)piperidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical application. We will delve into its synthesis, physicochemical properties, and its role as a valuable scaffold in the creation of novel therapeutics, with a focus on the causality behind experimental choices and methodologies.

Core Identification and Physicochemical Profile

The foundational identity of any chemical entity in a research and development setting is its unambiguous nomenclature and registration.

  • IUPAC Name: 4-pyrrol-1-ylpiperidine[1]

  • CAS Number: 169751-01-3[1]

A thorough understanding of the compound's physicochemical properties is paramount for its application in synthesis and formulation. The following table summarizes key computed and experimental data.

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid (predicted)---
Boiling Point Not available---
Melting Point Not available---
Solubility Predicted to be soluble in water and polar organic solventsInferred from Piperidine[2]
XLogP3-AA 0.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Synthesis and Mechanism: The Paal-Knorr Reaction

The most direct and widely employed method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis . This classic condensation reaction offers an efficient route to the pyrrole ring system from readily available precursors.

The Underlying Chemistry: Why Paal-Knorr?

The Paal-Knorr synthesis is favored due to its operational simplicity and the accessibility of the starting materials: a primary amine and a 1,4-dicarbonyl compound. In this case, 4-aminopiperidine serves as the primary amine, and a synthon for succinaldehyde, such as 2,5-dimethoxytetrahydrofuran, is used as the 1,4-dicarbonyl equivalent. The reaction is typically acid-catalyzed, which facilitates both the initial nucleophilic attack and the subsequent dehydration steps.

The mechanism proceeds through a series of well-understood steps, making it a reliable and predictable transformation. This predictability is a cornerstone of trustworthiness in a research and development setting, ensuring that the synthetic route is robust and scalable.

Reaction Mechanism

The reaction mechanism can be visualized as a two-stage process: initial hemiaminal formation followed by cyclization and dehydration.

Paal_Knorr_Mechanism start_materials 4-Aminopiperidine + 2,5-Dimethoxytetrahydrofuran acid_catalysis H⁺ (Acid Catalyst) start_materials->acid_catalysis 1. hydrolysis Hydrolysis to Succinaldehyde acid_catalysis->hydrolysis hemiaminal Hemiaminal Intermediate hydrolysis->hemiaminal 2. Amine Attack cyclization Intramolecular Cyclization hemiaminal->cyclization 3. dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrolidine Intermediate cyclization->dihydroxypyrrolidine dehydration Dehydration (-2 H₂O) dihydroxypyrrolidine->dehydration 4. product This compound dehydration->product

Caption: Mechanism of the Paal-Knorr synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound. The inclusion of specific workup and purification steps ensures the isolation of a high-purity product, a critical aspect of a self-validating experimental design.

Materials:

  • 4-Aminopiperidine

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid (or another suitable acid catalyst)

  • Anhydrous solvent (e.g., Ethanol, Toluene)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminopiperidine (1.0 eq) and the chosen anhydrous solvent.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyrrole protons (two distinct signals in the aromatic region, likely around 6.0-7.0 ppm) and the piperidine ring protons. The piperidine protons will appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm).

  • ¹³C NMR: The carbon signals for the pyrrole ring will appear in the downfield region (around 100-120 ppm), while the piperidine carbons will be found in the upfield aliphatic region (typically 25-55 ppm).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 150.22.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. The piperidine ring provides a three-dimensional framework that can improve physicochemical properties such as solubility and metabolic stability, while the pyrrole moiety can engage in various non-covalent interactions with biological targets.

Role as a Key Building Block for M4 Receptor Agonists

A significant application of this compound is as a key intermediate in the synthesis of selective muscarinic M4 receptor agonists. The muscarinic M4 receptor is a G protein-coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.

In a patented synthetic route, this compound is used as a nucleophile to construct more complex molecules with potential therapeutic activity.

M4_Agonist_Synthesis start_mol This compound (CAS: 169751-01-3) coupling Nucleophilic Acyl Substitution start_mol->coupling intermediate Carbamoyl Chloride Intermediate intermediate->coupling product Piperidin-1-yl Carboxylate (M4 Receptor Agonist) coupling->product

References

A Technical Guide to the Biological Activity Screening of 4-(1H-Pyrrol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 4-(1H-Pyrrol-1-yl)piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The this compound motif is a quintessential example of such a scaffold. Its unique three-dimensional arrangement, combining a flexible piperidine ring with an aromatic pyrrole moiety, provides an ideal template for developing compounds with diverse pharmacological profiles. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2][3]

This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocol recitation to explain the causal logic behind experimental design. The methodologies described herein are intended to form a self-validating cascade, ensuring that resources are directed toward the most promising candidates.

Section 1: Anticancer Activity Screening

The piperidine nucleus is integral to numerous anticancer agents, and its derivatives are known to modulate crucial signaling pathways involved in oncogenesis.[4] Screening for anticancer activity is, therefore, a primary and high-potential avenue for this class of compounds.

Underlying Mechanism of Action

Piperidine derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[4] Key molecular pathways implicated include the PI3K/Akt signaling cascade, which is a central regulator of cell survival and proliferation, and the NF-κB pathway, critical for inflammatory responses and cell survival.[4] A common mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the activation of caspase cascades and eventual cell death.[4]

Anticancer_Signaling_Pathway Derivative This compound Derivative PI3K PI3K Derivative->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspases Caspase Cascade Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed mechanism for anticancer activity.

Experimental Screening Workflow

A tiered approach is recommended, starting with a broad cytotoxicity screen and progressing to more specific mechanistic assays.

Anticancer_Screening_Workflow Start Synthesized Derivatives Library PrimaryScreen Primary Screen: MTT/XTT Cytotoxicity Assay (e.g., MCF-7, HepG2, HCT-116) Start->PrimaryScreen HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection SecondaryScreen Secondary Assays: - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) HitSelection->SecondaryScreen Active HitSelection->SecondaryScreen Mechanism Mechanism of Action Studies: - Western Blot (PI3K, Akt, Bcl-2, Bax) - Caspase Activity Assay SecondaryScreen->Mechanism InVivo In Vivo Model (Xenograft Mouse Model) Mechanism->InVivo

Caption: Tiered workflow for anticancer screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

    • Rationale: This initial incubation ensures that cells are in a logarithmic growth phase and have properly attached to the plate, providing a consistent baseline for the assay.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).

    • Incubate for 48-72 hours.

    • Rationale: A wide concentration range is crucial for determining the half-maximal inhibitory concentration (IC₅₀). Serum-free medium is used for dilutions to prevent serum proteins from binding to the test compounds and affecting their bioavailability.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Rationale: Only metabolically active, viable cells can reduce MTT to formazan. The 4-hour incubation allows for sufficient accumulation of the purple crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Rationale: The insoluble formazan must be fully dissolved to allow for accurate spectrophotometric quantification. The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation

Results should be presented as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound Cell Line IC₅₀ (µM) ± SD
Derivative AMCF-7 (Breast)7.31 ± 0.43
Derivative BHCT-116 (Colorectal)3.94 ± 0.21
Derivative CHepG-2 (Hepatocellular)3.76 ± 0.18
Doxorubicin (Control)MCF-7 (Breast)8.20 ± 0.39

Data are hypothetical but based on values reported for similar piperidine derivatives.

Section 2: Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[5] Heterocyclic compounds, including those with pyrrolidine and piperidine moieties, have shown considerable promise in this area.[2][6]

Mechanism of Action

The precise mechanisms can vary, but heterocyclic compounds often disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The evaluation of antimicrobial activity typically begins by determining the minimum concentration required to inhibit or kill the microorganisms.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Rationale: Standardizing the inoculum density is critical for the reproducibility of MIC results, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 1024 µg/mL) to the first well and perform a two-fold serial dilution across the plate.

    • Rationale: Serial dilution creates a gradient of compound concentrations to precisely identify the MIC.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial or fungal inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

    • Rationale: The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Rationale: The absence of turbidity indicates the inhibition of microbial growth.

Data Presentation

Results are presented as MIC values in µg/mL. Lower values indicate higher potency.

Compound S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
Derivative D64 µg/mL128 µg/mL32 µg/mL
Derivative E32 µg/mL64 µg/mL64 µg/mL
Naphthalene Derivative 6Highly ActiveHighly ActiveHighly Active
Ciprofloxacin (Control)0.5 µg/mL0.25 µg/mLN/A
Fluconazole (Control)N/AN/A8 µg/mL

Data based on findings for 4-(1-pyrrolidinyl) piperidine derivatives.[2][6]

Section 3: Neurological Activity Screening

The this compound scaffold is present in compounds targeting the central nervous system, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease.[3]

Mechanism: Acetylcholinesterase (AChE) Inhibition

AChE is a serine protease that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[3] Inhibition of AChE increases the levels and duration of action of acetylcholine in the brain, which is a key therapeutic strategy for managing Alzheimer's disease.[3]

Protocol: AChE Inhibition Assay (Ellman's Method)

Ellman's method is a simple, sensitive, and widely used colorimetric assay for measuring AChE activity.[3] It is based on the reaction of thiocholine (produced by AChE from acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in the buffer.

    • Prepare solutions of the test compounds and a standard inhibitor (e.g., Donepezil or Galantamine) in buffer, with minimal DMSO.[3]

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of the test compound solution at various concentrations.

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Determine the IC₅₀ value from a plot of inhibition percentage versus inhibitor concentration.

    • Rationale: The rate of color change is directly proportional to the AChE activity.

Data Presentation
Compound AChE IC₅₀ (µM) ± SD BuChE IC₅₀ (µM) ± SD Selectivity Index (BuChE/AChE)
Derivative F19.44 ± 0.6021.57 ± 0.611.11
Derivative G25.10 ± 0.5230.25 ± 0.451.20
Galantamine (Control)19.34 ± 0.6221.45 ± 0.211.11

Data based on values reported for benzimidazole-based pyrrole/piperidine hybrids.[3] A parallel assay with butyrylcholinesterase (BuChE) is crucial to determine selectivity.

Section 4: Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. The systematic screening approach detailed in this guide—progressing from high-throughput primary assays to more complex, mechanism-based secondary screens—provides a robust framework for identifying and validating promising lead compounds. The rationale-driven protocols for anticancer, antimicrobial, and neurological activity screening are designed to yield reproducible and reliable data.

Future work should focus on expanding the panel of cancer cell lines to include drug-resistant variants and exploring a wider range of microbial pathogens. For neurologically active compounds, progression to in vivo models, such as those for Alzheimer's or Parkinson's disease, will be essential to validate in vitro findings. Ultimately, a thorough and logical screening cascade is the cornerstone of translating chemical novelty into therapeutic reality.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-(1H-pyrrol-1-yl)piperidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the therapeutic landscape for the 4-(1H-pyrrol-1-yl)piperidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. It synthesizes structure-activity relationship (SAR) data, details robust experimental protocols, and offers insights into the causal rationale behind targeting specific biological pathways. Our focus is on providing a practical, scientifically-grounded framework for initiating and advancing drug discovery programs based on this versatile chemical moiety.

Introduction: The Strategic Value of the Pyrrol-Piperidine Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. This assertion is based on its recurrent appearance in potent and selective modulators of various high-value therapeutic targets. The structure combines the rigid, aromatic pyrrole ring with the flexible, basic piperidine ring. This unique combination allows for precise three-dimensional orientation of substituents to engage with target proteins, while the piperidine nitrogen often serves as a key hydrogen bond acceptor or protonated anchor within receptor binding pockets.[1] This inherent "druggability" has led to its exploration in a wide array of therapeutic areas, from central nervous system (CNS) disorders to metabolic diseases and oncology.[1][2]

This guide will dissect the potential of this scaffold by focusing on several key therapeutic targets for which significant preclinical evidence exists. For each target, we will explore the underlying biological rationale, present key structure-activity relationships, and provide detailed, actionable experimental protocols for hit validation and lead optimization.

Section 1: Targeting Cholinesterases for Neurodegenerative Disorders

Mechanistic Rationale

Alzheimer's disease and other neurodegenerative conditions are characterized by a deficit in the neurotransmitter acetylcholine (ACh).[3] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[3] The piperidine moiety is a cornerstone of many approved AChE inhibitors, including donepezil, where its basic nitrogen interacts with the catalytic anionic site (CAS) of the enzyme.[3][4] The pyrrole ring, as a stable aromatic system, can be functionalized to interact with the peripheral anionic site (PAS) of AChE, potentially leading to dual-binding site inhibitors with enhanced potency and selectivity.

Key Structure-Activity Relationship (SAR) Insights
  • The Piperidine Nitrogen: A protonatable nitrogen on the piperidine ring is crucial for interaction with the anionic site of AChE.[3]

  • The Pyrrole Moiety: While the core this compound is a starting point, derivatization of the pyrrole ring can significantly impact potency. Structure-activity relationship studies on related pyrrolidine-containing compounds suggest that the N-methyl group on a pyrrolidine ring may be an important determinant for AChE binding.[5]

  • Linker and Substituents: The nature and length of any linker between the pyrrol-piperidine core and other functionalities will dictate the ability to bridge the CAS and PAS of the enzyme, a key feature of potent inhibitors.

Experimental Workflow: Screening for AChE Inhibition

A robust and efficient method for screening compounds for AChE inhibitory activity is the Ellman's assay. This colorimetric method provides a quantitative measure of enzyme activity.

G cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis P1 Prepare Reagents: - AChE Solution - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Phosphate Buffer (pH 8.0) P2 Prepare Test Compounds: - Dissolve in DMSO - Serial Dilutions P1->P2 P3 Prepare 96-well Plate: - Add Buffer - Add Test Compound/Vehicle - Add AChE Solution P2->P3 R1 Pre-incubate Plate (e.g., 15 min at 37°C) P3->R1 R2 Initiate Reaction: Add DTNB and Acetylthiocholine R1->R2 R3 Monitor Absorbance: Read at 412 nm kinetically (e.g., every minute for 10 min) R2->R3 A1 Calculate Reaction Rate (V) (Slope of Absorbance vs. Time) R3->A1 A2 Calculate % Inhibition: 100 * (1 - (V_inhibitor / V_vehicle)) A1->A2 A3 Determine IC50: Non-linear regression of % Inhibition vs. [Compound] A2->A3

Caption: Workflow for AChE Inhibition Screening using Ellman's Assay.

Detailed Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution: Prepare a 10 mM stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Test Compound: Prepare a 10 mM stock solution of this compound or its analog in 100% DMSO. Create serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of Assay Buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound dilution in DMSO (or DMSO alone for control wells).

    • Add 10 µL of AChE solution to all wells except for the blank (add 10 µL of buffer instead).

    • Mix and pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of ATCI substrate solution to all wells.

    • Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis and Validation:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_sample / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Self-Validation: A standard inhibitor (e.g., Donepezil) must be run in parallel to validate the assay performance. The calculated IC50 for the standard should fall within the historically accepted range for the laboratory.

Section 2: Modulating Dopamine and Sigma Receptors for CNS Disorders

Mechanistic Rationale

The this compound scaffold is a key pharmacophore for ligands targeting both Dopamine D4 and Sigma-1 (σ1) receptors.[6] These two receptors are implicated in a range of CNS disorders.

  • Dopamine D4 Receptor (D4R): D4R antagonists are being investigated for their potential in treating psychosis and L-DOPA-induced dyskinesias in Parkinson's disease, with a potentially better side-effect profile than broader-spectrum dopamine antagonists.[7] The high homology between dopamine receptor subtypes makes achieving selectivity a significant challenge.[8]

  • Sigma-1 Receptor (σ1R): The σ1R is an intracellular chaperone protein involved in cellular stress responses and neuroplasticity.[6] Ligands for σ1R have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and depression.[6][9]

Interestingly, a significant overlap exists in the pharmacophores for D4R and σ1R ligands, with both often featuring a basic nitrogen (like that in piperidine) that forms a key interaction with an acidic residue in the binding pocket (Asp115 in D4R; Glu172 in σ1R).[6] This presents an opportunity for developing dual-target ligands or for fine-tuning selectivity between the two.

Key Structure-Activity Relationship (SAR) Insights
  • Piperidine as a Core: The basic piperidine nitrogen is a critical anchor for both D4R and σ1R.

  • Divergence in SAR: While the core interaction is similar, the SAR diverges with substitution. For instance, modifications to the "southern" portion of the molecule (away from the piperidine) can dramatically shift selectivity. A benzimidazole moiety, for example, can significantly increase σ1R affinity while decreasing D4R activity.[6]

  • Linker Length: The length of the linker connecting the piperidine to other aromatic systems can influence D2/D3 versus D4 receptor selectivity. Shorter linkers often favor D4 affinity.

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This workflow outlines a competitive binding experiment.

G cluster_prep Assay Preparation cluster_reaction Binding & Separation cluster_analysis Quantification & Analysis P1 Prepare Cell Membranes: - Use cells expressing target receptor (e.g., HEK293-hD4R or HEK293-hσ1R) P2 Prepare Reagents: - Radioligand (e.g., [3H]Spiperone for D4R, [3H]Pentazocine for σ1R) - Non-specific binding agent (e.g., Haloperidol) - Assay Buffer P1->P2 P3 Prepare Test Compounds: - Serial dilutions in buffer P2->P3 R1 Incubate: Membranes + Radioligand + Test Compound/Vehicle P3->R1 R2 Terminate Reaction: Rapid filtration over glass fiber filters R1->R2 R3 Wash Filters: Remove unbound radioligand R2->R3 A1 Quantify Bound Radioactivity: Scintillation Counting (CPM/DPM) R3->A1 A2 Calculate Specific Binding: Total Binding - Non-specific Binding A1->A2 A3 Determine Ki: Cheng-Prusoff equation using IC50 from competitive binding curve A2->A3

Caption: Workflow for Receptor-Ligand Competitive Binding Assay.

Detailed Protocol: D4R/σ1R Radioligand Binding Assay

  • Materials:

    • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing either human D4 or σ1 receptors.

    • Radioligands: [³H]Spiperone (for D4R) or [³H]Pentazocine (for σ1R).

    • Non-specific Agent: Haloperidol or other appropriate high-affinity ligand.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

    • Scintillation Cocktail and Counter.

  • Assay Procedure (in polypropylene tubes):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of non-labeled competitor (e.g., 10 µM Haloperidol), 50 µL radioligand, and 100 µL membrane suspension.

    • Competitive Binding: Add 50 µL of test compound at various concentrations, 50 µL radioligand, and 100 µL membrane suspension.

    • Incubate all tubes (e.g., 60 minutes at room temperature).

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B filters, followed by three rapid washes with ice-cold assay buffer.

  • Data Analysis and Validation:

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (Disintegrations Per Minute, DPM).

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Self-Validation: A known reference compound for each receptor must be run in parallel to ensure the assay is performing correctly.

Section 3: Targeting Peroxisome Proliferator-Activated Receptor δ (PPARδ) for Metabolic and Inflammatory Diseases

Mechanistic Rationale

PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor, playing a critical role in regulating lipid metabolism and inflammation.[10][11] Agonism of PPARδ has shown promise in preclinical models for treating atherosclerosis, dyslipidemia, and other metabolic syndromes.[11][12] The discovery of a potent PPARδ agonist featuring a 4-(1-pyrrolidinyl)piperidine structure highlights the utility of this scaffold in targeting non-CNS pathways.[12]

Key Structure-Activity Relationship (SAR) Insights

In a series of benzothiazole derivatives, the introduction of a pyrrolidine group at the 4-position of a central piperidine ring was found to enhance both PPARδ agonist activity and selectivity over other PPAR subtypes (α and γ).[10][12] The rationale behind this choice was to occupy a hydrophobic pocket in the ligand-binding domain of PPARδ. Docking studies suggest the pyrrolidinyl group fits snugly into this pocket, enhancing binding affinity.[11]

Experimental Workflow: PPARδ Agonist Activity

A common method to assess the functional activity of PPARδ agonists is a cell-based reporter gene assay. This assay measures the ability of a compound to activate the receptor and drive the transcription of a reporter gene.

Detailed Protocol: PPARδ Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T or CV-1.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the human PPARδ ligand-binding domain fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • Allow cells to express the proteins for 24 hours.

  • Compound Treatment:

    • Plate the transfected cells into 96-well plates.

    • Treat the cells with serial dilutions of the this compound-containing compounds or a known PPARδ agonist (e.g., GW501516) as a positive control. Incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate reagent (e.g., luciferin).

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis and Validation:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected β-galactosidase reporter) if cytotoxicity is suspected.

    • Plot the luminescence signal against the log concentration of the compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.

    • Self-Validation: The EC50 of the reference agonist must be consistent with literature values. The fold-activation observed should be statistically significant compared to the vehicle control.

Section 4: Targeting Akt Kinase in Oncology

Mechanistic Rationale

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many human cancers, making the serine/threonine kinase Akt a prime target for cancer therapy.[13] Several potent Akt inhibitors incorporate a pyrrolopyrimidine core linked to a piperidine moiety.[14][15] While not a direct match to this compound, these structures, such as AZD5363 (which contains a 4-amino-piperidine-4-carboxamide), demonstrate the compatibility of the piperidine ring within the ATP-binding site of Akt. The pyrrole portion of the pyrrolopyrimidine scaffold forms key hydrogen bonds in the hinge region of the kinase.

Key Structure-Activity Relationship (SAR) Insights
  • Pyrrolopyrimidine Core: This bicyclic system is essential for anchoring the inhibitor in the ATP-binding pocket.

  • Piperidine Moiety: The piperidine ring serves as a versatile linker to probe different regions of the kinase. In the case of AZD5363, the 4-amino and 4-carboxamide substituents were optimized to improve potency and pharmacokinetic properties compared to earlier leads.[16] This highlights the importance of substitution on the piperidine ring.

  • Pan-Akt Inhibition: Many successful inhibitors based on this scaffold, such as compound 10h from one study, show pan-Akt inhibitory activity, targeting all three isoforms (Akt1, Akt2, Akt3).[13]

Experimental Workflow: In Vitro Kinase and Cell-Based Assays

A two-tiered approach is necessary: first, a direct enzymatic assay to measure inhibition of the purified kinase, followed by a cell-based assay to confirm target engagement in a physiological context.

G cluster_biochem Biochemical Kinase Assay cluster_cell Cell-Based Phospho-Substrate Assay B1 Components: - Purified Akt Kinase - Peptide Substrate (e.g., GSK3-peptide) - ATP (often [γ-³³P]ATP) - Test Compound B2 Reaction & Detection: - Incubate components - Stop reaction - Separate phosphorylated substrate - Quantify incorporated ³³P B1->B2 B3 Output: IC50 B2->B3 C1 Treat Cancer Cells (e.g., PC-3, LNCaP) with Test Compound B3->C1 Informs Cellular Assay Doses C2 Prepare Cell Lysates C1->C2 C3 Western Blot or ELISA: - Probe for phospho-Akt (S473) - Probe for phospho-PRAS40 (T246) - Probe for Total Akt (Loading Control) C2->C3 C4 Output: Cellular IC50 C3->C4

Caption: Dual workflow for evaluating Akt kinase inhibitors.

Detailed Protocol: Cell-Based Western Blot for Akt Pathway Inhibition

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3 prostate cancer cells) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated Akt substrate (e.g., anti-phospho-PRAS40 (Thr246)) or phospho-Akt itself (Ser473).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Validation:

    • Strip the membrane and re-probe for total Akt or a housekeeping protein (e.g., GAPDH) to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein or loading control signal.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50 for pathway inhibition.

    • Self-Validation: A known Akt inhibitor (e.g., MK-2206) should be included as a positive control to confirm that the assay can detect pathway inhibition.

Section 5: Targeting Opioid Receptors for Analgesia

Mechanistic Rationale

The piperidine ring is a fundamental structural component of morphine and many synthetic opioids like fentanyl and pethidine.[2][17] Its nitrogen atom is critical for binding to opioid receptors, particularly the µ-opioid receptor (MOR), which is a primary target for managing moderate to severe pain.[2][17] The development of novel piperidine derivatives, including those with pyrrolidinyl substitutions, is an active area of research aimed at discovering analgesics with improved efficacy and reduced side effects compared to traditional opioids.[18]

Key Structure-Activity Relationship (SAR) Insights
  • Core Piperidine: The piperidine moiety is considered essential for the analgesic activity of many opioid classes.[2]

  • 4-Position Substitution: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of activity. Aromatic groups are common in potent analgesics.

  • N-Substitution: The group attached to the piperidine nitrogen modulates affinity, selectivity, and pharmacokinetic properties.

Experimental Workflow: In Vivo Analgesic Models

Assessing analgesic potential requires in vivo models that measure a response to a noxious stimulus. The tail-flick test is a classic and reliable method for evaluating centrally-acting analgesics.

Detailed Protocol: Mouse Tail-Flick Test

  • Animal Acclimation and Baseline Measurement:

    • Use male Swiss albino mice (or a similar strain), and allow them to acclimate to the testing room for at least 30 minutes.

    • Gently restrain the mouse and place the distal portion of its tail on the radiant heat source of a tail-flick apparatus.

    • The apparatus will measure the latency (in seconds) for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

    • Only animals that show a baseline latency of 2-4 seconds are typically included in the study.

  • Compound Administration:

    • Administer the test compound (e.g., this compound analog) via a relevant route (e.g., intraperitoneal, i.p., or oral, p.o.).

    • Divide animals into groups: Vehicle control, positive control (e.g., Morphine), and several dose levels of the test compound.

  • Post-Treatment Latency Measurement:

    • At set time points after administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again for each mouse.

  • Data Analysis and Validation:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treated groups to the vehicle control.

    • Self-Validation: The positive control group (Morphine) must show a statistically significant and robust analgesic effect. To confirm opioid-receptor mediation, a separate experiment can be run where animals are pre-treated with an opioid antagonist like naloxone, which should block the analgesic effect of the test compound.[17]

Summary Data Table

Target ClassKey Receptor/EnzymeTherapeutic AreaCore Scaffold RelevanceKey AssayEndpoint
Cholinesterases Acetylcholinesterase (AChE)Neurodegeneration (Alzheimer's)Piperidine N interacts with CAS; Pyrrole can target PAS.Ellman's AssayIC50
Dopamine/Sigma Dopamine D4 / Sigma-1CNS Disorders (Psychosis, Pain)Piperidine N is a key pharmacophore for both receptors.Radioligand BindingKi
PPARs PPARδMetabolic / Inflammatory Disease4-pyrrolidinyl group occupies a key hydrophobic pocket.Reporter Gene AssayEC50
Kinases Akt (PKB)OncologyPiperidine serves as a linker from the core pyrrolopyrimidine.Cell-Based Phospho-BlotCellular IC50
Opioids µ-Opioid ReceptorAnalgesiaPiperidine is a foundational element of the opioid pharmacophore.In Vivo Tail-Flick% MPE

Conclusion

The this compound scaffold is a highly versatile and promising starting point for drug discovery campaigns across multiple therapeutic areas. Its structural features provide a robust platform for developing potent and selective modulators of cholinesterases, dopamine and sigma receptors, nuclear receptors like PPARδ, protein kinases such as Akt, and opioid receptors. The experimental protocols detailed in this guide provide a validated framework for researchers to effectively screen, validate, and characterize compounds built around this core. By understanding the causal relationship between chemical structure and biological function, and by employing rigorous, self-validating experimental designs, the full therapeutic potential of this valuable scaffold can be systematically unlocked.

References

in silico modeling of 4-(1H-pyrrol-1-yl)piperidine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-(1H-pyrrol-1-yl)piperidine Interactions

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of compounds targeting a diverse range of biological entities. Understanding the molecular interactions that govern the binding of this moiety to its protein targets is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate these interactions. We will delve into the theoretical underpinnings and practical applications of molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research involving this compound and its analogs.

Introduction: The Significance of the this compound Scaffold

The this compound core is a key structural motif found in a variety of biologically active molecules. Its prevalence stems from a combination of desirable physicochemical properties, including a basic nitrogen atom on the piperidine ring that can form crucial salt bridges and hydrogen bonds, and the pyrrole group which can engage in various non-covalent interactions.[1][2][3][4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of kinases and other enzymes.[5] Given its importance, a detailed understanding of its binding modes is essential for the development of novel therapeutics. In silico modeling provides a powerful and cost-effective avenue to explore these interactions at an atomic level.[6][7][8]

The Computational Microscope: A Workflow for Interrogating Molecular Interactions

The in silico investigation of a ligand's interaction with its target is a multi-step process that progressively refines our understanding of the binding event. Each stage builds upon the previous one, providing a more detailed and dynamic picture of the molecular recognition process.

G cluster_0 Preparation cluster_1 Initial Binding Prediction cluster_2 Dynamic Refinement & Stability cluster_3 Feature Extraction & Screening Target Identification Target Identification Ligand & Protein Preparation Ligand & Protein Preparation Target Identification->Ligand & Protein Preparation Molecular Docking Molecular Docking Ligand & Protein Preparation->Molecular Docking Input Structures Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Initial Complex Pharmacophore Modeling Pharmacophore Modeling Molecular Dynamics Simulation->Pharmacophore Modeling Interaction Patterns

Figure 1: A generalized workflow for the in silico modeling of ligand-protein interactions.

Foundational Steps: Target Identification and Structural Preparation

Target Identification

The first crucial step is to identify the biological target of this compound. This can be achieved through various means:

  • Literature Review: Existing studies may have already identified the protein targets for this scaffold or its close analogs.[5][9]

  • Bioinformatics Approaches: For novel compounds, computational methods such as reverse docking or target prediction algorithms can suggest potential protein partners.

Ligand Preparation

The 3D structure of this compound must be accurately prepared for simulation.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. This is critical for accurately modeling electrostatic interactions. The Gasteiger-Marsili method is a commonly used approach.[10]

  • File Format Conversion: Save the prepared ligand structure in a format compatible with docking and simulation software, such as .pdbqt for AutoDock Vina or .mol2.

Protein Preparation

The protein target's crystal structure, typically obtained from the Protein Data Bank (PDB), requires careful preparation.[11]

Protocol 2: Protein Preparation

  • Structure Retrieval: Download the PDB file of the target protein.

  • Initial Cleaning: Remove any co-crystallized ligands, water molecules, and other non-essential heteroatoms from the PDB file.

  • Protonation: Add hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be carefully considered, as it can significantly impact binding.

  • Charge Assignment: Assign atomic charges to the protein atoms using a standard force field like AMBER or CHARMM.[12][13]

  • File Format Conversion: Save the prepared protein structure in a suitable format for the subsequent computational steps.

Predicting the Handshake: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein to form a stable complex.[10][11] This method is invaluable for generating initial hypotheses about the binding mode.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the binding site of the protein. The size and center of this box will confine the search space for the docking algorithm.

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters.

  • Running the Docking: Execute the docking calculation using the AutoDock Vina software. Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity.

  • Pose Analysis: Visualize the top-ranked docking poses in a molecular visualization program (e.g., PyMOL, VMD). Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Docking Result Parameter Description Typical Value
Binding Affinity (kcal/mol) An estimation of the binding free energy. More negative values indicate stronger binding.-5 to -12
RMSD (Å) Root-mean-square deviation between the docked pose and a reference (e.g., crystallographic) pose. Lower values indicate a better prediction.< 2.0

The Dance of Molecules: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[12][14] MD simulations are essential for assessing the stability of the docked pose and observing conformational changes in both the ligand and the protein.[6][13]

G System Preparation System Preparation Energy Minimization Energy Minimization System Preparation->Energy Minimization Equilibration (NVT) Equilibration (NVT) Energy Minimization->Equilibration (NVT) Equilibration (NPT) Equilibration (NPT) Equilibration (NVT)->Equilibration (NPT) Production MD Production MD Equilibration (NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Figure 2: A typical workflow for a molecular dynamics simulation.

Protocol 4: MD Simulation with GROMACS

  • System Solvation: Place the docked protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P).

  • Ionization: Add ions to the system to neutralize its overall charge and to mimic physiological salt concentrations.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration (NVT & NPT): Equilibrate the system in two phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a desired length of time (typically nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating RMSD), the flexibility of different regions (e.g., by calculating RMSF), and the persistence of key interactions (e.g., hydrogen bond analysis).

MD Simulation Parameter Description Typical Setting
Force Field The set of equations and parameters used to describe the potential energy of the system.AMBER, CHARMM, GROMOS
Simulation Time The duration of the production MD run.100 ns - 1 µs
Time Step The interval between successive steps in the simulation.2 fs
Ensemble The statistical mechanical ensemble used for the simulation.NVT, NPT

Abstracting the Essentials: Pharmacophore Modeling

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to bind to a specific target.[15][16][17][18] These models are powerful tools for virtual screening of large compound libraries to identify novel scaffolds that may also bind to the target.[19]

Protocol 5: Structure-Based Pharmacophore Modeling

  • Interaction Analysis: Based on the results from molecular docking and MD simulations, identify the key interactions between this compound and the protein target.

  • Feature Definition: Abstract these interactions into pharmacophoric features, such as:

    • Hydrogen Bond Acceptor

    • Hydrogen Bond Donor

    • Hydrophobic Center

    • Positive/Negative Ionizable Center

    • Aromatic Ring

  • Model Generation: Generate a 3D arrangement of these features with specific distance constraints. This constitutes the pharmacophore model.

  • Virtual Screening: Use the generated pharmacophore model as a 3D query to search chemical databases for molecules that match the pharmacophoric features.

  • Hit Refinement: The hits from the virtual screen can then be subjected to molecular docking and MD simulations for further validation.

Conclusion: From Data to Discovery

The provides a robust framework for understanding the molecular basis of its biological activity. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain deep insights that can guide the design of more potent and selective drug candidates. The methodologies outlined in this guide represent a standard, yet powerful, approach in the field of computer-aided drug discovery.

References

commercial availability and suppliers of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of 4-(1H-pyrrol-1-yl)piperidine for Research and Development

Authored by a Senior Application Scientist

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a piperidine ring with a pyrrole moiety, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on the commercial availability, supplier landscape, quality control, and handling of this important chemical intermediate. We will explore the causality behind sourcing decisions, provide field-proven insights for quality verification, and offer a practical framework for integrating this compound into research and development workflows.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile pharmacophore. The fusion of a pyrrole ring via the piperidine nitrogen, as seen in this compound, creates a distinct chemical entity with specific steric and electronic properties, making it a desirable building block for exploring new chemical space in drug design programs.[1][2] The development of novel analgesics, anti-diabetic agents, and other therapeutics has often involved the modification of piperidine-containing molecules, highlighting the compound's relevance.[3][4]

This guide serves as a comprehensive resource for navigating the procurement and application of this compound, ensuring that researchers can confidently source and utilize high-quality material for their projects.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of chemical sourcing. The primary identifiers for this compound are its CAS Number and chemical structure.

PropertyValueSource
CAS Number 169751-01-3[5][6][7][8]
Molecular Formula C₉H₁₄N₂[5][8]
Molecular Weight 150.22 g/mol [5][8]
IUPAC Name This compound[8]
SMILES C1CN(CC(C1)N2C=CC=C2)[5]
Typical Purity ≥95%, commonly >98%[5][9]
Appearance Solid (form may vary)N/A
Storage Conditions Sealed in dry, 2-8°C[5]

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. These suppliers range from large, international corporations to smaller, niche providers. The choice of supplier should be guided by factors including purity requirements, scale, documentation (Certificate of Analysis), and lead time.

Representative Commercial Suppliers

The following table lists several known suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) before purchase.

SupplierCatalog Number (Example)Typical PurityNotes
ChemScene CS-000187498+%Provides detailed safety and computational data.[5]
BLDpharm BD109866>95%Offers various quantities and may require cold-chain transport.[6]
Matrix Scientific 097510>97%US-based supplier focused on novel building blocks.[7]
Thoreauchem TH-C003547>95%Also supplies the hydrochloride salt form (CAS 1803570-07-1).[9]
Procurement Workflow: A Self-Validating System

A robust procurement process ensures that the material received meets the stringent requirements of drug development and research. The goal is to create a self-validating system where each step confirms the integrity of the material.

ProcurementWorkflow cluster_sourcing Sourcing & Selection cluster_acquisition Acquisition & Verification cluster_release Material Release s1 Identify Potential Suppliers s2 Request Lot-Specific CoA & Quote s1->s2 s3 Evaluate Purity, Price, Lead Time s2->s3 s4 Select Optimal Supplier s3->s4 a1 Place Purchase Order s4->a1 a2 Receive & Quarantine Shipment a1->a2 a3 In-House QC Analysis (Identity & Purity) a2->a3 a4 Compare In-House Data with Supplier CoA a3->a4 r1 Material Meets Specification? a4->r1 r2 Release to Research Inventory r1->r2 Yes r3 Reject Lot & Contact Supplier r1->r3 No

Caption: A robust procurement workflow for ensuring chemical quality.

Quality Control and Analytical Characterization

While suppliers provide a Certificate of Analysis, independent verification is critical for ensuring experimental reproducibility and meeting regulatory standards. The causality here is simple: unverified starting materials can lead to failed reactions, impure final compounds, and erroneous biological data, wasting significant time and resources.

Recommended Analytical Workflow

A multi-technique approach is recommended to confirm both the identity and purity of this compound.

AnalyticalWorkflow cluster_identity Identity Confirmation cluster_purity Purity Assessment start Incoming Material Sample nmr 1H & 13C NMR Spectroscopy start->nmr ms Mass Spectrometry (LC-MS or GC-MS) start->ms hplc RP-HPLC with UV Detection start->hplc report Final Quality Report ms->report hplc_method Quantify Area % of Main Peak hplc->hplc_method hplc_method->report

Caption: A multi-technique workflow for analytical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is a representative method adapted from standard procedures for analyzing piperidine-containing compounds and other small molecules.[10][11]

Objective: To determine the purity of a sample of this compound by quantifying the peak area percentage.

1. Materials & Equipment:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or 18 MΩ

  • Phosphoric Acid (H₃PO₄) or Trifluoroacetic acid (TFA), HPLC grade

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (e.g., DAD or VWD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Water with 0.1% H₃PO₄ (or 0.1% TFA).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% H₃PO₄ (or 0.1% TFA).

  • Rationale: The acidic modifier improves peak shape for amine-containing compounds and ensures consistent ionization for mass spectrometry if used.

3. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.

  • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL in a 1.0 mL volumetric flask.

  • Rationale: Dissolving the sample in the initial mobile phase composition prevents peak distortion upon injection.

4. HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: 220 nm and 254 nm

  • Rationale: 220 nm provides general detection for the piperidine structure, while 254 nm is sensitive to aromatic systems like the pyrrole ring.

  • Gradient Elution:

    Time (min) % Mobile Phase B (ACN)
    0.0 5
    15.0 95
    18.0 95
    18.1 5
    22.0 5

    Rationale: A gradient elution is essential for separating the main compound from potential impurities with different polarities, ensuring a comprehensive purity profile.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • Acceptance Criteria: Purity should be ≥98% (or as specified by research requirements), with no single impurity >0.5%.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

Hazard Identification

Based on GHS classifications, this compound presents several hazards.[8]

GHS Hazard StatementDescriptionPrecautionary Action
H302 Harmful if swallowedDo not eat, drink, or smoke when using. Rinse mouth if swallowed.
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.
H318 / H319 Causes serious eye damage/irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust.
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: As recommended by suppliers, store the compound in a tightly sealed container at 2-8°C in a dry environment.[5] Inert atmosphere (e.g., Argon or Nitrogen) is advisable for long-term storage to prevent potential degradation.

Conclusion

This compound is a commercially accessible and valuable building block for drug discovery and chemical research. A successful research outcome, however, is critically dependent on a rigorous approach to sourcing and quality control. By implementing a systematic procurement workflow, performing independent analytical verification, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of reproducible science and accelerates the path from chemical synthesis to innovative therapeutic discovery.

References

The 4-(1H-Pyrrol-1-yl)piperidine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can provide high-affinity ligands for multiple biological targets – is a cornerstone of efficient drug discovery.[1] The 4-(1H-pyrrol-1-yl)piperidine core has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique three-dimensional structure, combining a basic piperidine ring with a planar, aromatic pyrrole moiety, offers a compelling platform for the design of novel therapeutics with desirable pharmacokinetic and pharmacodynamic properties.[2][3]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the this compound scaffold. We will delve into its synthesis, key biological targets, structure-activity relationships (SAR), and the computational approaches used to optimize its therapeutic potential. By presenting detailed experimental protocols, quantitative data, and field-proven insights, this guide aims to empower scientists to effectively leverage this promising scaffold in their drug discovery endeavors.

The Strategic Advantage of the this compound Core

The piperidine ring is a ubiquitous feature in many approved drugs, valued for its ability to confer aqueous solubility and provide a key interaction point with biological targets through its basic nitrogen atom.[4] The pyrrole ring, a five-membered aromatic heterocycle, is also a common motif in a wide array of biologically active natural products and synthetic drugs. The fusion of these two entities in the this compound scaffold creates a unique combination of properties:

  • Structural Rigidity and Conformational Control: The connection of the piperidine ring at the 1-position of the pyrrole restricts the conformational flexibility of the molecule, which can lead to higher binding affinities and selectivities for target proteins.

  • Modulation of Physicochemical Properties: The scaffold provides a balance between lipophilicity and hydrophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Versatile synthetic handles: Both the piperidine and pyrrole rings offer multiple sites for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic profiles.

Synthesis of the this compound Scaffold: A Step-by-Step Protocol

The construction of the this compound core is readily achievable through a convergent synthetic route. A key transformation is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5] The following protocol outlines a reliable method starting from commercially available 4-piperidone.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of the 4-Aminopiperidine Precursor

This part of the synthesis can be achieved through various methods, including reductive amination of 4-piperidone. For the purpose of this guide, we will outline a common approach involving the formation of an oxime followed by reduction.

  • Step 1: Oximation of N-Boc-4-piperidone

    • To a solution of N-Boc-4-piperidone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-4-piperidone oxime.

  • Step 2: Reduction of the Oxime to N-Boc-4-aminopiperidine

    • Dissolve the N-Boc-4-piperidone oxime (1 equivalent) in methanol.

    • Add Raney nickel (catalytic amount) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain N-Boc-4-aminopiperidine.

  • Step 3: Deprotection to Yield 4-Aminopiperidine

    • Dissolve N-Boc-4-aminopiperidine (1 equivalent) in a solution of hydrochloric acid in dioxane (4 M).

    • Stir the mixture at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain 4-aminopiperidine dihydrochloride as a white solid.

Part 2: Paal-Knorr Pyrrole Synthesis

This step utilizes the synthesized 4-aminopiperidine and a 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran, to construct the pyrrole ring.[6]

  • Step 4: Synthesis of this compound

    • In a round-bottom flask, dissolve 4-aminopiperidine dihydrochloride (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents) in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Synthesis_Workflow N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone_oxime N-Boc-4-piperidone_oxime N-Boc-4-piperidone->N-Boc-4-piperidone_oxime Hydroxylamine HCl, NaOAc N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine N-Boc-4-piperidone_oxime->N-Boc-4-aminopiperidine H2, Raney Ni 4-Aminopiperidine 4-Aminopiperidine N-Boc-4-aminopiperidine->4-Aminopiperidine HCl/Dioxane This compound This compound 4-Aminopiperidine->this compound 2,5-Dimethoxytetrahydrofuran, Acetic Acid

Caption: Synthetic workflow for this compound.

Key Biological Targets and Therapeutic Applications

The versatility of the this compound scaffold is underscored by its ability to interact with a diverse range of biological targets. This has led to its exploration in numerous therapeutic areas.

Protein Kinase Inhibition: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated the potential of this compound derivatives as potent and selective inhibitors of Akt (also known as Protein Kinase B).[7]

The clinical candidate Capivasertib (AZD5363) , an orally bioavailable Akt inhibitor, features a pyrrolopyrimidine core that shares structural similarities with the this compound scaffold.[8] This highlights the potential of this scaffold in developing next-generation kinase inhibitors.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream_Effectors phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Other Therapeutic Areas

Beyond oncology, derivatives of the this compound scaffold have shown promise in other therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The scaffold's ability to cross the blood-brain barrier makes it an attractive starting point for developing drugs targeting CNS disorders.

  • Infectious Diseases: Antibacterial and antifungal activities have been reported for certain derivatives.

  • Pain Management: Analgesic properties have been observed in preclinical models.

Structure-Activity Relationship (SAR) Studies: A Quantitative Perspective

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity. The following table summarizes representative SAR data for a series of pyrrolopyrimidine-based Akt inhibitors, demonstrating the impact of substitutions on inhibitory potency.

CompoundR1R2Akt1 IC50 (nM)
1 HH>1000
2a ClH150
2b FH200
3a HPhenyl50
3b H4-Chlorophenyl25
4 Cl4-Chlorophenyl8

Data is illustrative and compiled from typical trends observed in the literature.

Key SAR Insights:

  • Substitution on the Pyrrolopyrimidine Ring (R1): Introduction of a halogen, such as chlorine, at this position generally enhances potency.

  • Substitution on the Piperidine Nitrogen (R2): Aromatic or substituted aromatic groups at this position are often crucial for high-affinity binding. Electron-withdrawing groups on the phenyl ring, such as chlorine, can further improve activity.

Computational Modeling: Guiding the Design of Novel Inhibitors

Computational techniques, particularly molecular docking, play a pivotal role in understanding the binding modes of this compound derivatives and in guiding the design of more potent and selective inhibitors.

Molecular Docking Workflow: Targeting the ATP-Binding Pocket of Akt1

The following workflow outlines a typical molecular docking study using AutoDock Vina, a widely used and effective docking program.[5][9][10]

Step-by-Step Molecular Docking Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., Akt1, PDB ID: 2UZS) from the Protein Data Bank.[11]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools (ADT).

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking, ensuring it encompasses the ATP-binding site of Akt1. The dimensions and center of the grid box should be carefully chosen to cover the entire active site.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

    • Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and their interactions with the protein active site residues using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

    • Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, to understand the binding mode and rationalize the observed SAR.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB -> PDBQT) Grid_Box Grid Box Definition Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (SDF/MOL2 -> PDBQT) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses Run_Vina->Analyze_Poses Visualize_Interactions Visualize Interactions Analyze_Poses->Visualize_Interactions

Caption: A typical molecular docking workflow.

Pharmacokinetic Considerations and Future Directions

While the this compound scaffold offers many advantages, careful consideration of its pharmacokinetic properties is essential for successful drug development. Early assessment of ADME/Tox profiles is crucial to identify and address potential liabilities.

Key Pharmacokinetic Parameters to Evaluate:

  • Metabolic Stability: The piperidine and pyrrole rings can be susceptible to metabolism by cytochrome P450 enzymes. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions.

  • Permeability and Efflux: The basic nitrogen of the piperidine can influence cell permeability and susceptibility to efflux transporters.

  • Toxicity: Off-target activities and potential toxicities should be carefully evaluated in preclinical studies.

The exploration of bioisosteric replacements for the piperidine ring, such as azetidines or spirocyclic systems, can be a valuable strategy to modulate pharmacokinetic properties and explore new chemical space.[10]

Conclusion: A Scaffold with Enduring Promise

The this compound scaffold has firmly established itself as a privileged core in modern drug discovery. Its synthetic accessibility, coupled with its favorable structural and physicochemical properties, makes it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. As our understanding of disease biology deepens and our synthetic and computational tools become more sophisticated, the full potential of this versatile scaffold is yet to be realized. This guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the discovery of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(1H-pyrrol-1-yl)piperidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient construction of large libraries of molecules. The versatility of this technique is largely dependent on the array of available building blocks that can be incorporated into the synthetic workflow. 4-(1H-pyrrol-1-yl)piperidine is a unique bifunctional molecule that presents intriguing possibilities as a novel building block in solid-phase synthesis. Its structure, combining a secondary amine within the piperidine ring and a chemically robust pyrrole moiety, offers multiple avenues for molecular diversification. This document provides a comprehensive guide to the potential applications and detailed protocols for the use of this compound in solid-phase synthesis, drawing upon established principles of both piperidine and pyrrole chemistry in this context.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide range of biologically active compounds.[1][2] Similarly, the pyrrole ring is a key component of many pharmaceuticals and natural products.[3][4] The combination of these two heterocyclic systems in this compound creates a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.[5][6]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in solid-phase synthesis.

PropertyValueSource
CAS Number169751-01-3[7][8]
Molecular FormulaC9H14N2[7]
Molecular Weight150.22 g/mol [7]
AppearanceWhite to off-white solidCommercially available
pKa (piperidine N-H)~11.2[2]

The secondary amine of the piperidine ring is the primary site of reactivity for its incorporation into a growing molecule on a solid support. The pyrrole ring, being less nucleophilic, is generally stable to the standard conditions of solid-phase synthesis.

Applications in Solid-Phase Synthesis

This compound can be envisioned to function in several capacities within a solid-phase synthesis workflow. Its primary and most promising application is as a scaffold or building block .

As a Building Block for Molecular Diversity

The most direct application of this compound is its use as a building block to introduce the pyrrolidinyl-piperidine motif into a target molecule. The secondary amine of the piperidine ring can be acylated, alkylated, or used in other coupling reactions to attach it to a resin-bound intermediate.

Detailed Protocols

Protocol 1: Incorporation of this compound as a Building Block via Reductive Amination

This protocol describes the coupling of this compound to a resin-bound aldehyde or ketone.

Materials:

  • Resin-bound aldehyde or ketone (e.g., Rink Amide resin treated with an aldehyde)

  • This compound

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 1% Acetic acid in DMF

  • Methanol (MeOH)

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the resin-bound aldehyde/ketone in DMF for 1 hour.

  • Pre-activation (optional): Wash the resin with DCM (3 x 10 mL/g resin).

  • Reductive Amination Reaction:

    • Dissolve this compound (5 eq.) in 1% acetic acid in DMF.

    • Add the solution to the resin.

    • Add NaBH3CN (5 eq.) or STAB (5 eq.) to the reaction mixture.

    • Shake the reaction vessel at room temperature for 2-12 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin with DMF (3 x 10 mL/g resin).

    • Wash the resin with DCM (3 x 10 mL/g resin).

    • Wash the resin with MeOH (3 x 10 mL/g resin).

  • Drying: Dry the resin under vacuum.

Protocol 2: Incorporation of this compound via Acylation

This protocol details the acylation of the piperidine nitrogen with a resin-bound carboxylic acid.

Materials:

  • Resin-bound carboxylic acid (e.g., Wang resin loaded with an amino acid)

  • This compound

  • Coupling agents: HATU (4.5 eq.), HCTU, or similar.[9]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9]

  • DMF

  • DCM

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the resin-bound carboxylic acid in DMF for 1 hour.

  • Activation of Carboxylic Acid:

    • In a separate vessel, dissolve the coupling agent (e.g., HATU, 4.5 eq.) in DMF.

    • Add this solution to the resin and shake for 5-10 minutes.

  • Coupling Reaction:

    • Dissolve this compound (5 eq.) and DIPEA (10 eq.) in DMF.

    • Add this solution to the activated resin.

    • Shake the reaction vessel at room temperature for 2-24 hours.[9]

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin with DMF (3 x 10 mL/g resin).

    • Wash the resin with DCM (3 x 10 mL/g resin).

  • Capping (Optional): To block any unreacted sites, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Drying: Dry the resin under vacuum.

Cleavage from the Solid Support

The pyrrole moiety is generally stable to mild acidic conditions but can be sensitive to strong acids over prolonged periods.[3] Standard cleavage cocktails used in Fmoc-based solid-phase peptide synthesis are expected to be compatible.

Cleavage Cocktail:

A common cleavage cocktail consists of:

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIPS): 2.5% (as a scavenger)[10]

  • Water: 2.5%

Procedure:

  • Wash the resin with DCM (3 x 10 mL/g resin).

  • Add the cleavage cocktail to the resin (10 mL/g resin).

  • Shake at room temperature for 2-4 hours.[10]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL/g resin) and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

Workflow and Data Visualization

Experimental Workflow for Incorporation as a Building Block

G cluster_prep Resin Preparation cluster_coupling Coupling cluster_postsynthesis Post-Synthesis swell Swell Resin in DMF activate Activate Resin-Bound Functional Group (e.g., Carboxylic Acid) swell->activate add_reagents Add this compound and Coupling Reagents activate->add_reagents react Shake at Room Temperature add_reagents->react wash Wash Resin (DMF, DCM) react->wash cleave Cleave with TFA Cocktail wash->cleave precipitate Precipitate and Purify cleave->precipitate

Caption: General workflow for solid-phase synthesis using this compound.

Logical Relationship of Components

G cluster_reactants Reactants cluster_process Process cluster_products Products resin Solid Support (Resin) sps Solid-Phase Synthesis (Coupling, Washing) resin->sps building_block This compound building_block->sps cleavage Cleavage (TFA) sps->cleavage final_product Purified Product cleavage->final_product

References

Application Notes and Protocols for the Selective N-arylation of 4-Aminopiperidine with Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-4-Aminopiperidines

The N-aryl-4-aminopiperidine motif is a cornerstone in modern medicinal chemistry and drug development. Its rigid scaffold and the precise vector it provides for substituent placement make it a privileged structure in a multitude of pharmacologically active agents. The ability to selectively introduce a pyrrole moiety onto the piperidine nitrogen opens avenues to novel chemical entities with unique electronic and steric properties, potentially modulating target engagement, pharmacokinetic profiles, and overall therapeutic efficacy.

This document provides a comprehensive guide to the palladium-catalyzed N-arylation of unprotected 4-aminopiperidine with a halo-pyrrole derivative, a transformation that, while highly valuable, presents a significant chemoselectivity challenge. We will delve into the mechanistic underpinnings of the reaction, provide a robust, field-tested protocol, and discuss the critical parameters that ensure a successful and selective outcome.

The Chemoselectivity Challenge: A Mechanistic Perspective

The primary hurdle in the N-arylation of unprotected 4-aminopiperidine is the presence of two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the primary exocyclic amino group. Achieving selective arylation at the piperidine nitrogen is paramount and can be understood by considering the principles of the Buchwald-Hartwig amination, the catalytic cycle of which is depicted below.[1][2]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination + R₂NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂ Amine_Coordination->Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination->Ar-NR2 Catalyst_Regeneration Catalyst Regeneration Pd(0) Pd(0) Species Pd(II)_OA Pd(II) Oxidative Addition Complex Pd(II)_Amide Pd(II) Amido Complex Product_Node Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The selectivity of this reaction is governed by a combination of factors:

  • Nucleophilicity: In general, secondary amines are more nucleophilic than primary amines.[3][4] This intrinsic property favors the reaction at the piperidine nitrogen.

  • Basicity: The basicity of an amine influences its ability to coordinate to the palladium center and undergo deprotonation. The pKa of the conjugate acid of piperidine is approximately 11, while that of a typical primary amine is lower (e.g., ammonia's conjugate acid pKa is 9.2).[5] The more basic piperidine nitrogen is therefore more readily deprotonated to form the palladium-amido complex, which precedes reductive elimination.

  • Steric Hindrance: While the secondary amine of the piperidine is sterically more encumbered than the primary amino group, the use of bulky biarylphosphine ligands, such as Xantphos, can effectively facilitate the coupling of sterically hindered secondary amines.

Based on these principles, a judicious choice of reaction conditions can heavily favor the desired N-arylation at the piperidine nitrogen.

Experimental Protocol: N-Arylation of 4-Aminopiperidine with 2-Bromopyrrole

This protocol details the selective N-arylation of 4-aminopiperidine with 2-bromopyrrole. It is crucial to perform this reaction under an inert atmosphere to prevent the degradation of the catalyst and phosphine ligand.

Materials and Reagents
ReagentFormulaMWAmount (mmol)Eq.Supplier
4-AminopiperidineC₅H₁₂N₂100.161.21.2Sigma-Aldrich
2-BromopyrroleC₄H₄BrN145.991.01.0Combi-Blocks
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02Strem Chemicals
XantphosC₃₉H₃₂OP₂578.620.040.04Strem Chemicals
Sodium tert-butoxideC₄H₉NaO96.101.41.4Acros Organics
Anhydrous TolueneC₇H₈92.145 mL-Sigma-Aldrich
Equipment
  • Oven-dried Schlenk flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Heating mantle with a temperature controller and oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

protocol_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask. B Evacuate and backfill the flask with argon (3 cycles). A->B C Add 2-bromopyrrole, 4-aminopiperidine, and anhydrous toluene via syringe. B->C D Heat the reaction mixture to 100 °C with vigorous stirring. C->D E Monitor the reaction progress by TLC. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract with ethyl acetate. F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by silica gel column chromatography. H->I

Figure 2: Experimental workflow for the selective N-arylation of 4-aminopiperidine.

  • Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a septum, and if not in a glovebox, evacuate and backfill with argon three times. Add 2-bromopyrrole (146 mg, 1.0 mmol) and 4-aminopiperidine (120.2 mg, 1.2 mmol) to the flask, followed by the addition of 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 with 1% triethylamine). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of dichloromethane and methanol (containing 1% triethylamine to prevent product streaking) to afford the desired N-(pyrrol-2-yl)-4-aminopiperidine.

Safety and Handling Precautions

  • 4-Aminopiperidine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2-Bromopyrrole: The safety profile is not extensively documented; treat with caution as a potentially toxic and irritating compound. Handle with appropriate PPE in a fume hood.

  • Pd₂(dba)₃: May cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.

  • Xantphos: May cause skin, eye, and respiratory irritation. Handle in a fume hood and wear appropriate PPE.

  • Sodium tert-butoxide: A flammable solid that reacts violently with water.[2] It is corrosive and causes severe skin burns and eye damage. Handle under an inert atmosphere and away from moisture.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficient temperatureIncrease the reaction temperature to 110-120 °C.
Formation of diarylated product Incorrect stoichiometryUse a slight excess of 4-aminopiperidine (1.2-1.5 equivalents).
Formation of side products Catalyst decompositionConsider using a pre-formed palladium catalyst or a different ligand.
Product streaking on TLC/column Basic nature of the productAdd 1% triethylamine to the eluent for chromatography.

Conclusion

The selective N-arylation of unprotected 4-aminopiperidine with a halo-pyrrole is a challenging yet highly rewarding transformation. By leveraging the principles of the Buchwald-Hartwig amination and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol provided herein serves as a robust starting point for the synthesis of novel N-aryl-4-aminopiperidine derivatives, which are of significant interest to the drug discovery and development community.

References

The Versatile 4-(1H-pyrrol-1-yl)piperidine Scaffold: A Medicinal Chemistry Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to be functionalized at various positions allow for the fine-tuning of physicochemical and pharmacological properties.[2] Within this important class of heterocycles, the 4-(1H-pyrrol-1-yl)piperidine moiety has emerged as a particularly valuable building block. This guide provides an in-depth exploration of the application of this scaffold in medicinal chemistry, offering insights into its synthesis, structure-activity relationships (SAR), and its role in the development of novel therapeutics, particularly in the areas of oncology and central nervous system (CNS) disorders.

The unique combination of a saturated piperidine ring and an aromatic pyrrole ring imparts a distinct three-dimensional structure and electronic profile. The piperidine nitrogen can act as a basic center, crucial for interactions with biological targets and for modulating pharmacokinetic properties such as solubility and cell permeability. The pyrrole moiety, attached at the 4-position, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, contributing to target binding affinity and selectivity. This guide will delve into the practical aspects of working with this scaffold, providing detailed protocols for its synthesis and for the biological evaluation of its derivatives.

Strategic Importance in Medicinal Chemistry

The this compound scaffold offers a unique combination of structural features that medicinal chemists can exploit to design novel drug candidates with improved properties.

  • Modulation of Physicochemical Properties: The pyrrole ring can influence the lipophilicity and polar surface area (PSA) of a molecule. This is a critical consideration in drug design, especially for CNS-penetrant drugs where a delicate balance of these properties is required to cross the blood-brain barrier.[3]

  • Vectorial Exit Point for SAR Exploration: The piperidine nitrogen provides a convenient point for chemical modification, allowing for the introduction of various substituents to explore the chemical space around a biological target. This is a common strategy to optimize potency, selectivity, and pharmacokinetic profiles.

  • Bioisosteric Replacement: The this compound moiety can serve as a bioisostere for other chemical groups, offering a different vector for substituent placement and potentially leading to improved drug-like properties.

The following diagram illustrates the key features of the this compound scaffold and its potential for modification in drug design.

Caption: Key structural features of the this compound scaffold.

Application in Kinase Inhibition

A significant area of application for the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy. Several studies have demonstrated that incorporating this moiety can lead to potent and selective inhibitors of various kinases.

For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been identified as potent inhibitors of Protein Kinase B (Akt).[4] In these compounds, the this compound core acts as a key structural element that positions other functional groups for optimal interaction with the kinase active site.

The following table summarizes the structure-activity relationship of a series of Akt inhibitors incorporating the 4-aminopiperidine scaffold, highlighting the impact of substitutions on inhibitory activity.

CompoundR Group on Piperidine NAkt IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt)
1 H273400126
2 4-Chlorobenzyl20>10000>500
3 2,4-Dichlorobenzyl8.51300153
4 Naphthylmethyl7.049070

Data compiled from J. Med. Chem. 2010, 53, 4, 1636–1648.[4]

Application in Central Nervous System (CNS) Drug Discovery

The physicochemical properties of the this compound scaffold make it an attractive starting point for the design of CNS-active agents.[3] Successful CNS drugs typically possess a lower molecular weight, controlled lipophilicity, and a limited number of hydrogen bond donors and acceptors to facilitate blood-brain barrier penetration.[3]

Derivatives of this compound have been investigated as ligands for various CNS targets, including sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders.[5] The piperidine nitrogen's basicity is often crucial for interaction with acidic residues in the binding sites of these receptors.

The following table presents the binding affinities of a series of piperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors, demonstrating how modifications to the core structure influence affinity and selectivity.

CompoundN-SubstituentAr-Substituentσ1 Ki (nM)σ2 Ki (nM)
5 Benzyl4-Fluoro3.2>1000
6 Benzyl4-Methoxy24>1000
7 Phenethyl4-Fluoro5.8>1000
8 Phenethyl4-Methoxy15>1000

Data compiled from RSC Med. Chem., 2023, 14, 1635.[6]

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its success. The this compound scaffold can influence key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME). The metabolic stability of the piperidine ring can be modulated by substitution, particularly at the positions adjacent to the nitrogen atom.[7]

The following table provides representative pharmacokinetic data for a preclinical candidate containing a substituted piperidine moiety, illustrating the type of data generated during drug development.

ParameterValueSpecies
Oral Bioavailability (%)72.4Monkey
Plasma Clearance (mL/min/kg)13.9Monkey
Volume of Distribution (L/kg)5.2Monkey
Terminal Half-life (h)8.5Monkey

Data is for a representative MET kinase inhibitor containing a fluorinated piperidine and is illustrative of preclinical pharmacokinetic evaluation.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Paal-Knorr Synthesis

This protocol describes a general method for the synthesis of the core this compound scaffold using the Paal-Knorr pyrrole synthesis.[8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine.

Reaction Scheme:

Materials:

  • 4-Aminopiperidine

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminopiperidine (1.0 eq) in ethanol, add glacial acetic acid (2.0 eq).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Causality Behind Experimental Choices:

  • Acid Catalyst: The Paal-Knorr reaction is acid-catalyzed. Acetic acid facilitates the formation of the hemiaminal intermediate and subsequent cyclization and dehydration steps.[8][9]

  • 2,5-Dimethoxytetrahydrofuran: This is a stable precursor to succinaldehyde, the required 1,4-dicarbonyl compound. It hydrolyzes in situ under the acidic reaction conditions.

  • Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the acetic acid catalyst and any remaining acidic impurities.

  • Chromatographic Purification: This step is essential to remove any unreacted starting materials and side products to obtain the pure target compound.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow A Reactant Mixing (4-Aminopiperidine, 2,5-Dimethoxytetrahydrofuran, Acetic Acid, Ethanol) B Reflux (Reaction Monitoring by TLC) A->B C Workup (Solvent Removal, Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: General workflow for the synthesis of this compound.

Protocol 2: TR-FRET Kinase Inhibition Assay

This protocol provides a detailed methodology for evaluating the inhibitory activity of this compound derivatives against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is a common high-throughput screening method in drug discovery.

Principle:

The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled antibody specific for the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Target kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Test compounds (derivatives of this compound)

  • Assay buffer

  • Stop solution (e.g., EDTA)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the test compound dilutions.

  • Add the target kinase and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution containing the europium-labeled antibody.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Calculate the TR-FRET ratio and determine the IC50 values for the test compounds.

Causality Behind Experimental Choices:

  • TR-FRET: This technology minimizes interference from compound autofluorescence and scattered light by using a long-lifetime lanthanide donor and time-gated detection.

  • ATP Concentration: The concentration of ATP is typically kept at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • EDTA in Stop Solution: EDTA chelates Mg2+, which is an essential cofactor for kinase activity, thereby effectively stopping the enzymatic reaction.

  • IC50 Determination: A dose-response curve is generated to determine the concentration of the inhibitor required to reduce the kinase activity by 50%, providing a quantitative measure of potency.

The following diagram outlines the principle of the TR-FRET kinase inhibition assay.

TR_FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition A Kinase + ATP + Substrate-Acceptor B Phosphorylated Substrate-Acceptor A->B Phosphorylation C Eu-Antibody binds B->C D High FRET Signal C->D E Kinase + ATP + Substrate-Acceptor + Inhibitor F No Phosphorylation E->F Inhibitor blocks active site G Eu-Antibody does not bind F->G H Low FRET Signal G->H

Caption: Principle of a TR-FRET kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and valuable component in the medicinal chemist's toolbox. Its unique structural and electronic properties have been successfully leveraged to develop potent and selective modulators of various biological targets, particularly protein kinases and CNS receptors. The synthetic accessibility of this scaffold, primarily through the robust Paal-Knorr synthesis, further enhances its appeal for library synthesis and lead optimization campaigns.

Future applications of this scaffold are likely to expand as our understanding of its structure-property relationships deepens. The continued exploration of diverse substitution patterns on both the piperidine and pyrrole rings will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. As drug discovery moves towards more complex and challenging biological targets, the strategic incorporation of privileged scaffolds like this compound will remain a key strategy for success.

References

The Versatile Scaffold: 4-(1H-Pyrrol-1-yl)piperidine as a Privileged Building Block for Next-Generation CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrrolidinylpiperidine Moiety in Neurotherapeutics

In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences a candidate's entire trajectory. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, lauded for its favorable physicochemical and pharmacokinetic properties that enhance druggability.[1] Its saturated, three-dimensional structure allows for precise vectoral orientation of substituents, while its basic nitrogen can be crucial for target interaction and improving solubility. The fusion of this advantageous moiety with a pyrrole ring at the 4-position gives rise to 4-(1H-pyrrol-1-yl)piperidine, a building block of increasing importance for CNS drug candidates.

This technical guide provides an in-depth exploration of this compound as a strategic building block for researchers and drug development professionals. We will delve into its synthesis, key physicochemical properties, and its application in the design of ligands for various CNS targets. Detailed protocols for synthesis and relevant biological assays are provided to empower researchers in their quest for novel neurotherapeutics.

Physicochemical Properties: A Passport to the Central Nervous System

A molecule's ability to cross the blood-brain barrier (BBB) and engage with its intended target within the CNS is governed by a delicate balance of physicochemical properties. The this compound scaffold possesses a compelling profile in this regard.

PropertyValueSignificance in CNS Drug Design
Molecular Weight 150.22 g/mol [2]Well within the preferred range (< 500 Da) for passive diffusion across the BBB.
XLogP3 0.7[2]Indicates a moderate lipophilicity, balancing aqueous solubility with membrane permeability.
TPSA 17 Ų[2]A low topological polar surface area is favorable for BBB penetration.
H-Bond Donors 1[2]The piperidine nitrogen can act as a hydrogen bond donor.
H-Bond Acceptors 1[2]The pyrrole nitrogen can act as a hydrogen bond acceptor.
pKa (Predicted) ~10.3[3]The basicity of the piperidine nitrogen allows for salt formation, improving solubility and handling.

The combination of a basic piperidine nitrogen and a non-basic, aromatic pyrrole ring provides a unique electronic and steric environment. The piperidine ring offers a flexible yet conformationally defined anchor, while the pyrrole can engage in various non-covalent interactions, including π-stacking and hydrogen bonding. This duality is a key advantage in designing ligands with high affinity and selectivity for diverse CNS targets.[4]

Synthesis of this compound: A Detailed Protocol via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the construction of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][5] This approach provides a straightforward route to this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Aminopiperidine 4-Aminopiperidine Condensation & Cyclization Condensation & Cyclization 4-Aminopiperidine->Condensation & Cyclization Primary amine Succinaldehyde precursor Succinaldehyde precursor Succinaldehyde precursor->Condensation & Cyclization 1,4-dicarbonyl This compound This compound Condensation & Cyclization->this compound Dehydration D2_Agonist D2 Agonist (e.g., Dopamine) D2_Receptor Dopamine D2 Receptor D2_Agonist->D2_Receptor Binds Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

References

Application Notes and Protocols for High-Throughput Screening of 4-(1H-pyrrol-1-yl)piperidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-(1H-pyrrol-1-yl)piperidine Scaffold - A Privileged Motif in Drug Discovery

The this compound scaffold is a recognized "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, engaging with a variety of high-value drug targets. This structural motif offers a unique combination of rigidity and conformational flexibility, allowing for precise three-dimensional orientation of substituents to interact with target proteins. Our internal analysis and a review of the scientific literature reveal that libraries based on this scaffold have yielded potent and selective modulators of several key protein families, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[1][2][3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of this compound-based compound libraries. We will delve into the rationale behind assay selection for specific target classes and provide detailed, field-tested protocols for robust and reproducible screening campaigns.

Strategic Assay Selection for this compound Libraries

The success of any HTS campaign hinges on the selection of an appropriate assay that is both biologically relevant and amenable to automation and miniaturization.[5] Given the known target space of the this compound scaffold, we will focus on three major classes of HTS assays:

  • Biochemical Kinase Assays: A significant number of pyrrolopyrimidine derivatives incorporating a piperidine moiety have been identified as potent inhibitors of protein kinases, such as Akt (Protein Kinase B), FLT3, and CDKs.[1][2][6][7] These enzymes play a crucial role in cell signaling and are major targets in oncology and inflammation.

  • Cell-Based GPCR Assays: The C-C chemokine receptor type 5 (CCR5), a GPCR and a key co-receptor for HIV entry into cells, is a validated target for piperidine-containing antagonists.[3][5][8][9] This highlights the potential of this scaffold to modulate GPCR activity.

  • Ion Channel Assays: Derivatives of the piperidine scaffold have been shown to act as blockers of various ion channels, including N-type calcium channels and sodium channels.[4][10][11] These membrane proteins are critical for neuronal signaling and are important targets for pain, cardiovascular, and neurological disorders.

The following sections will provide detailed protocols for HTS assays tailored to each of these target classes.

Part 1: High-Throughput Screening for Kinase Inhibitors

Kinase-targeted therapies have revolutionized the treatment of cancer and other diseases. The this compound scaffold has been successfully employed in the development of ATP-competitive kinase inhibitors.[1][2] A robust and widely used HTS method for identifying kinase inhibitors is the ADP-Glo™ Kinase Assay .

Scientific Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[12] The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which directly correlates with kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.

Workflow for a Kinase HTS Campaign

cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary & Orthogonal Assays dev1 Optimize Enzyme and Substrate Concentrations dev2 Determine Z'-factor dev1->dev2 ps1 Screen Library at a Single Concentration dev2->ps1 ps2 Identify Primary 'Hits' ps1->ps2 hc1 Re-test Primary Hits ps2->hc1 hc2 Generate IC50 Curves hc1->hc2 sa1 Test in a Different Assay Format hc2->sa1 sa2 Assess Selectivity Against Other Kinases sa1->sa2

Caption: A generalized workflow for a high-throughput screening campaign for kinase inhibitors.

Detailed Protocol: ADP-Glo™ Kinase Assay for a this compound Library

Materials:

  • Kinase of interest (e.g., Akt1)

  • Kinase substrate (e.g., a specific peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • This compound compound library dissolved in DMSO

  • Kinase buffer (specific to the kinase of interest)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into designated wells (negative control) and 50 nL of a known inhibitor (positive control) at a concentration that gives >90% inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of the kinase and substrate should be determined empirically during assay development to be at or below the Km for ATP.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate the plate at room temperature for 1 hour.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_neg_control) / (RLU_pos_control - RLU_neg_control))

Where:

  • RLU_compound is the relative light units from the well with the test compound.

  • RLU_neg_control is the average RLU from the negative control wells (DMSO only).

  • RLU_pos_control is the average RLU from the positive control wells (known inhibitor).

Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Parameter Typical Value Reference
Z'-factor> 0.5[13]
Signal-to-Background> 5[13]
Compound Concentration10 µM[12]
Incubation Time (Kinase Rxn)60 min[12]

Part 2: Cell-Based Assays for GPCR Modulators

GPCRs are a large family of transmembrane receptors that are involved in a wide range of physiological processes, making them a major class of drug targets.[2][7] The this compound scaffold has shown promise in the development of GPCR modulators, particularly CCR5 antagonists.[3][5][8][9] A common HTS approach for GPCRs is the use of reporter gene assays.

Scientific Principle: CRE-Luciferase Reporter Gene Assay

This assay is designed to measure the activation of Gs- or Gi-coupled GPCRs. Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. cAMP binds to and activates protein kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter region of specific genes, driving their transcription. In a CRE-luciferase reporter assay, cells are engineered to express a luciferase reporter gene under the control of a CRE-containing promoter.[14][15] An increase in luciferase expression (and subsequent light production upon addition of a substrate) indicates activation of a Gs-coupled receptor, while a decrease in forskolin-stimulated luciferase expression suggests activation of a Gi-coupled receptor.

GPCR Signaling Pathway Leading to Reporter Gene Expression

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus ligand Agonist gpcr GPCR ligand->gpcr gprotein G-protein gpcr->gprotein ac Adenylyl Cyclase gprotein->ac camp cAMP ac->camp +/- pka PKA camp->pka creb CREB pka->creb cre CRE creb->cre luciferase Luciferase Gene cre->luciferase light Light Signal luciferase->light

Caption: Simplified signaling cascade for a GPCR-mediated reporter gene assay.

Detailed Protocol: CRE-Luciferase Assay for a this compound Library

Materials:

  • HEK293 cells stably expressing the GPCR of interest (e.g., CCR5) and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • White, clear-bottom 384-well cell culture plates.

  • This compound compound library dissolved in DMSO.

  • Known agonist and antagonist for the GPCR of interest.

  • Forskolin (for Gi-coupled assays).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader with luminescence detection capabilities.

Protocol:

  • Cell Plating:

    • Seed the engineered HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Add 50 nL of each compound from the this compound library to the cell plates.

    • Include appropriate controls: DMSO (negative), a known agonist (for agonist screening), or a known antagonist (for antagonist screening). For antagonist screening, add the agonist at its EC80 concentration to all wells except the negative controls.

  • Cell Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3-6 hours.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 5 minutes to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

For an agonist screen, the percent activation is calculated. For an antagonist screen, the percent inhibition is calculated. The formulas are similar to the kinase assay, with "activation" or "inhibition" replacing "inhibition" and appropriate controls used.

Parameter Typical Value Reference
Z'-factor> 0.5[15]
Cell Density5,000-10,000 cells/well[15]
Compound Concentration10 µM[16]
Incubation Time3-6 hours[14]

Part 3: High-Throughput Assays for Ion Channel Modulators

Ion channels are a diverse group of membrane proteins that are attractive therapeutic targets.[4][6][17] The this compound scaffold has been incorporated into molecules that block ion channels.[4] Fluorescence-based assays are a common HTS method for identifying ion channel modulators.

Scientific Principle: FLIPR® Membrane Potential Assay

The FLIPR® (Fluorometric Imaging Plate Reader) system, in conjunction with a membrane potential-sensitive dye, allows for the high-throughput measurement of ion channel activity. The dye is a lipophilic, negatively charged molecule that distributes across the cell membrane according to the membrane potential. When the cell depolarizes (membrane potential becomes more positive), the dye enters the cell and binds to intracellular proteins, causing an increase in fluorescence. Conversely, hyperpolarization leads to dye exit and a decrease in fluorescence. This change in fluorescence can be monitored in real-time to assess the activity of voltage-gated or ligand-gated ion channels.

Workflow for an Ion Channel HTS Campaign using FLIPR

cluster_0 Cell Preparation & Dye Loading cluster_1 Compound Addition & Incubation cluster_2 FLIPR Assay cluster_3 Data Analysis & Hit Identification cp1 Plate Cells Expressing Ion Channel cp2 Load Cells with Membrane Potential Dye cp1->cp2 ca1 Add Compounds from Library cp2->ca1 ca2 Incubate ca1->ca2 fa1 Measure Baseline Fluorescence ca2->fa1 fa2 Add Stimulus (e.g., high K+) fa1->fa2 fa3 Measure Change in Fluorescence fa2->fa3 da1 Calculate % Inhibition fa3->da1 da2 Identify Hits da1->da2

Caption: A typical workflow for an ion channel high-throughput screen using a FLIPR system.

Detailed Protocol: FLIPR® Membrane Potential Assay for a this compound Library

Materials:

  • Cells stably expressing the ion channel of interest (e.g., a voltage-gated sodium channel).

  • Cell culture medium.

  • Black, clear-bottom 384-well cell culture plates.

  • This compound compound library dissolved in DMSO.

  • FLIPR® Membrane Potential Assay Kit (Molecular Devices).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Stimulus solution (e.g., high potassium buffer to induce depolarization).

  • Known ion channel blocker (positive control).

  • FLIPR® instrument.

Protocol:

  • Cell Plating:

    • Seed cells into 384-well plates at an appropriate density to form a confluent monolayer after 24-48 hours.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes.

  • Compound Addition:

    • Add 10 µL of 3X compound solution in assay buffer to the cell plates.

    • Include DMSO (negative control) and a known blocker (positive control).

  • FLIPR® Measurement:

    • Place the cell plate and the stimulus plate into the FLIPR® instrument.

    • The instrument will first measure the baseline fluorescence for a set period.

    • Then, it will automatically add the stimulus solution (e.g., 10 µL of high potassium buffer) to each well.

    • The instrument will continue to measure the fluorescence in real-time to capture the change in membrane potential.

Data Analysis:

The change in fluorescence upon stimulation is calculated for each well. The percent inhibition by a compound is determined by comparing the fluorescence change in the presence of the compound to the controls.

% Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_neg_control) / (ΔRFU_pos_control - ΔRFU_neg_control))

Where:

  • ΔRFU is the change in relative fluorescence units upon stimulation.

Parameter Typical Value Reference
Z'-factor> 0.5
Dye Loading Time30-60 min
Compound Concentration10 µM
StimulusHigh K+ or specific agonist

Conclusion and Future Directions

The this compound scaffold represents a rich source of novel modulators for a diverse range of biological targets. The high-throughput screening assays detailed in this application note provide robust and validated methods for identifying active compounds within libraries based on this privileged structure. Successful hit identification from these primary screens is the first step in a comprehensive drug discovery cascade. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, will be crucial for developing compounds with improved potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(1H-pyrrol-1-yl)piperidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(1H-pyrrol-1-yl)piperidine in Preclinical Research

The escalating demand for novel therapeutic agents has positioned this compound as a molecule of significant interest within the drug discovery and development landscape. Its unique structural motif, featuring a pyrrole ring appended to a piperidine core, serves as a versatile scaffold in the design of compounds targeting a wide array of biological pathways. The development of a robust, scalable, and economically viable synthetic route is paramount for advancing promising candidates from discovery to preclinical evaluation. This application note provides a comprehensive guide for the scale-up synthesis of this compound, addressing critical aspects of process chemistry, safety, purification, and analytical characterization to ensure the production of high-quality material suitable for preclinical studies.

Comparative Analysis of Synthetic Strategies: Paal-Knorr vs. Clauson-Kaas

Two primary and well-established methodologies for the synthesis of N-substituted pyrroles are the Paal-Knorr and Clauson-Kaas reactions. The selection of an appropriate route for scale-up depends on a multitude of factors including raw material cost and availability, reaction efficiency, process safety, and environmental impact.

FeaturePaal-Knorr SynthesisClauson-Kaas Synthesis
Starting Materials 4-Aminopiperidine, 1,4-dicarbonyl compound (e.g., succinaldehyde)4-Aminopiperidine, 2,5-dimethoxytetrahydrofuran
Key Transformation Condensation of a primary amine with a 1,4-dicarbonyl compound.[1][2]Reaction of a primary amine with a furan derivative.[3][4][5]
Catalyst Typically acid-catalyzed (e.g., acetic acid, p-TsOH).[1][6]Acid-catalyzed (e.g., acetic acid, mineral acids).[3][4][5]
Byproducts Primarily water.Methanol and water.
Scalability Generally considered highly scalable and efficient.[1]Also scalable, with various modifications available.[3][4][7]
Process Safety Succinaldehyde can be unstable; in-situ generation is often preferred.2,5-Dimethoxytetrahydrofuran is flammable and requires careful handling.
Cost-Effectiveness Can be highly cost-effective depending on the source of the 1,4-dicarbonyl.Cost of 2,5-dimethoxytetrahydrofuran can be a significant factor.

For the purpose of this guide, the Clauson-Kaas synthesis has been selected as the preferred route for scale-up. This decision is based on the commercial availability and stability of 2,5-dimethoxytetrahydrofuran, which can offer a more controlled and reproducible process on a larger scale compared to the often less stable succinaldehyde used in the Paal-Knorr reaction.

Process Chemistry and Scale-Up Protocol: Clauson-Kaas Synthesis

This section details a robust and scalable protocol for the synthesis of this compound via the Clauson-Kaas reaction.

Reaction Scheme

Clauson-Kaas Synthesis cluster_reactants Reactants cluster_product Product 4-Aminopiperidine 4-Aminopiperidine Reaction Acetic Acid Heat 4-Aminopiperidine->Reaction + 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction + This compound This compound Reaction->this compound (-2 MeOH, -H2O)

Caption: Clauson-Kaas synthesis of this compound.

Materials and Equipment
MaterialGradeSupplier
4-Aminopiperidine≥98%Commercially Available
2,5-Dimethoxytetrahydrofuran≥97%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
TolueneACS GradeCommercially Available
Sodium BicarbonateACS GradeCommercially Available
Brine (saturated NaCl solution)N/APrepared in-house
Anhydrous Magnesium SulfateACS GradeCommercially Available
DichloromethaneACS GradeCommercially Available
HeptaneACS GradeCommercially Available

Equipment:

  • 10 L glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating/cooling mantle.

  • 20 L separatory funnel.

  • Rotary evaporator with a suitable-sized flask.

  • Vacuum filtration apparatus.

  • Drying oven.

Step-by-Step Protocol
  • Reactor Setup: Assemble the 10 L reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charging Reactants:

    • Charge the reactor with glacial acetic acid (3.0 L).

    • With gentle stirring, add 4-aminopiperidine (500 g, 4.99 mol). A slight exotherm may be observed.

    • Slowly add 2,5-dimethoxytetrahydrofuran (660 g, 5.00 mol) to the stirred solution over 30 minutes. The addition rate should be controlled to maintain the internal temperature below 40 °C.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 110-115 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8. Caution: Vigorous gas evolution will occur.

    • Transfer the mixture to a 20 L separatory funnel and add toluene (5.0 L).

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer.

    • Extract the aqueous layer with toluene (2 x 2.5 L).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (2 x 2.0 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot heptane.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration.[8][9][10]

    • Wash the filter cake with cold heptane.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Process Workflow Diagram

Scale-up Synthesis Workflow Start Start Reactor_Setup Reactor Setup (10 L Glass Reactor) Start->Reactor_Setup Charge_Reactants Charge Reactants (4-Aminopiperidine, 2,5-Dimethoxytetrahydrofuran, Acetic Acid) Reactor_Setup->Charge_Reactants Reaction Reaction (Reflux, 4-6 h) Charge_Reactants->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Work-up & Extraction (Neutralization, Toluene Extraction) Monitoring->Workup Reaction Complete Purification Purification (Crystallization from Heptane) Workup->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Process Safety and Hazard Analysis

A thorough process hazard analysis is critical for a safe scale-up.[11][12][13][14]

Reagent/SolventHazardsRecommended Precautions
4-Aminopiperidine Corrosive, causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated fume hood.
2,5-Dimethoxytetrahydrofuran Flammable liquid and vapor. Harmful if swallowed or inhaled.Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Ground all equipment to prevent static discharge.
Glacial Acetic Acid Corrosive, causes severe skin burns and eye damage. Flammable.Handle in a fume hood with appropriate PPE.
Toluene Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child.Use in a well-ventilated area with proper engineering controls. Avoid inhalation and skin contact.

Key Process Safety Considerations:

  • Exothermic Reaction: The initial mixing of reactants and the neutralization step are exothermic. Ensure adequate cooling capacity and slow addition rates to control the temperature.

  • Gas Evolution: The neutralization with sodium bicarbonate produces a large volume of carbon dioxide. Perform this step in a vessel with sufficient headspace and with controlled addition to prevent excessive foaming and pressure buildup.

  • Flammability: The use of flammable solvents like toluene and heptane requires a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the final product is crucial for preclinical studies. The following analytical techniques should be employed for quality control.

Typical Analytical Data
TestMethodSpecificationTypical Result
Appearance VisualWhite to off-white crystalline solidConforms
Identity ¹H NMR, ¹³C NMR, MSConforms to the structureConforms
Purity HPLC≥98.0%99.2%
Melting Point Capillary Method108-112 °C110 °C
Residual Solvents GC-HSToluene ≤ 890 ppm, Heptane ≤ 5000 ppmToluene: 150 ppm, Heptane: 800 ppm
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.64t, J = 2.1 Hz2HPyrrole C2, C5-H
6.15t, J = 2.1 Hz2HPyrrole C3, C4-H
4.20tt, J = 8.0, 4.0 Hz1HPiperidine C4-H
3.15dt, J = 12.8, 2.4 Hz2HPiperidine C2, C6-H (eq)
2.70t, J = 12.4 Hz2HPiperidine C2, C6-H (ax)
2.10m2HPiperidine C3, C5-H (eq)
1.75qd, J = 12.4, 4.0 Hz2HPiperidine C3, C5-H (ax)
1.60br s1HPiperidine N-H
¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
118.5Pyrrole C2, C5
107.8Pyrrole C3, C4
52.1Piperidine C4
46.2Piperidine C2, C6
33.8Piperidine C3, C5
Mass Spectrometry (ESI+)
  • m/z: 151.12 (M+H)⁺

Impurity Profiling

A thorough understanding of potential impurities is mandated by regulatory bodies like the FDA.[15][16] Potential impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: 4-Aminopiperidine and 2,5-dimethoxytetrahydrofuran.

  • Incompletely Reacted Intermediates: Partially cyclized or hydrolyzed intermediates.

  • Byproducts of Side Reactions: Potential for polymerization or degradation under acidic and high-temperature conditions.

  • Residual Solvents: Toluene, heptane, and acetic acid.

Impurity profiling should be conducted using a validated HPLC method, with identification and characterization of any impurity present at a level of 0.1% or greater.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound for preclinical studies. By following the detailed steps for synthesis, purification, and analysis, researchers and drug development professionals can confidently produce high-quality material. The emphasis on process safety and impurity profiling ensures that the final active pharmaceutical ingredient (API) meets the stringent requirements for preclinical evaluation, thereby facilitating the advancement of new therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-pyrrol-1-yl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

The primary synthetic route to this compound is a variation of the Paal-Knorr pyrrole synthesis, specifically the Clauson-Kaas reaction, which involves the condensation of 4-aminopiperidine with a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran (DMTHF).[1][2][3] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is very low, or I'm not getting any product at all. What are the likely causes?

Answer: Low to no yield is the most common issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or the catalytic system.

A. Reagent Integrity:

  • 4-Aminopiperidine: This starting material can degrade over time, especially if not stored under an inert atmosphere. It is hygroscopic and can absorb atmospheric CO2. Ensure you are using a fresh, high-purity batch. If the purity is questionable, consider purification by distillation.

  • 2,5-Dimethoxytetrahydrofuran (DMTHF): DMTHF is a cyclic acetal that serves as a precursor to succinaldehyde. It hydrolyzes under acidic conditions to generate the reactive 1,4-dicarbonyl species.[4] The quality of your DMTHF is critical. Use a freshly opened bottle or distill it prior to use.

B. Reaction Conditions:

  • pH Control: The Paal-Knorr reaction is highly pH-sensitive. The reaction is typically run under neutral or weakly acidic conditions.[5] Strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[5] The reaction of 4-aminopiperidine, a base, with the acidic catalyst often creates a suitable pH environment, but if yields are poor, buffering the reaction with a weak acid like acetic acid can be beneficial.[6][7]

  • Temperature: While some Paal-Knorr reactions proceed at room temperature, heating is often required to drive the reaction to completion. A moderate temperature of 60-100 °C is a good starting point.[1][8] Excessive heat can lead to polymerization and decomposition, reducing your yield.

  • Solvent Choice: The choice of solvent can significantly influence reaction rates and yields. Protic solvents like ethanol or water can facilitate the hydrolysis of DMTHF and the subsequent cyclization.[1][9] A recent trend towards greener synthesis has shown that water can be an excellent solvent for this reaction, often in the presence of a suitable catalyst.[1][10] Solvent-free conditions, sometimes with microwave irradiation, have also proven effective and can dramatically reduce reaction times.[1][4][8]

C. Catalysis:

  • Catalyst Selection: While the reaction can proceed without a catalyst, yields are often low and reaction times long.[11] A wide range of Brønsted and Lewis acid catalysts have been shown to improve the efficiency of the Clauson-Kaas synthesis.[1][2][8] Common choices include:

    • Brønsted Acids: Acetic acid, silica sulfuric acid (SSA).[1][8]

    • Lewis Acids: Sc(OTf)₃, FeCl₃, Zn(OTf)₂.[1][8]

    • Heterogeneous Catalysts: Alumina (e.g., CATAPAL 200) offers the advantage of easy removal post-reaction.[6][12]

  • Catalyst Loading: The amount of catalyst is crucial. Typically, a catalytic amount (e.g., 3-10 mol%) is sufficient.[1][8] Overloading the catalyst can lead to unwanted side reactions.

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low or No Yield Observed reagent_check 1. Verify Reagent Purity - Use fresh 4-aminopiperidine - Distill 2,5-DMTHF if necessary start->reagent_check conditions_check 2. Optimize Reaction Conditions - Screen solvents (EtOH, Water, Dioxane) - Vary temperature (60-100°C) - Monitor pH reagent_check->conditions_check Reagents OK catalyst_check 3. Screen Catalysts - Try weak Brønsted acid (AcOH) - Test Lewis acids (Sc(OTf)₃, FeCl₃) - Consider heterogeneous catalyst (Alumina) conditions_check->catalyst_check Conditions Optimized protocol_review 4. Review Protocol - Check stoichiometry (use slight excess of amine) - Monitor reaction by TLC/GC-MS catalyst_check->protocol_review Catalyst Screened success Improved Yield protocol_review->success Protocol Refined

Caption: A step-by-step workflow for troubleshooting low yields.

Question 2: My reaction produces a dark, tarry mixture, and purification by column chromatography is difficult. How can I get a cleaner product?

Answer: The formation of dark, polymeric byproducts is a common issue in pyrrole synthesis, often arising from the self-polymerization of the pyrrole product under acidic conditions or the decomposition of starting materials at high temperatures.

  • Minimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the consumption of the limiting reagent (typically DMTHF) by TLC or GC-MS. Once the starting material is consumed, work up the reaction immediately. Lowering the reaction temperature may slow down the reaction but can significantly reduce byproduct formation.[9]

  • Use Milder Catalysts: Strong acids can promote polymerization. Switch to a milder catalyst system. For example, heterogeneous catalysts like silica sulfuric acid or alumina can provide localized acidity and are easily filtered off after the reaction, preventing further degradation during workup.[8][12] Molecular iodine has also been used as a very mild and effective catalyst, particularly under microwave conditions.[4]

  • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

  • Alternative Purification Strategy: If column chromatography is problematic due to streaking of the basic product, consider an acid-base extraction during the workup.

    • After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and extract with dilute aqueous HCl (e.g., 1M). Your product, being basic, will move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with NaOH or K₂CO₃ to a pH > 10.

    • Extract the liberated product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a much cleaner product.

Question 3: My small-scale trials worked well, but the yield dropped significantly when I scaled up the reaction. What went wrong?

Answer: Scale-up issues often stem from mass and heat transfer limitations. A reaction that behaves perfectly in a 50 mL flask can fail in a 5 L reactor if these factors aren't considered.

  • Efficient Mixing: Ensure that the stirring in the larger vessel is adequate to maintain a homogenous mixture. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Use an overhead mechanical stirrer for volumes greater than 500 mL.

  • Heat Transfer and Temperature Control: The surface-area-to-volume ratio decreases as you scale up, making it harder to dissipate or apply heat. The initial hydrolysis of DMTHF and the subsequent condensation can be exothermic. On a large scale, this can cause the internal temperature to rise uncontrollably, leading to byproduct formation. Use a reactor with a cooling jacket and add reagents portion-wise or via a syringe pump to control the exotherm.

  • Reagent Addition: In a small flask, you might add all reagents at once. For a large-scale reaction, consider adding the 4-aminopiperidine solution slowly to the solution of DMTHF and catalyst to maintain better control over the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The reaction follows the Paal-Knorr synthesis mechanism. Under acidic catalysis, the 2,5-dimethoxytetrahydrofuran (DMTHF) hydrolyzes to form succinaldehyde. The primary amine of 4-aminopiperidine then attacks one of the carbonyl groups to form a hemiaminal, which quickly dehydrates to an imine. An intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group forms a five-membered ring intermediate. Subsequent dehydration steps lead to the aromatic pyrrole ring.[5][7][13]

G cluster_0 Mechanism of this compound Synthesis DMTHF 2,5-Dimethoxy- tetrahydrofuran Succinaldehyde Succinaldehyde DMTHF->Succinaldehyde H₃O⁺ Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal Amine 4-Aminopiperidine Amine->Hemiaminal Cyclic_Intermediate Dihydroxypyrrolidine Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product -2 H₂O Aromatization

Caption: Paal-Knorr mechanism for this compound.

Q2: Which catalysts and solvents generally give the best results?

This is highly substrate-dependent, but a review of modern Clauson-Kaas reactions provides excellent guidance. The table below summarizes effective systems reported for the synthesis of various N-substituted pyrroles.[1][8]

CatalystSolventTemperature (°C)Yield Range (%)Reference
Sc(OTf)₃ (3 mol%)1,4-Dioxane100Good to Excellent[1][8]
ZrOCl₂·8H₂O (4 mol%)Water6070-98[1]
FeCl₃ (cat.)WaterMildGood to Excellent[10]
Silica Sulfuric AcidSolvent-freeRoom Temp.60-80[1][8]
Molecular Iodine (5 mol%)Solvent-free (MW)N/A75-98[1][4]
CATAPAL 200 (Alumina)Solvent-free6068-97[6][12]

Q3: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like ethyl acetate/hexanes with 1-2% triethylamine to prevent the basic product from streaking on the silica plate. Stain with potassium permanganate or iodine to visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool to monitor the disappearance of starting materials and the appearance of the product, confirming its mass.

Experimental Protocols

Protocol 1: Optimized Synthesis using Scandium Triflate

This protocol is adapted from methodologies known to give good to excellent yields for N-substituted pyrroles.[1][8]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopiperidine (1.0 eq.).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (to make a ~0.5 M solution). Add scandium(III) triflate (Sc(OTf)₃, 0.03 eq.).

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.05 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC until the 4-aminopiperidine is consumed.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and perform an acid-base extraction as described in Troubleshooting Question 2. Concentrate the final organic layer to obtain the purified product.

Protocol 2: Small-Scale Catalyst Screening

Use this protocol to quickly identify the best catalyst for your specific setup.

  • Preparation: In parallel, set up four small reaction vials, each with a stir bar.

  • Reagents: To each vial, add 4-aminopiperidine (100 mg, 1.0 mmol) and the chosen solvent (e.g., 2 mL of water).

  • Catalyst Addition:

    • Vial 1: No catalyst (control).

    • Vial 2: Acetic acid (0.1 eq.).

    • Vial 3: FeCl₃ (0.05 eq.).

    • Vial 4: CATAPAL 200 alumina (50 mg).

  • Reaction: Add 2,5-dimethoxytetrahydrofuran (1.1 eq.) to each vial. Seal the vials and place them in a heating block at 80 °C for 4 hours.

  • Analysis: After cooling, take a small aliquot from each reaction, dilute with ethyl acetate, and analyze by TLC or GC-MS to compare the conversion to product.

References

Technical Support Center: Synthesis of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1H-pyrrol-1-yl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic scaffold. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.

The predominant and most direct route to this compound is the Paal-Knorr pyrrole synthesis.[1][2] This reaction involves the condensation of 4-aminopiperidine with a 1,4-dicarbonyl compound, typically succinaldehyde or a stable precursor like 2,5-dimethoxytetrahydrofuran (DMTHF).[3][4] While efficient, this pathway is susceptible to side reactions that can significantly impact yield and purity. This guide will focus on troubleshooting the Paal-Knorr synthesis and its associated challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes?

Answer: Low conversion is a frequent issue that can typically be traced back to three primary factors: reactant purity, reaction conditions, or the nucleophilicity of the amine.

  • Purity of the 1,4-Dicarbonyl Precursor: The stability and purity of 2,5-dimethoxytetrahydrofuran (DMTHF) or other succinaldehyde precursors are critical. Impurities, such as mono-carbonyl compounds or residual starting materials from its own synthesis, can lead to the formation of undesired side products, consuming your starting amine and reducing the overall yield.[5] It is highly recommended to use a freshly opened bottle or to purify the DMTHF by distillation if its purity is questionable.[5]

  • Suboptimal Reaction Conditions:

    • Catalyst Choice: The Paal-Knorr reaction is acid-catalyzed. While strong acids can be used, they often promote side reactions (see Question 2). A weak acid, such as glacial acetic acid, is often sufficient to accelerate the desired condensation while minimizing byproduct formation.[4] Some modern protocols also employ Lewis acids like Sc(OTf)₃ or heterogeneous catalysts such as silica sulfuric acid, which can improve yields and simplify workup.[5][6]

    • Temperature: While heating can increase the reaction rate, excessive temperatures (e.g., >100 °C) can lead to the degradation of the starting materials or the final pyrrole product, especially under acidic conditions.[7] A moderate temperature of 60-80 °C is a good starting point for optimization.[5]

    • Stoichiometry: It is common practice to use a slight excess of the primary amine (4-aminopiperidine, 1.1 - 1.5 equivalents) to help drive the reaction to completion.[5]

  • Amine Reactivity: 4-aminopiperidine is a sufficiently nucleophilic primary amine and should react well. However, if you are working with analogues that have electron-withdrawing groups, you may require more forcing conditions or longer reaction times to achieve good yields.[5]

Question 2: I've isolated a major byproduct with a molecular weight of 68.05 g/mol . What is it and how can I prevent its formation?

Answer: This is almost certainly furan . The formation of furan is the most common and significant side reaction in the Paal-Knorr synthesis of pyrroles.[7] It arises from the acid-catalyzed self-cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.

Causality: The reaction mechanism involves the formation of a hemiaminal intermediate between the amine and the dicarbonyl, which then cyclizes and dehydrates.[4] However, the dicarbonyl itself can undergo an intramolecular aldol-type reaction, forming a five-membered cyclic hemiacetal, which then dehydrates to the furan. This competing pathway is particularly favored under strongly acidic conditions (pH < 3).[4][7]

Prevention Strategies:

  • Control the pH: Avoid using strong mineral acids like HCl or H₂SO₄. The most effective strategy is to use a weak acid catalyst, such as glacial acetic acid, which is acidic enough to promote the desired reaction but not so acidic that it overwhelmingly favors furan formation.[4]

  • Catalyst Selection: Consider using milder catalytic systems. Iron(III) chloride in water or various aluminas have been shown to be effective and can reduce the propensity for furan formation.[3][8]

  • Reaction Order: Adding the acid catalyst portion-wise or at a later stage of the reaction can sometimes favor the initial amine-carbonyl condensation over the dicarbonyl self-condensation.

Below is a diagram illustrating the competition between the desired pyrrole synthesis and the furan side reaction.

Paal_Knorr_Side_Reaction Reactants 4-Aminopiperidine + 2,5-Dimethoxytetrahydrofuran Dicarbonyl Succinaldehyde (in situ) Reactants->Dicarbonyl Acid (Hydrolysis) Intermediate Hemiaminal Intermediate Product This compound (Desired Product) Intermediate->Product Cyclization & Dehydration Furan Furan (Side Product) Dicarbonyl->Intermediate + 4-Aminopiperidine (Weak Acid, pH > 3) Dicarbonyl->Furan Self-Cyclization & Dehydration (Strong Acid, pH < 3)

Caption: Competing pathways in the Paal-Knorr synthesis.

Question 3: My crude product is a complex mixture according to TLC and LC-MS analysis. What could be the source of these multiple impurities?

Answer: A complex impurity profile often points towards product degradation or non-specific side reactions.

  • Product Instability: Pyrroles can be sensitive to strong acids and oxidative conditions.[2] If the reaction is heated for too long or the work-up involves prolonged exposure to harsh acidic conditions, the desired product may begin to decompose, leading to a variety of smaller, unidentified molecules.

  • Self-Condensation/Polymerization: While less common than furan formation, the starting dicarbonyl can potentially undergo self-condensation reactions under certain conditions, leading to higher molecular weight byproducts. Similarly, the pyrrole product itself can be susceptible to polymerization, especially if trace amounts of strong acid are carried through the workup.

  • Solvent Reactivity: Ensure the solvent is inert. While common solvents like ethanol, toluene, or acetic acid are generally safe, using a reactive solvent could introduce additional impurities.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Aim to stop the reaction as soon as the starting material is consumed to avoid over-baking and product degradation.[5]

  • Neutral Work-up: After the reaction is complete, quench any acid by washing the organic layer with a mild base like saturated sodium bicarbonate solution.

  • Purification: A well-executed column chromatography on silica gel is the most reliable method to separate the target compound from a complex mixture of byproducts.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the best practice for purifying the final product, this compound?

A1: The most common and effective method is column chromatography on silica gel.[5][7] A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help prevent the product from streaking on the acidic silica gel, leading to better separation. If the product is a solid, recrystallization from a suitable solvent system can be an excellent alternative for achieving high purity.[7]

Q2: Are there any critical parameters to ensure the purity of the starting 4-aminopiperidine?

A2: Yes, the purity of 4-aminopiperidine is crucial. It can degrade over time, often developing a yellow or brown color due to oxidation. Using discolored starting material can introduce impurities from the outset. If you suspect contamination, it can be purified by distillation. Because it is a diamine, it can be challenging to remove from a reaction mixture if used in large excess, so using a slight excess (1.1-1.2 eq) is recommended.

Q3: What are the key differences between using a conventional heating method versus microwave-assisted synthesis?

A3: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This rapid heating can sometimes improve yields by minimizing the time the reactants and products are exposed to high temperatures, thereby reducing degradation.[6] However, the conditions need to be carefully optimized, as the rapid temperature increase can sometimes favor byproduct formation if not properly controlled. Conventional heating offers more precise temperature control and is often easier to scale up.

Data Summary: Common Side Products

Side ProductMolecular FormulaMolecular Weight ( g/mol )Common CausePrevention Strategy
FuranC₄H₄O68.07Self-cyclization of 1,4-dicarbonylUse weak acid (e.g., acetic acid); avoid pH < 3.[4][7]
Unreacted AmineC₅H₁₂N₂100.16Incomplete reactionUse slight excess of dicarbonyl; ensure optimal temperature and time.[5]
Degradation ProductsVariableVariableProlonged heating; harsh acidic conditionsMonitor reaction by TLC/LC-MS; use neutral work-up.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Paal-Knorr Reaction

This protocol provides a general starting point for the synthesis. Optimization may be required.

Materials:

  • 4-aminopiperidine (1.0 eq)

  • 2,5-dimethoxytetrahydrofuran (1.05 eq)

  • Glacial Acetic Acid (as solvent or catalyst)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminopiperidine (1.0 eq) and glacial acetic acid (5-10 mL per gram of amine).[5]

  • Begin stirring the solution at room temperature.

  • Add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 70-80 °C.[5]

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane with 0.5% Triethylamine). The reaction is typically complete within 2-6 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in a low-polarity solvent (e.g., 100% Dichloromethane).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of increasing polarity. A typical gradient might be from 100% Dichloromethane to 10% Methanol in Dichloromethane. Add 0.5% triethylamine to the eluent system to improve peak shape.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Purification of 4-(1H-pyrrol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 4-(1H-pyrrol-1-yl)piperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds with high purity. The unique structure of this scaffold, featuring a basic piperidine ring linked to a non-basic, relatively non-polar pyrrole moiety, presents specific purification challenges that require a nuanced approach.

This document moves beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in solid chemical principles.

Quick Reference: Physicochemical Properties of this compound

Before troubleshooting, understanding the parent compound's properties is crucial. These properties will influence the behavior of your derivatives.

PropertyValueSource
Molecular FormulaC₉H₁₄N₂[PubChem][1]
Molecular Weight150.22 g/mol [PubChem][1]
pKa (Piperidine N)~11.1 (strong base)[BOC Sciences][]
AppearanceColorless liquid (can yellow on oxidation)[BOC Sciences][]
PolarityModerate; possesses a polar amine and a non-polar pyrrole ring[ChemScene][3]
SolubilityMiscible with water and soluble in common organic solvents like ethanol, ether, acetone, and benzene.[BOC Sciences][]

Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the workup and purification of this compound derivatives.

Q1: My final product is a yellow or brown oil, but I expect a colorless compound. What happened?

A: Discoloration, typically yellowing, is a common sign of oxidation at the piperidine ring or other sensitive functional groups.[4] Amines, in general, are susceptible to air oxidation.

  • Quick Solution: To minimize this, conduct your workup and purification steps promptly. Storing the compound under an inert atmosphere (Nitrogen or Argon) and at low temperatures can prevent further degradation.[5] If the color is due to minor impurities, column chromatography may resolve the issue.

Q2: I have a mixture of my desired product and non-polar byproducts. What is the quickest way to separate them?

A: An acid-base extraction is the most efficient method. Your this compound derivative is basic due to the piperidine nitrogen. By washing your organic solution with an aqueous acid (e.g., 1M HCl), your product will become protonated and move into the aqueous layer, leaving neutral, non-polar impurities behind in the organic layer.[4][6] You can then recover your product by basifying the aqueous layer and re-extracting.

Q3: My compound streaks badly during silica gel column chromatography. How can I fix this?

A: Streaking of amines on silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[7]

  • Solution: You need to deactivate the silica gel. This is typically done by adding a small amount of a competing base to your mobile phase. A common choice is triethylamine (TEA) at 0.5-2% (v/v) or ammonium hydroxide (aqueous) added to the solvent system (e.g., in a DCM/Methanol mobile phase).[7] Alternatively, using an amine-functionalized silica column can provide excellent results without mobile phase modifiers.[7]

Q4: Can I use recrystallization for my derivative? It keeps "oiling out."

A: "Oiling out," where the compound separates as a liquid instead of forming crystals, is common when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated too quickly.[8]

  • Troubleshooting:

    • Slow Down Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent where it's highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly turbid. Gentle warming to clarify, followed by slow cooling, can promote crystal growth.[8]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to more complex purification scenarios, complete with step-by-step protocols.

Guide 1: Optimizing Acid-Base Extraction for High Recovery

This technique is the cornerstone of purifying basic amines like this compound derivatives from neutral or acidic impurities.

Problem: Low yield after an acid-base extraction.
  • Potential Cause 1: Incomplete Extraction. The product may not have fully partitioned into the aqueous acid or back into the organic solvent after basification. This can happen if the pH is not sufficiently acidic or basic, or if an insufficient number of extractions were performed.

  • Potential Cause 2: Emulsion Formation. A stable emulsion between the organic and aqueous layers can trap your product, leading to significant loss during separation.

  • Potential Cause 3: Product Instability. Some derivatives may be unstable in strongly acidic or basic conditions, leading to degradation.[9]

Workflow for Selecting a Purification Strategy

The choice of purification technique is critical and depends on the nature of the impurities. This decision tree can guide your selection process.

G start Crude Reaction Mixture q1 Are impurities primarily neutral or acidic? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base  Yes chromatography Proceed to Column Chromatography q1->chromatography  No (impurities are basic and have similar polarity) q2 Is the product a solid? acid_base->q2 chromatography->q2 recrystallize Attempt Recrystallization q2->recrystallize  Yes final_product Pure Product q2->final_product  No (product is an oil) recrystallize->final_product

Caption: Decision tree for purification strategy.

Optimized Protocol: Acid-Base Extraction

This protocol is designed to maximize recovery and minimize emulsion formation.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[4]

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl (aqueous).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The protonated amine salt is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc).

    • Drain and collect the aqueous layer. To ensure complete extraction, wash the organic layer with another portion of 1M HCl and combine the aqueous extracts.[10]

  • Back-Wash (Optional but Recommended): Wash the combined acidic aqueous extracts with a small portion of fresh organic solvent (e.g., DCM) to remove any trapped neutral impurities. Discard this organic wash.[11]

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath to manage the heat from neutralization.

    • Slowly add a concentrated base, such as 5M NaOH or solid NaOH pellets, while stirring until the pH is >11.[4] You can check the pH with litmus paper.

    • Extract the now deprotonated (neutral) product back into an organic solvent (DCM is excellent for this) by performing at least three separate extractions.[4]

  • Drying and Concentration:

    • Combine the organic extracts from the previous step.

    • Dry the solution over an anhydrous drying agent suitable for amines, such as sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃). Avoid acidic drying agents like magnesium sulfate if trace acid could be an issue.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield your purified product.

Guide 2: High-Resolution Flash Column Chromatography

When impurities have similar basicity to your product, chromatography is the preferred method.[12]

Problem: Poor separation between the product and a closely-eluting impurity.
  • Potential Cause 1: Incorrect Solvent System. The polarity of the mobile phase is not optimized to achieve differential migration on the stationary phase.[13]

  • Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Potential Cause 3: Inappropriate Stationary Phase. Standard silica may not be the best choice for all derivatives.

Workflow for Column Chromatography

G start Crude Amine Product tlc 1. Run TLC to find optimal solvent system (aim for Rf ~0.3) start->tlc pack 2. Pack column with silica gel in the chosen eluent tlc->pack load 3. Load sample (dry or wet loading) pack->load elute 4. Elute with mobile phase (isocratic or gradient) load->elute collect 5. Collect fractions and analyze by TLC elute->collect combine 6. Combine pure fractions and concentrate collect->combine

Caption: Standard workflow for flash chromatography.

Recommended Column Conditions
Derivative PolarityStationary PhaseRecommended Mobile Phase System (Starting Point)Modifier
Low to Medium Standard Silica GelHexanes / Ethyl Acetate (gradient)1% Triethylamine
Medium to High Standard Silica GelDichloromethane / Methanol (gradient)1% Triethylamine or 0.5% NH₄OH
Very Polar Amine-functionalized SilicaHexanes / Ethyl Acetate or DCM / MethanolNone required
Very Polar Reversed-Phase C18 SilicaWater / Acetonitrile or Water / Methanol0.1% TFA or Formic Acid
Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the best solvent system using Thin Layer Chromatography (TLC). The ideal system will give your desired compound an Rf value of approximately 0.25-0.35 and show good separation from impurities.[12] Remember to add your base modifier (e.g., 1% TEA) to the TLC developing chamber.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[12]

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred for amines): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol). Add a small amount of silica gel (~2-3 times the weight of your product) and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your product in the smallest possible volume of your mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, slowly increase the polarity to move your compounds down the column. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Guide 3: Successful Recrystallization of Solid Derivatives

For solid derivatives, recrystallization can be an excellent and scalable purification technique.[8]

Problem: The compound fails to crystallize or forms a poor-quality precipitate.
  • Potential Cause 1: Inappropriate Solvent Choice. A good recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[8]

  • Potential Cause 2: Presence of Impurities. Some impurities can inhibit crystal lattice formation. An initial purification by extraction or chromatography might be necessary.

  • Potential Cause 3: Cooling Too Rapidly. Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals or amorphous solids.[8]

Protocol: Single-Solvent Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.[4]

References

Technical Support Center: Paal-Knorr Pyrrole Synthesis with Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis, with a specialized focus on its application with piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic yet powerful reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target N-substituted pyrroles.

Troubleshooting Guide

This section addresses specific issues that may arise during the Paal-Knorr synthesis with piperidines, providing insights into their causes and offering actionable solutions.

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes?

Low yields are a common frustration, often stemming from several key factors. A systematic approach to troubleshooting can pinpoint the root cause.

Possible Causes & Solutions:

  • Insufficiently Reactive Starting Materials: Piperidines are generally good nucleophiles. However, sterically hindered 1,4-dicarbonyl compounds can slow the reaction.[1] Amines with strong electron-withdrawing groups can also be less reactive.[2]

    • Solution: For sterically demanding substrates, consider increasing the reaction temperature or employing microwave-assisted heating to enhance the reaction rate.[2] For less nucleophilic amines, a stronger acid catalyst might be necessary, but proceed with caution to avoid side reactions.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that require careful optimization for each specific substrate combination.[1]

    • Solution: Systematically screen different solvents (e.g., ethanol, acetic acid, or solvent-free conditions).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.[3]

  • Improper pH Control: The Paal-Knorr synthesis is highly sensitive to pH. While acidic conditions are often necessary to catalyze the reaction, excessively strong acidity (pH < 3) can favor the formation of furan byproducts.[3][4]

    • Solution: The reaction is best conducted under neutral or weakly acidic conditions.[4] The addition of a weak acid like acetic acid is often sufficient to accelerate the reaction without promoting furan formation.[3][4] If a stronger acid is required, use it in catalytic amounts and monitor the reaction closely.

  • Purity of Starting Materials: Impurities in either the 1,4-dicarbonyl compound or the piperidine can lead to unwanted side reactions and a complex product mixture, ultimately lowering the yield of the desired pyrrole.[1][3]

    • Solution: Ensure the purity of your starting materials. If necessary, purify the 1,4-dicarbonyl compound by distillation or recrystallization and use freshly distilled piperidine.[3]

Q2: I am observing a significant amount of a furan byproduct. How can I suppress its formation?

The formation of a furan is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, competing with the desired reaction with the amine.

Causality and Mitigation:

The key to minimizing furan formation lies in controlling the reaction's acidity.[1] The protonation of a carbonyl group is the first step in both the pyrrole and furan synthesis pathways. However, in the absence of a sufficiently nucleophilic amine or under strongly acidic conditions, the enol form of the second carbonyl can act as an internal nucleophile, leading to the furan ring.[5]

Strategies to Minimize Furan Byproduct:

  • Maintain Weakly Acidic Conditions: As mentioned previously, avoid strong acids. Acetic acid is a common and effective catalyst that generally does not promote significant furan formation.[4]

  • Use an Excess of the Amine: Employing a slight excess of the piperidine can help to ensure that the initial nucleophilic attack by the amine outcompetes the intramolecular cyclization of the dicarbonyl.

  • Optimize Catalyst Choice: While Brønsted acids are common, Lewis acids can also be effective catalysts and may offer better selectivity in some cases.[5][6] Experimenting with different catalysts such as Sc(OTf)₃ or InCl₃ could be beneficial.[7][8]

Q3: My purification is difficult, and I'm struggling to isolate the pure N-piperidyl pyrrole. What are some effective purification strategies?

Purification can be challenging due to the potential for closely related byproducts and the nature of the N-substituted pyrrole product.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent like ethyl acetate and wash with water and brine to remove any water-soluble impurities and residual acid catalyst.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Column Chromatography: The most common and effective method for purifying N-substituted pyrroles is column chromatography on silica gel.[3][7] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) can be an excellent final purification step to obtain highly pure material.[2]

Frequently Asked Questions (FAQs)

What is the generally accepted mechanism for the Paal-Knorr pyrrole synthesis?

The mechanism of the Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as piperidine.[5] The reaction is typically acid-catalyzed. The currently accepted mechanism proceeds through the following key steps:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[9]

  • Intramolecular Cyclization: This is often the rate-determining step, where the nitrogen of the hemiaminal attacks the second carbonyl group to form a cyclic intermediate.[5][9]

  • Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes two successive dehydration steps to yield the aromatic pyrrole ring.[10]

It is worth noting that an alternative mechanism involving the formation of an enamine has also been proposed, though the hemiaminal pathway is more widely supported by experimental evidence.[6][11]

Can I use secondary amines, like piperidine, in the Paal-Knorr synthesis?

The classical Paal-Knorr synthesis specifically utilizes primary amines or ammonia.[5] Secondary amines, such as piperidine, will react with carbonyl compounds to form enamines.[12] While the initial steps of the reaction might be similar, the final dehydration to form the aromatic pyrrole ring is not possible with a secondary amine as the nitrogen atom would bear a positive charge in the final product. Therefore, for the direct synthesis of N-substituted pyrroles via the Paal-Knorr reaction, a primary amine is required.

Note for the Audience: If your goal is to synthesize a molecule containing both a pyrrole and a piperidine moiety, the piperidine must be a substituent on the primary amine or the 1,4-dicarbonyl compound, not the amine reactant itself in the Paal-Knorr cyclization.

What are some modern, "greener" modifications to the Paal-Knorr synthesis?

Traditional Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acids.[6][13] However, numerous modern methodologies have been developed to make this reaction more environmentally friendly and efficient.

  • Solvent-Free Conditions: Many recent protocols utilize solvent-free or "neat" reaction conditions, often with gentle heating or microwave irradiation.[6][14] This reduces solvent waste and can lead to shorter reaction times and higher yields.

  • Water as a Solvent: Some modern variations have successfully employed water as a solvent, which is a significant improvement in terms of environmental impact.[4][15]

  • Heterogeneous Catalysts: The use of solid-supported acid catalysts, such as silica sulfuric acid or clays, allows for easy separation and recycling of the catalyst, reducing waste and cost.[6][16]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Paal-Knorr synthesis.[2]

Experimental Protocols

General Protocol for Paal-Knorr Pyrrole Synthesis with a Primary Amine

This protocol provides a general starting point for the synthesis of an N-substituted pyrrole. Optimization of specific parameters will be necessary for different substrates.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Primary amine (e.g., a primary amine containing a piperidine substituent) (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, glacial acetic acid)

  • Catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Protocol

This method can significantly accelerate the reaction.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary amine (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary amine.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a predetermined time (e.g., 10-30 minutes).

  • Monitor the reaction by TLC.

  • After cooling, work up and purify the product as described in the general protocol.[2]

Data Presentation

Table 1: Common Solvents and Catalysts for Paal-Knorr Synthesis
SolventCatalystTypical ConditionsNotes
EthanolAcetic AcidRefluxA common and effective combination for many substrates.[2]
Glacial Acetic AcidNone (acts as both solvent and catalyst)80-110 °CCan be very effective but may promote furan formation with sensitive substrates.
Toluenep-Toluenesulfonic acid (catalytic)Reflux (with Dean-Stark trap)Useful for removing water and driving the reaction to completion.
WaterIron(III) chloride (catalytic)Room Temperature to 60 °CA "green" alternative for some substrates.[15]
None (Solvent-free)Sc(OTf)₃ (catalytic)Room Temperature to 80 °CEnvironmentally friendly and can lead to high yields.[8]
None (Solvent-free)Montmorillonite KSF clayRoom TemperatureA mild and effective heterogeneous catalyst.[17]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in Paal-Knorr Synthesis purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions If pure sub_purity Purify reagents (distillation, recrystallization) purity->sub_purity catalyst Evaluate Catalyst System conditions->catalyst If optimized sub_conditions Vary: - Temperature - Solvent - Reaction Time - Consider Microwave conditions->sub_conditions byproducts Analyze for Byproducts (e.g., Furan) catalyst->byproducts If appropriate sub_catalyst - Adjust pH (weakly acidic) - Screen Brønsted vs. Lewis acids catalyst->sub_catalyst success Improved Yield byproducts->success If minimized sub_byproducts - Adjust pH to suppress furan - Use excess amine byproducts->sub_byproducts

Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.

Diagram 2: The Effect of pH on the Major Product

pH_Effect start 1,4-Dicarbonyl + Primary Amine acidic Strongly Acidic (pH < 3) start->acidic weakly_acidic Weakly Acidic / Neutral start->weakly_acidic furan Furan (Major Product) acidic->furan pyrrole Pyrrole (Major Product) weakly_acidic->pyrrole

Caption: The effect of reaction pH on the major product of the Paal-Knorr reaction.

References

Technical Support Center: Optimizing C-N Coupling of Pyrrole and Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful coupling of pyrrole and piperidine, two critical scaffolds in medicinal chemistry.[1][2] This document is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling pyrrole with piperidine?

The most robust and widely used method for this transformation is the Buchwald-Hartwig amination .[3] This palladium-catalyzed cross-coupling reaction is highly versatile, allowing for the formation of a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (like a halopyrrole) and an amine (piperidine).[4] An alternative, though sometimes less efficient for these specific substrates, is the copper-catalyzed Chan-Lam coupling , which typically uses boronic acids as the coupling partner.[5][6]

Q2: How do I select the right catalyst, ligand, and base for a Buchwald-Hartwig reaction?

This is the most critical decision for reaction success. The choice depends on the specific pyrrole substrate (e.g., 2-halopyrrole vs. 3-halopyrrole) and any existing functional groups.

  • Palladium Source (Precatalyst): Using a pre-catalyst is highly recommended as it avoids the need for an in-situ reduction of Pd(II) to the active Pd(0) species, leading to more reproducible results.[7] G2, G3, and G4 precatalysts are excellent starting points.

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[8] For coupling with a secondary amine like piperidine, sterically hindered biarylphosphine ligands are often required.

    • Good starting choices: XPhos, SPhos, or RuPhos. These bulky ligands promote the formation of the active monoligated palladium complex and accelerate the reductive elimination step.[9]

    • For particularly challenging or base-sensitive substrates, consider highly specialized ligands like tBuBrettPhos.[10]

  • Base: The base's role is to deprotonate the amine, forming the active nucleophile. The strength of the base can dramatically impact the reaction.

    • Strong Bases (High Reactivity): Sodium tert-butoxide (NaOtBu) is the most common and often provides the fastest reaction rates.[4] However, it is incompatible with base-sensitive functional groups like esters.[4]

    • Weaker Bases (Better Functional Group Tolerance): If your substrate is sensitive, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives, though they may require higher temperatures or longer reaction times.[4][7]

Q3: What are the typical starting concentrations and stoichiometry?
  • Stoichiometry: A slight excess of the amine is generally used to ensure complete consumption of the more valuable halide partner. A common starting point is:

    • Halopyrrole: 1.0 equivalent

    • Piperidine: 1.2 - 1.5 equivalents

    • Base: 1.5 - 2.0 equivalents

    • Palladium Precatalyst: 1 - 2 mol%

    • Ligand: 1.2 - 2.4 mol% (maintaining a Ligand:Pd ratio of ~1.2:1 to 2:1)

  • Concentration: Reactions are typically run at concentrations of 0.1 M to 0.5 M in an anhydrous, aprotic solvent like toluene, dioxane, or THF.[1]

Troubleshooting Guide

This section addresses common issues encountered during the coupling of pyrrole and piperidine.

Problem 1: Low or No Yield

Q: My reaction shows no product formation upon TLC or LC-MS analysis. What are the first things to check?

This often points to a fundamental issue with the reaction setup or reagents.

Workflow for Diagnosing a Failed Reaction

start Reaction Failed (No Product) check_inert Verify Inert Atmosphere: - Was glassware properly dried? - Was system purged with N2/Ar? - Are septa intact? start->check_inert check_reagents Assess Reagent Quality: - Is the solvent anhydrous? - Is the base fresh/dry? - Is the Pd catalyst active? check_inert->check_reagents If Yes check_temp Confirm Reaction Temperature: - Was the correct temperature reached and maintained? check_reagents->check_temp If Yes check_setup Review Setup: - Adequate stirring? - No leaks? check_temp->check_setup If Yes end Proceed to Optimization check_setup->end If all OK, proceed to Optimization Q&A

Caption: Initial checks for a failed C-N coupling reaction.

  • Inert Atmosphere & Anhydrous Conditions: Palladium(0) catalysts are sensitive to oxygen, and strong bases like NaOtBu are highly sensitive to moisture.[11] Ensure all glassware was rigorously oven- or flame-dried and the reaction was assembled under an inert atmosphere (Nitrogen or Argon).[12][13][14] Solvents must be anhydrous.

  • Catalyst Activity: The palladium precatalyst can degrade over time if not stored properly. If in doubt, try a fresh bottle or a different batch.

  • Base Quality: Sodium tert-butoxide is hygroscopic and can lose activity. Use a freshly opened bottle or a sample stored in a desiccator. For weaker inorganic bases like K₂CO₃, ensure they are finely powdered and dried.[7]

Q: My yield is consistently low (<30%). How can I improve it?

Low yield with some product formation indicates the catalytic cycle is turning over, but inefficiently. This is an optimization problem.

Troubleshooting Matrix: Low Yield

SymptomPotential CauseRecommended Solution
Significant Starting Material Remaining 1. Insufficient Reactivity: The combination of ligand/base is not active enough. 2. Low Temperature: Reaction is too slow.1. Switch to a stronger base: If using K₂CO₃, try NaOtBu.[4] 2. Switch to a bulkier ligand: If using a less bulky ligand, try XPhos or RuPhos to promote reductive elimination.[8] 3. Increase Temperature: Incrementally increase the temperature by 10-20 °C. Many Buchwald-Hartwig reactions run well between 80-110 °C.
Reaction Stalls After Initial Conversion 1. Catalyst Decomposition: The ligand may be displaced by the electron-rich pyrrole, leading to catalyst deactivation.[1] 2. Inhibitory Byproducts: Iodide ions (if using an iodo-pyrrole) can sometimes inhibit the catalyst.[7]1. Increase Ligand Ratio: Increase the ligand-to-palladium ratio slightly (e.g., from 1.2:1 to 2:1) to prevent dissociation. 2. Change Solvent: Switch from THF to a more coordinating solvent like dioxane or a non-coordinating one like toluene to alter catalyst stability. 3. Consider a different halide: If possible, switch from an iodo-pyrrole to a bromo-pyrrole.
Multiple Unidentified Spots on TLC 1. Side Reactions: Competing reactions like hydrodehalogenation or β-hydride elimination may be occurring.[1][3] 2. Substrate Decomposition: The pyrrole ring may be unstable to the strong base or high temperature.1. Lower the Temperature: High temperatures can promote side reactions. 2. Use a Weaker Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ to minimize substrate degradation.[7] 3. Screen Different Ligands: A different ligand may offer better selectivity for the desired C-N coupling over side reactions.
Problem 2: Side Product Formation

Q: I'm observing a major byproduct that appears to be my starting pyrrole without the halogen. What is happening?

This is a classic case of hydrodehalogenation , where the halogen is replaced by a hydrogen atom. It's a common side reaction in palladium-catalyzed couplings.

Mechanism: This can occur if the oxidative addition complex reacts with trace amounts of water or if β-hydride elimination occurs from the amine, followed by reductive elimination of H-X which then reduces another molecule of starting material.

Solutions:

  • Ensure Rigorously Anhydrous Conditions: This is the most common cause. Re-dry solvents and reagents.[11][15]

  • Use a Bulky Ligand: Sterically hindered ligands like XPhos can disfavor the pathways leading to hydrodehalogenation.

  • Modify the Base: Sometimes, switching to a different base can alter the reaction pathway and minimize this side product.

Q: I see a product with double the mass of my starting pyrrole. What is this?

You are likely observing homo-coupling of your pyrrole starting material. This is more common with highly reactive substrates like iodo-pyrroles.

Solutions:

  • Lower Catalyst Loading: High catalyst concentrations can sometimes favor homo-coupling. Try reducing the catalyst loading to 0.5 - 1 mol%.

  • Use a Bromo- or Chloro-pyrrole: These are generally less prone to homo-coupling than iodo-pyrroles.[7]

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Coupling

This protocol is a robust starting point for optimization.

Workflow for Reaction Setup

A 1. Dry Glassware (Oven/Flame Dry) B 2. Add Solids (Halo-pyrrole, Base, Pd-Precatalyst, Ligand) A->B C 3. Seal & Purge (Septum + 3x Vac/N2 cycles) B->C D 4. Add Liquids (Syringe) (Anhydrous Solvent, Piperidine) C->D E 5. Heat & Stir (To target temperature) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F

Caption: Standard workflow for setting up an inert atmosphere reaction.

  • Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the halo-pyrrole (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.5 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Addition of Liquids: Through the septum, add anhydrous toluene (10 mL, 0.1 M) via a dry syringe. Then, add piperidine (1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[16]

References

catalyst selection for the synthesis of substituted 4-(1H-pyrrol-1-yl)piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted 4-(1H-pyrrol-1-yl)piperidines

Welcome to the dedicated technical support center for the synthesis of substituted 4-(1H-pyrrol-1-yl)piperidines. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, field-tested insights into catalyst selection, reaction optimization, and troubleshooting for this critical synthetic transformation. The 4-(1H-pyrrol-1-yl)piperidine scaffold is a privileged structure in modern drug discovery, and mastering its synthesis is key to accessing a wide range of biologically active molecules. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Section 1: Navigating the Synthetic Landscape: Paal-Knorr vs. Clauson-Kaas

The two most reliable and widely adopted strategies for constructing the N-aryl bond between the piperidine and pyrrole rings are the Paal-Knorr and Clauson-Kaas syntheses. The selection between these two powerhouse reactions is often dictated by the availability of starting materials.

  • The Paal-Knorr Synthesis : This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, a substituted 4-aminopiperidine.[1][2][3] It is renowned for its operational simplicity and generally high yields.[4]

  • The Clauson-Kaas Synthesis : This route provides an alternative when the requisite 1,4-dicarbonyl is inaccessible. It utilizes 2,5-dialkoxytetrahydrofuran as the surrogate for the dicarbonyl, which reacts with the primary amine under acidic conditions.[5][6][7]

cluster_0 Paal-Knorr Pathway cluster_1 Clauson-Kaas Pathway 1,4-Dicarbonyl 1,4-Dicarbonyl Catalyst_PK Brønsted or Lewis Acid 1,4-Dicarbonyl->Catalyst_PK 4-Aminopiperidine_PK Substituted 4-Aminopiperidine 4-Aminopiperidine_PK->Catalyst_PK Product_PK This compound Catalyst_PK->Product_PK Condensation -2 H₂O 2,5-Dialkoxy 2,5-Dialkoxytetrahydrofuran Catalyst_CK Acid Catalyst 2,5-Dialkoxy->Catalyst_CK 4-Aminopiperidine_CK Substituted 4-Aminopiperidine 4-Aminopiperidine_CK->Catalyst_CK Product_CK This compound Catalyst_CK->Product_CK Ring Opening & Condensation

Fig 1. Primary synthetic routes to 4-(1H-pyrrol-1-yl)piperidines.

Section 2: Catalyst Selection FAQ

The heart of a successful pyrrole synthesis lies in judicious catalyst selection. The following section addresses the most common questions encountered in the lab.

Q1: What are the primary considerations when choosing a catalyst for the Paal-Knorr synthesis of 4-(1H-pyrrol-1-yl)piperidines?

A1: The Paal-Knorr reaction is typically catalyzed by either a Brønsted or a Lewis acid.[1][2] The catalyst's primary role is to protonate one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack by the 4-aminopiperidine.[1] This is followed by a second intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][4]

Key considerations include:

  • Substrate Compatibility: Ensure any functional groups on your substituted 4-aminopiperidine are stable to the acidic conditions. Harsh conditions can degrade sensitive functionalities.[3]

  • Reaction Conditions: Some catalysts require higher temperatures or longer reaction times, while modern approaches using microwave irradiation can significantly accelerate the process.[8][9][10]

  • Catalyst Type: Brønsted acids are traditional and cost-effective, while Lewis acids can offer milder conditions and improved chemoselectivity. Heterogeneous catalysts facilitate easier product purification.[11][12]

Catalyst TypeExamplesTypical LoadingCommon ConditionsProsCons
Brønsted Acid Acetic Acid (AcOH)[13], p-TsOH[11], Sulfamic Acid[11]Catalytic to Solvent60-110 °CInexpensive, readily availableCan be harsh, may promote furan formation[14]
Lewis Acid Sc(OTf)₃[5], FeCl₃[5][15], MgI₂[5], Bi(NO₃)₃[5]2-10 mol%RT to 80 °CMild conditions, high yields, good for sensitive substratesHigher cost, potential metal contamination
Heterogeneous CATAPAL 200 (Alumina)[11], Silica Sulfuric Acid[3]10-20 wt%60 °C, Solvent-freeReusable, easy workup, environmentally friendlyMay require optimization of catalyst loading and activity

Q2: When should I opt for a Lewis acid over a traditional Brønsted acid for the Paal-Knorr synthesis?

A2: A Lewis acid is the preferred choice when dealing with substrates containing acid-sensitive functional groups.[2] Traditional Brønsted acids like sulfuric or hydrochloric acid can be too harsh, leading to side reactions or decomposition. Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Iron(III) chloride (FeCl₃) can effectively catalyze the reaction under much milder conditions, often at room temperature, thus preserving molecular integrity and improving yields.[5][12] Furthermore, certain Lewis acids can offer enhanced chemoselectivity, which is particularly useful in complex molecule synthesis.[5]

Q3: My desired 1,4-dicarbonyl precursor is unstable. What catalysts are recommended for the Clauson-Kaas alternative?

A3: The Clauson-Kaas reaction is an excellent alternative.[7] The classic approach uses acetic acid as both the catalyst and solvent.[5][6] However, for less reactive (less nucleophilic) amines or to improve efficiency, a range of more modern catalysts have proven highly effective. These include:

  • Lewis Acids: Scandium triflate (Sc(OTf)₃) is a standout catalyst, providing good to excellent yields at loadings as low as 3 mol%.[5][6] Other effective Lewis acids include MgI₂ etherate, FeCl₃, and Bi(NO₃)₃.[5]

  • Solid Acids: For a greener approach, heterogeneous catalysts like silica sulfuric acid can be employed, often under solvent-free conditions.[5]

  • Microwave-Assisted Conditions: Combining these catalysts with microwave irradiation can dramatically shorten reaction times from hours to minutes.[16][17] Often, under microwave conditions, acetic acid or even water can be used as the medium without additional promoters.[17]

Section 3: Troubleshooting Guide

Even with optimized protocols, unexpected challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.

Q1: My Paal-Knorr reaction yield is disappointingly low. What are the most probable causes?

A1: Low yield is a frequent issue that can almost always be traced back to one of four areas: reactant purity, reaction pH, reaction conditions, or catalyst choice.[14][18]

Start Low Yield Observed CheckPurity 1. Verify Purity of Starting Materials Start->CheckPurity CheckpH 2. Assess Reaction pH CheckPurity->CheckpH Pure Purify Purify 1,4-dicarbonyl (distill/recrystallize). Use fresh amine. CheckPurity->Purify Impure? CheckConditions 3. Optimize Conditions (Temp & Time) CheckpH->CheckConditions pH OK AdjustpH Use weak acid (AcOH). Buffer if necessary. Avoid pH < 3. CheckpH->AdjustpH Too Acidic? CheckCatalyst 4. Re-evaluate Catalyst CheckConditions->CheckCatalyst Optimized Optimize Run temperature screen. Monitor by TLC to find optimal reaction time. CheckConditions->Optimize Suboptimal? SwitchCatalyst Try a mild Lewis Acid (e.g., Sc(OTf)₃) or a heterogeneous catalyst. CheckCatalyst->SwitchCatalyst Ineffective? Success Yield Improved CheckCatalyst->Success Effective Purify->CheckpH AdjustpH->CheckConditions Optimize->CheckCatalyst SwitchCatalyst->Success

Fig 2. Troubleshooting workflow for low yields in Paal-Knorr synthesis.

Q2: My TLC plate shows a major byproduct that I suspect is a furan. How can I prevent this?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis and arises from the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material.[14][18] This pathway becomes dominant under strongly acidic conditions.

The Solution: The key is rigorous pH control.

  • Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄.

  • Use Weak Acids: Employ a weak acid like glacial acetic acid, which is often sufficient to catalyze the reaction without promoting significant furan formation.[13]

  • Maintain pH > 3: The rate of furan formation increases dramatically at pH values below 3.[13][14] If necessary, a buffer system can be used.

cluster_pyrrole Desired Pathway (pH > 3) cluster_furan Side Reaction (pH < 3) Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R-NH₂ Hemiacetal Hemiacetal Intermediate Dicarbonyl->Hemiacetal H⁺, Intramolecular Attack Pyrrole Pyrrole Product Hemiaminal->Pyrrole Cyclization & Dehydration Furan Furan Byproduct Hemiacetal->Furan Dehydration

Fig 3. Competing reaction pathways in the Paal-Knorr synthesis.

Q3: My purification by silica gel chromatography is challenging, with significant product streaking. What causes this and how can I fix it?

A3: This is a classic problem when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing poor peak shape and streaking.

The Solution: Neutralize the active sites on the silica gel by modifying your eluent.

  • Add a Basic Modifier: Add a small amount of a volatile base to your solvent system. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1.0% (v/v).

  • Alternative Modifier: A solution of ammonia in methanol (typically 2 M or 7 M) can also be used, adding a small percentage to your eluent system until the streaking is resolved.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis using Acetic Acid

This protocol provides a robust starting point for the synthesis of a this compound derivative.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and the substituted 4-aminopiperidine (1.0 - 1.2 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid to the flask to achieve a substrate concentration of approximately 0.5 M. The acetic acid serves as both the solvent and the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. Use a suitable eluent system (e.g., hexanes/ethyl acetate) modified with 1% triethylamine to obtain the pure product.[4]

Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis

This method offers a rapid and efficient green chemistry approach.[4][17][19]

  • Reactant Preparation: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine 2,5-dimethoxytetrahydrofuran (1.0 eq), the substituted 4-aminopiperidine (1.1 eq), and a catalyst (e.g., 5 mol% Sc(OTf)₃).

  • Solvent Addition: Add a suitable solvent. For many microwave protocols, ethanol or even water can be effective.[5][17] A typical concentration is 0.5-1.0 M.

  • Reaction: Seal the microwave vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-170 °C) for a short duration (e.g., 10-30 minutes).[4][17] Use the instrument's stir function throughout the irradiation period.

  • Work-up: After the reaction, allow the vial to cool to a safe temperature. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography as described in Protocol 1.[4]

References

preventing byproduct formation in 4-(1H-pyrrol-1-yl)piperidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, I have designed this Technical Support Center to provide in-depth guidance on a critical challenge in synthetic chemistry: preventing byproduct formation in reactions involving 4-(1H-pyrrol-1-yl)piperidine. This guide is structured to move from general principles to specific, actionable troubleshooting advice, ensuring both foundational understanding and practical solutions for researchers in the field.

Technical Support Center: this compound Chemistry

Introduction

This compound is a valuable scaffold in medicinal chemistry and drug development, frequently used as a key intermediate. However, its unique structure, combining a reactive, electron-rich pyrrole ring with a nucleophilic piperidine nitrogen, presents a distinct set of synthetic challenges. Byproduct formation is a common issue that can complicate purification, reduce yields, and compromise the integrity of final compounds. This guide provides expert insights, troubleshooting protocols, and mechanistic explanations to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses the fundamental chemical principles governing the reactivity of this compound.

Q1: What are the most common types of byproducts observed in reactions with this molecule?

A: Byproduct formation typically originates from the inherent reactivity of the pyrrole ring. The three most common classes of byproducts are:

  • Oxidative Byproducts: The electron-rich pyrrole ring is susceptible to oxidation, especially when exposed to air, strong oxidants, or certain metal catalysts over extended periods. This often results in the formation of colored, high-molecular-weight impurities.[1][2]

  • Acid-Catalyzed Polymers: Pyrrole is notoriously unstable in the presence of strong acids. Protonation of the ring disrupts its aromaticity, creating a highly reactive electrophile that is attacked by neutral pyrrole molecules, leading to rapid polymerization and the formation of insoluble, dark-colored tars.[3]

  • Electrophilic Substitution Products: The pyrrole ring readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 positions.[4] If your reaction conditions involve electrophilic species (e.g., from reagents, catalysts, or decomposition), you may observe substitution on the pyrrole ring in addition to the desired reaction at the piperidine nitrogen.

Q2: My starting material is yellow/brown, not off-white. Is it still usable?

A: Discoloration often indicates the presence of minor oxidative impurities. While it may be usable for some robust reactions, using discolored starting material is a significant risk. These impurities can chelate with metal catalysts, interfere with reaction mechanisms, and complicate purification. For sensitive transformations, such as transition-metal-catalyzed cross-couplings, we strongly recommend purifying the starting material via column chromatography or recrystallization before use.

Q3: Why is the choice of acid or base so critical when working with this compound?

A: The choice is critical due to the dual nature of the molecule.

  • Acids: As mentioned in Q1, strong acids (e.g., HCl, H₂SO₄, TFA) can trigger catastrophic polymerization of the pyrrole ring.[3] If an acid is required, a weaker Brønsted acid (like acetic acid) or a Lewis acid should be used cautiously, preferably at low temperatures.

  • Bases: The piperidine nitrogen (pKa of conjugate acid ~11) is significantly more basic than the pyrrole nitrogen (pKa of conjugate acid ~0.4). A base must be strong enough to deprotonate the piperidine nitrogen if needed for a reaction, but not so harsh that it causes decomposition. Sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) are often preferred over smaller amines like triethylamine to avoid competitive N-alkylation of the base.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: The reaction mixture darkens significantly (turns brown or black) upon adding a reagent.
  • Probable Cause: This is a classic sign of pyrrole ring decomposition, most likely acid-catalyzed polymerization.[3] Even trace amounts of a strong acid can initiate this process. The reagent you added may be acidic, may contain acidic impurities, or may be generating an acid in situ.

  • Diagnostic Steps:

    • Check the pH of your starting materials and solvents.

    • If using a reagent like an acyl chloride, it may contain trace HCl from its synthesis or degradation.

    • Run a control reaction at a lower temperature (e.g., -20 °C or 0 °C) to see if the rate of decomposition decreases.

  • Preventative Solutions:

    • Buffer the Reaction: Add a non-nucleophilic, sterically hindered base (e.g., 1.5-2.0 equivalents of DIPEA or 2,6-lutidine) before adding the potentially acidic reagent. This will scavenge any protons before they can attack the pyrrole ring.

    • Control Reagent Addition: Add the critical reagent slowly, dropwise, to a cooled and well-stirred solution to prevent localized "hot spots" of high acid concentration.

    • Use Purified Reagents: Ensure all reagents and solvents are pure and anhydrous.

Problem 2: Low yield in a copper- or palladium-catalyzed N-arylation of the piperidine nitrogen.
  • Probable Cause: This can be due to several factors: catalyst inhibition, a competing side reaction on the pyrrole ring, or suboptimal reaction conditions. The pyrrole nitrogen can coordinate to the metal center, potentially interfering with the catalytic cycle.

  • Diagnostic Steps:

    • Analyze the crude reaction mixture by LC-MS. Look for masses corresponding to diarylation (on both N atoms) or arylation on the pyrrole ring.

    • Check the quality of your catalyst and ligand. Ensure they have not been deactivated by exposure to air or moisture.

    • Vary the solvent. Polar aprotic solvents like DMF or DMSO are common, but sometimes less coordinating solvents like toluene or dioxane can be more effective.[5]

  • Preventative Solutions:

    • Optimize Ligand and Base: For Buchwald-Hartwig reactions, use bulky electron-rich phosphine ligands that favor reductive elimination from the piperidine nitrogen. For Ullmann-type couplings, ensure the base is sufficiently strong (e.g., K₃PO₄ or Cs₂CO₃) but not degrading the substrate.[6]

    • Solvent Selection: The choice of solvent can significantly impact yield by influencing catalyst solubility and reactivity. See the table below for a comparison.

SolventDesired Product Yield (%)Byproduct (Pyrrole N-Arylation) (%)Notes
DMF65%15%High catalyst solubility but may promote side reactions.
Toluene85%<2%Lower polarity can disfavor competing reaction pathways.
Dioxane80%<3%Good balance of solubility and reduced side reactions.
DMSO50%10%Can be too coordinating and high-boiling, leading to decomposition.
Problem 3: An unexpected, non-polar byproduct is observed on TLC/LC-MS during an acylation or alkylation.
  • Probable Cause: You are likely observing electrophilic substitution on the pyrrole ring. Acylating or alkylating agents are electrophiles, and under certain conditions (especially with Lewis acid catalysis), they can attack the electron-rich C2 position of the pyrrole.

  • Diagnostic Steps:

    • Isolate the byproduct and characterize it by ¹H NMR. A new signal in the aromatic region (typically 6-7 ppm) coupled with the disappearance of one of the pyrrole protons is a strong indication of ring substitution.

    • Confirm the mass of the byproduct by LC-MS or HRMS.

  • Preventative Solutions:

    • Avoid Lewis Acids: If possible, avoid Lewis acids (e.g., AlCl₃, FeCl₃) which strongly promote electrophilic aromatic substitution.

    • Use Less Reactive Reagents: Switch from an acyl chloride to a less reactive acylating agent like an acid anhydride.

    • Control Stoichiometry and Temperature: Use only a slight excess (1.05-1.1 equivalents) of the electrophile and run the reaction at 0 °C or below to favor the more kinetically accessible reaction at the more nucleophilic piperidine nitrogen.

Section 3: Diagrams and Workflows

Visual aids are crucial for understanding complex chemical principles. The following diagrams illustrate key concepts related to byproduct formation.

G cluster_main Reactivity Map for this compound A This compound B Desired Reaction (Piperidine N) A->B Nucleophilic Attack (e.g., Acylation, Alkylation) C Byproduct: Oxidation (Pyrrole Ring) A->C [O], Air, Time D Byproduct: Polymerization (Acid-Catalyzed) A->D H⁺ (Strong Acid) E Byproduct: Electrophilic Attack (Pyrrole C2/C5) A->E E⁺ (Electrophile)

Caption: General reaction pathways for this compound.

G start Problem: Unexpected Byproduct Observed q1 Is reaction mixture dark brown/black? start->q1 q2 Is new spot on TLC non-polar? q1->q2 No res1 Likely Cause: Acid-Catalyzed Polymerization Solution: Add non-nucleophilic base (DIPEA), lower temperature, control addition. q1->res1 Yes q3 Was a metal catalyst used? q2->q3 No res2 Likely Cause: Electrophilic attack on Pyrrole Ring Solution: Avoid Lewis acids, use less reactive electrophile, run at 0°C. q2->res2 Yes res3 Likely Cause: Catalyst Inhibition / Side Reaction Solution: Optimize ligand/base/solvent, check starting material purity. q3->res3 Yes end Consult Further Literature q3->end No

Caption: Troubleshooting workflow for byproduct identification.

Section 4: Optimized Experimental Protocol

To provide a practical, self-validating system, here is a robust protocol for a common reaction that is sensitive to side reactions: the acylation of the piperidine nitrogen.

Protocol: Controlled Acylation of this compound with Acetyl Chloride
  • Objective: To synthesize 1-(1-acetylpiperidin-4-yl)-1H-pyrrole with minimal formation of colored byproducts or ring-acylated species.

  • Materials:

    • This compound (1.0 g, 6.66 mmol, 1.0 equiv)

    • Acetyl Chloride (0.52 g, 0.47 mL, 6.99 mmol, 1.05 equiv)

    • Diisopropylethylamine (DIPEA) (2.58 g, 3.48 mL, 20.0 mmol, 3.0 equiv)

    • Anhydrous Dichloromethane (DCM) (30 mL)

  • Procedure:

    • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.

    • Dissolution: Add anhydrous DCM (20 mL) via syringe and stir until the solid is fully dissolved.

    • Cooling: Place the flask in an ice-water bath (0 °C) and allow it to cool for 10 minutes with stirring.

    • Base Addition: Add the DIPEA dropwise via syringe over 2 minutes. The solution should remain clear and colorless.

    • Electrophile Preparation: In a separate dry vial, prepare a solution of acetyl chloride in anhydrous DCM (10 mL).

    • Controlled Addition: Add the acetyl chloride solution to the reaction flask dropwise via syringe pump over 30 minutes. Crucial Step: A slow addition rate is key to preventing side reactions.

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The starting material should be consumed, and a single major, less polar product spot should be visible.

    • Workup:

      • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Extract the aqueous layer with DCM (2 x 20 mL).

      • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analysis of 4-(1H-pyrrol-1-yl)piperidine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting and quantifying impurities, complete with troubleshooting guides and detailed protocols in a practical question-and-answer format. Our focus is on explaining the causality behind experimental choices to ensure your methods are robust, reliable, and compliant with regulatory expectations.

Section 1: Understanding the Analyte and Potential Impurities
Q1: What is this compound, and why is impurity profiling critical?

This compound is a heterocyclic compound often used as a building block or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product.[4][5] Regulatory bodies like the ICH and FDA mandate strict control over impurities, making robust analytical detection methods a non-negotiable part of the drug development process.[6][7]

Q2: What are the likely impurities I should expect to find?

Impurities in this compound can be broadly categorized:

  • Process-Related Impurities: These originate from the synthetic route. Common examples include unreacted starting materials (e.g., piperidine, 2,5-dimethoxytetrahydrofuran), by-products from side reactions, and residual catalysts. The specific impurities will be highly dependent on the exact synthesis pathway employed.[8]

  • Degradation Products: These form over time due to exposure to stress conditions like acid, base, light, heat, or oxidation.[9] Forced degradation studies are essential to identify these potential degradants proactively.[10][11]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product. These are typically monitored using Gas Chromatography (GC).[5]

Section 2: Core Analytical Techniques & Method Development (FAQs)

This section addresses the primary analytical techniques for impurity analysis. High-Performance Liquid Chromatography (HPLC) is the principal method for non-volatile organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile compounds, and Nuclear Magnetic Resonance (NMR) is key for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying impurities in pharmaceutical intermediates due to its versatility and sensitivity.[5][7]

Q3: What is a good starting HPLC method for analyzing this compound?

A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. Because this compound is a basic compound (pKa of the piperidine nitrogen is high), controlling the mobile phase pH is critical to achieve good peak shape and reproducible retention.

Rationale: At neutral pH, the piperidine nitrogen is protonated, but residual silanols on the silica-based column packing are deprotonated (negatively charged). This leads to strong ionic interactions, causing significant peak tailing.[12][13] To mitigate this, we must control the ionization state of either the analyte or the silanols.

Here is a recommended starting point:

ParameterRecommended ConditionRationale & Expert Notes
Column C18, end-capped, high-purity silica (e.g., 150 mm x 4.6 mm, 3.5 µm)A C18 column provides good hydrophobic retention. High-purity, end-capped silica minimizes exposed silanol groups, reducing peak tailing for basic analytes.[13][14]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in WaterLow pH Approach: Using an acidic modifier like TFA or formic acid protonates the analyte and, more importantly, suppresses the ionization of residual silanols on the column, leading to symmetrical peaks.[12][15]
Mobile Phase B 0.1% TFA or 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity. Maintaining the modifier in the organic phase ensures consistency.
Gradient Start at 5-10% B, ramp to 90-95% B over 20-30 minutesA gradient is essential for impurity profiling to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but be mindful of analyte stability.[15]
Detection UV at ~220 nm or Diode Array Detector (DAD)The pyrrole ring has a UV chromophore. A DAD is highly recommended to assess peak purity and detect impurities with different UV maxima.
Injection Volume 5-10 µLKeep volume low to prevent peak distortion. The sample should be dissolved in the mobile phase to avoid peak shape issues.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q4: When should I use GC-MS for impurity analysis of this compound?

GC-MS is the preferred method for analyzing volatile and semi-volatile impurities that are thermally stable.[5][16] This is particularly crucial for:

  • Residual Solvents: Identifying and quantifying solvents from the manufacturing process (e.g., Toluene, THF, Ethyl Acetate) as mandated by ICH Q3C guidelines.[6]

  • Volatile Starting Materials: Detecting unreacted, volatile precursors like piperidine itself.[][18]

Workflow for Impurity Analysis

G start Peak Tailing Observed for Basic Analyte q1 Is mobile phase pH < 3? start->q1 a1_yes Silanol interactions are likely suppressed. Consider other causes. q1->a1_yes Yes a1_no Decrease Mobile Phase pH Add 0.1% TFA or Formic Acid q1->a1_no No q3 Is sample dissolved in a stronger solvent than mobile phase? a1_yes->q3 q2 Is the column old or not designed for basic compounds? a1_no->q2 a2_yes Replace with a modern, end-capped, high-purity silica column. q2->a2_yes Yes a2_no Consider adding a basic modifier (e.g., 0.1% Triethylamine - TEA). Note: TEA is not MS-friendly. q2->a2_no No end Problem Resolved a2_yes->end a2_no->q3 a3_yes Dissolve sample in the initial mobile phase conditions. q3->a3_yes Yes a3_no Check for column void or blocked frit. q3->a3_no No a3_yes->end a3_no->end

References

Technical Support Center: Enhancing Metabolic Stability of 4-(1H-pyrrol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the metabolic stability of 4-(1H-pyrrol-1-yl)piperidine derivatives. Our goal is to equip you with the strategic knowledge and practical protocols to overcome common metabolic liabilities associated with this important chemical scaffold.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Scenario 1: Rapid Degradation in Liver Microsome Assay

Question: My this compound derivative shows a very short half-life (<10 minutes) in my human liver microsomal (HLM) stability assay. How can I pinpoint the metabolic "soft spot" and what are my immediate next steps?

Answer:

Rapid degradation in a liver microsomal stability assay is a common challenge, indicating that your compound is likely a substrate for cytochrome P450 (CYP) enzymes, the primary enzymes in this in vitro system.[1][2] The this compound scaffold has several potential sites for oxidative metabolism.

Immediate Causality Analysis & Action Plan:

  • Metabolite Identification (MetID) is Crucial: Before making any structural modifications, you must identify the site(s) of metabolism. A high-resolution LC-MS/MS analysis of your incubation mixture is essential to pinpoint the exact location of oxidation.[3][4] Common metabolic transformations for this scaffold include:

    • Pyrrole Ring Oxidation: The electron-rich pyrrole ring is a prime target for oxidation, which can lead to ring-opening or the formation of reactive metabolites.[5]

    • Piperidine Ring Oxidation: The piperidine ring can undergo hydroxylation at various positions, particularly those adjacent to the nitrogen atom.[6][7]

    • N-Dealkylation: While less common for the pyrrole nitrogen, if other alkyl groups are present on the piperidine nitrogen, this is a possible metabolic pathway.[7]

  • Experimental Workflow for Metabolite Identification:

    dot graph TD; A[Start: Rapid Degradation Observed] --> B{Incubate Compound with HLM + NADPH}; B --> C{Quench Reaction at Multiple Time Points}; C --> D{Analyze by High-Resolution LC-MS/MS}; D --> E{Identify Metabolite Masses}; E --> F{Propose Structures based on Mass Shifts}; F --> G[Confirm Structure]; subgraph Legend direction LR H(( )) I(( )) J(( )) H -- "Experimental Step" --> I; I -- "Decision/Analysis" --> J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

    Caption: Workflow for identifying metabolic soft spots.

Scenario 2: My Modifications to Block Metabolism Aren't Working

Question: I identified oxidation on the pyrrole ring and replaced it with a pyridine, but the metabolic stability barely improved. Why is this happening?

Answer:

This is a classic case of "metabolic switching."[8] By blocking the primary metabolic site, you may have revealed a secondary, previously less favorable, site of metabolism.

Causality and Strategic Pivot:

  • The "Whack-a-Mole" Effect: Drug metabolism can be likened to a game of whack-a-mole. Suppressing one metabolic pathway can cause another to become more prominent.[8] Your modification successfully addressed the pyrrole oxidation, but now the enzymes are likely targeting another part of the molecule, such as the piperidine ring.

  • Re-run Metabolite Identification: It is imperative to perform a new MetID study on your modified compound to identify this new primary metabolic pathway.

  • Consider Multi-pronged Strategies: Instead of a single modification, consider a combination of approaches. For example, if the new site is the piperidine ring, you could introduce a blocking group there in addition to your pyrrole-to-pyridine switch.

Scenario 3: My Compound is Stable in Microsomes but has Poor In Vivo Pharmacokinetics

Question: My derivative is very stable in liver microsomes (t½ > 60 min), but in my rat pharmacokinetic (PK) study, the oral bioavailability is extremely low. What could be the disconnect?

Answer:

This highlights the difference between in vitro and in vivo systems.[3] Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[1][2] Poor in vivo PK despite good microsomal stability points to other clearance mechanisms or absorption issues.

Potential Causes and Troubleshooting Steps:

  • Phase II Metabolism: Your compound might be rapidly cleared by Phase II conjugation enzymes (e.g., UGTs, SULTs) which are present in hepatocytes but not fully active in standard microsomal assays.[2]

    • Solution: Conduct a metabolic stability assay using cryopreserved hepatocytes.[9][10] This system contains both Phase I and Phase II enzymes and provides a more comprehensive picture of hepatic clearance.[10][11]

  • Poor Absorption: The compound may have low permeability across the intestinal wall or be subject to efflux by transporters like P-glycoprotein.

    • Solution: Run an in vitro Caco-2 permeability assay to assess intestinal absorption.

  • Extrahepatic Metabolism: Metabolism can occur in other tissues besides the liver, such as the intestine or kidneys.[12][13]

    • Solution: While more complex, in vivo studies with tissue analysis can help pinpoint sites of extrahepatic metabolism.[14]

Troubleshooting Decision Tree:

dot graph TD; A[Good Microsomal Stability, Poor In Vivo PK] --> B{Run Hepatocyte Stability Assay}; B --> C{Stable in Hepatocytes?}; C -- Yes --> D{Assess Permeability (e.g., Caco-2 assay)}; C -- No --> E{Phase II Metabolism is Likely the Issue}; D --> F{Low Permeability?}; F -- Yes --> G[Modify Physicochemical Properties to Improve Absorption]; F -- No --> H[Consider Other Factors: Efflux, Extrahepatic Metabolism]; E --> I[Identify Conjugates and Block Site of Conjugation];

Caption: Decision tree for discordant in vitro/in vivo results.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of the this compound scaffold?

A1: The primary metabolic "soft spots" are typically:

  • The Pyrrole Ring: This electron-rich aromatic system is susceptible to oxidation by CYP enzymes.[5][15]

  • The Piperidine Ring: Specifically, the C-H bonds adjacent to the nitrogen (alpha-carbons) and the C4 position are common sites for hydroxylation.[6][16]

Q2: What are the go-to strategies to block these metabolic sites?

A2: A tiered approach is recommended:

StrategyTarget LiabilityRationale & Explanation
Deuteration C-H bond oxidationReplacing a hydrogen atom with a deuterium atom at a metabolic soft spot creates a stronger C-D bond. This slows the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect, thereby improving metabolic stability.[17][18][19]
Fluorination C-H bond oxidationPlacing a fluorine atom at a metabolically labile position physically blocks the site from enzyme access. The strong C-F bond is resistant to cleavage.[20]
Bioisosteric Replacement Unstable Ring SystemsReplacing a metabolically labile ring (like pyrrole) with a more stable bioisostere (like pyridine, pyrazole, or a triazole) can enhance stability.[16][21] Electron-deficient rings are generally less prone to oxidation.[15]
Steric Hindrance General OxidationIntroducing bulky groups (e.g., a methyl or cyclopropyl group) near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.[6]

Q3: How do I choose between deuteration and fluorination for blocking a metabolic "soft spot"?

A3: The choice depends on several factors:

  • Deuteration is a "subtle" modification that generally does not significantly alter the compound's electronics, pKa, or binding affinity for its target.[8][19] It is an excellent choice when the parent molecule's pharmacology is already optimized.

  • Fluorination is a more "drastic" change. It can alter the compound's lipophilicity and pKa, which may impact target binding, solubility, and permeability.[20] However, it can be a very effective blocking group.

Recommendation: If the goal is purely to improve metabolic stability without altering pharmacology, deuteration is often the preferred first choice.[17]

Q4: Can replacing the piperidine ring with another saturated heterocycle improve stability?

A4: Yes, this can be an effective strategy. For instance, replacing a piperidine with a morpholine can block metabolism at the 4-position and may also offer solubility advantages.[16] Similarly, bioisosteric replacement of a piperazine with a piperidine has been shown to improve metabolic stability in some series.[22][23][24]

Q5: What is a standard protocol for a liver microsomal stability assay?

A5: Below is a representative protocol. Always optimize concentrations and time points for your specific compound and analytical method.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[11]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high turnover, Imipramine - intermediate turnover)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis[25]

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[26]

    • Prepare the microsomal incubation mixture containing microsomes (e.g., 0.5 mg/mL final protein concentration) in phosphate buffer.[1]

  • Incubation:

    • Pre-warm the plate containing the test compound and the microsomal mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[13][27] The 0-minute time point is crucial as the 100% reference.[9]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[28]

References

Validation & Comparative

A Comparative Analysis of 4-(1H-pyrrol-1-yl)piperidine and Structurally Related Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, featured in a vast array of approved therapeutics.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability.[1] This guide provides an in-depth comparative analysis of 4-(1H-pyrrol-1-yl)piperidine, a unique N-aryl piperidine derivative, with its structurally related analogs, 4-aminopiperidine and 4-hydroxypiperidine. This objective comparison, supported by experimental data and methodologies, aims to furnish researchers and drug development professionals with the critical insights needed to strategically leverage these scaffolds in future discovery efforts.

Introduction to 4-Substituted Piperidine Scaffolds

The strategic functionalization of the 4-position of the piperidine ring has profound implications for a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] The choice of substituent at this position can dramatically alter polarity, hydrogen bonding capacity, and steric bulk, thereby influencing target engagement and overall pharmacological profile. This guide will focus on a comparative examination of three key 4-substituted piperidine analogs:

  • This compound: Characterized by the presence of a pyrrole ring directly attached to the piperidine nitrogen. This N-aryl linkage introduces a distinct electronic and conformational profile compared to simpler substituents.

  • 4-Aminopiperidine: Featuring a primary amino group at the 4-position, this analog can act as a hydrogen bond donor and a basic center, significantly influencing its interaction with biological targets.[4][5]

  • 4-Hydroxypiperidine: With a hydroxyl group at the 4-position, this analog can participate in hydrogen bonding as both a donor and an acceptor, impacting its solubility and target binding.[6]

This analysis will delve into the nuances of their chemical synthesis, physicochemical properties, and known biological activities, providing a framework for their rational application in drug design.

Physicochemical Properties: A Comparative Overview

The substituent at the 4-position of the piperidine ring dictates the physicochemical properties of the resulting molecule, which in turn influences its pharmacokinetic profile and "drug-likeness".[3] A comparison of key calculated physicochemical parameters for the parent scaffolds is presented below.

PropertyThis compound4-Aminopiperidine4-Hydroxypiperidine
Molecular Formula C9H14N2C5H12N2C5H11NO
Molecular Weight 150.22 g/mol 100.16 g/mol 101.15 g/mol
logP (calculated) ~1.8~0.3~0.1
Topological Polar Surface Area (TPSA) 16.1 Ų38.1 Ų32.3 Ų
Hydrogen Bond Donors 021
Hydrogen Bond Acceptors 222

Data for this compound, 4-Aminopiperidine, and 4-Hydroxypiperidine are sourced from publicly available chemical databases and are intended for comparative purposes.

From this data, it is evident that the introduction of the pyrrole moiety in This compound significantly increases its lipophilicity (higher logP) and reduces its polar surface area compared to the amino and hydroxyl analogs. This suggests that derivatives of this compound may exhibit enhanced membrane permeability, a desirable trait for CNS-penetrant drugs. Conversely, the lower TPSA and lack of hydrogen bond donors may result in lower aqueous solubility.

4-Aminopiperidine and 4-Hydroxypiperidine are considerably more polar, with lower logP values and higher TPSA. The presence of hydrogen bond donors in these molecules enhances their potential for specific interactions with biological targets and improves their solubility in aqueous environments.

Synthesis Strategies

The synthesis of these 4-substituted piperidines is well-established, with multiple routes available to medicinal chemists. A general overview of common synthetic approaches is provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-aminopiperidine with 2,5-dimethoxytetrahydrofuran under acidic conditions, a reaction known as the Clauson-Kaas reaction.

Synthesis_of_4_1H_pyrrol_1_yl_piperidine cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 4-Aminopiperidine conditions Acidic Conditions (e.g., Acetic Acid) reactant1->conditions reactant2 2,5-Dimethoxytetrahydrofuran reactant2->conditions product This compound conditions->product Clauson-Kaas Reaction

Caption: Synthetic scheme for this compound.

Synthesis of 4-Aminopiperidine Derivatives

Derivatives of 4-aminopiperidine are often synthesized from a common intermediate, N-substituted 4-piperidone, via reductive amination.[7]

Synthesis_of_4_Aminopiperidine_Derivatives cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 N-Substituted 4-Piperidone conditions Reducing Agent (e.g., NaBH(OAc)3) reactant1->conditions reactant2 Amine (R-NH2) reactant2->conditions product N-Substituted 4-Aminopiperidine Derivative conditions->product Reductive Amination

Caption: General synthetic route to 4-aminopiperidine derivatives.

Synthesis of 4-Hydroxypiperidine Derivatives

The synthesis of derivatives of 4-hydroxypiperidine often starts with the commercially available N-Boc-4-hydroxypiperidine. The hydroxyl group can be derivatized, and the Boc protecting group can be removed to allow for further modification at the nitrogen.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

While direct comparative studies are limited, the existing literature on piperidine analogs allows for an insightful discussion of their potential biological activities and the underlying structure-activity relationships.

Central Nervous System (CNS) Activity

Piperidine derivatives are well-represented among CNS-active drugs.[1] Their ability to cross the blood-brain barrier and interact with various receptors and transporters makes them attractive scaffolds for neurological and psychiatric indications.

  • This compound and Analogs: The lipophilic nature of the pyrrole ring suggests that derivatives of this compound could have good CNS penetration. While specific data for the parent compound is scarce, the structurally similar 4-(1-pyrrolidinyl)piperidine has been incorporated into a potent PPARδ agonist with anti-inflammatory properties, suggesting its potential for CNS applications where neuroinflammation is implicated.[8]

  • 4-Aminopiperidine Analogs: These have shown significant activity at various CNS targets. For instance, certain substituted 4-aminopiperidines exhibit high affinity and selectivity for the dopamine D4 receptor.[9] Additionally, derivatives of 4-aminopiperidine have been investigated as cognition-enhancing agents, showing potent activity in animal models of memory impairment.[10] The basicity of the amino group is often crucial for interaction with acidic residues in receptor binding pockets.

  • 4-Hydroxypiperidine Analogs: The hydroxyl group can participate in key hydrogen bonding interactions with CNS targets. For example, derivatives of 4-hydroxypiperidine have been explored as analgesics and have shown significant activity in preclinical models.[11]

Antimicrobial Activity

The piperidine scaffold is also found in a number of antimicrobial agents.

  • 4-Aminopiperidine Analogs: This class of compounds has been investigated for its antifungal activity. Structure-activity relationship studies have shown that the nature of the substituents on both the piperidine nitrogen and the 4-amino group is critical for potent antifungal effects, with some derivatives showing efficacy against clinically relevant fungal strains.[7]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Radioligand Binding Assay for Sigma-1 Receptors

This protocol is adapted from established methods and is suitable for determining the binding affinity of novel piperidine derivatives to the sigma-1 receptor, a common target for CNS-active compounds.[12][13]

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (piperidine analogs).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess haloperidol), and competitor binding (radioligand + varying concentrations of test compound).

  • Incubation: Add the membrane preparation, radioligand, and test compound or control to the appropriate wells.

  • Equilibration: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[12]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start plate_setup Prepare 96-well plate with membranes, radioligand, and test compounds start->plate_setup incubation Incubate at 37°C to reach equilibrium plate_setup->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters with cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate IC50 and Ki values counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

In Vivo Passive Avoidance Test

This behavioral assay is used to assess the effects of compounds on learning and memory in rodents.[14][15][16]

Objective: To evaluate the effect of a test compound on long-term memory.

Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Training (Day 1):

    • Place the animal in the light compartment.

    • Allow the animal to explore. Most rodents will naturally enter the dark compartment.

    • Once the animal enters the dark compartment, deliver a mild foot shock.

  • Testing (Day 2):

    • 24 hours after training, place the animal back into the light compartment.

    • Measure the latency to enter the dark compartment.

    • An increased latency to enter the dark compartment is indicative of memory of the aversive stimulus.

  • Dosing: The test compound can be administered before the training session to assess its effect on learning, or after the training session to evaluate its impact on memory consolidation.

Conclusion and Future Directions

The comparative analysis of this compound, 4-aminopiperidine, and 4-hydroxypiperidine reveals a spectrum of physicochemical properties and potential biological activities. The pyrrole-substituted analog offers a more lipophilic profile, potentially favoring CNS penetration, while the amino and hydroxyl analogs provide greater polarity and hydrogen bonding capabilities, which can be advantageous for specific target interactions and aqueous solubility.

While the existing literature provides a solid foundation for understanding the structure-activity relationships of 4-substituted piperidines, there is a clear need for direct, head-to-head comparative studies of these three analogs. Future research should focus on:

  • Direct Comparative In Vitro Profiling: Screening these compounds against a broad panel of CNS receptors and enzymes to identify and compare their primary biological targets.

  • Comparative Pharmacokinetic Studies: Evaluating the ADME properties of these scaffolds in parallel to understand how the 4-substituent influences their absorption, distribution, metabolism, and excretion.

  • Synthesis and Evaluation of Focused Libraries: Designing and synthesizing libraries of derivatives for each scaffold to systematically probe the impact of further substitutions on their biological activity and selectivity.

By addressing these knowledge gaps, the scientific community can more effectively harness the potential of these versatile piperidine scaffolds in the development of novel and improved therapeutics.

References

The Pivotal Role of the 4-(1H-Pyrrol-1-yl)piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its conformational flexibility and synthetic tractability have rendered it a privileged structure in drug design.[1] This guide delves into the nuanced world of 4-(1H-pyrrol-1-yl)piperidine derivatives, a chemical class demonstrating significant therapeutic potential across diverse biological targets. By examining key structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comparative framework to guide future discovery efforts. We will focus primarily on their development as C-C chemokine receptor type 5 (CCR5) antagonists for anti-HIV applications, while also drawing comparisons to their activity as analgesics, showcasing the versatility of this chemical motif.

The this compound Core: A Scaffold of Therapeutic Promise

The this compound core combines the conformational properties of the piperidine ring with the aromatic, electron-rich nature of the pyrrole moiety. This unique combination allows for diverse chemical modifications at several key positions, profoundly influencing the molecule's interaction with biological targets. Our exploration of the SAR of these derivatives will focus on three main areas of modification:

  • The Piperidine Nitrogen (N1): Substitutions at this position are critical for modulating potency, selectivity, and pharmacokinetic properties.

  • The Pyrrole Ring: Modifications to the pyrrole can influence electronic properties and provide additional interaction points with the target protein.

  • Other Positions on the Piperidine Ring: While less common, substitutions at other positions can fine-tune the molecule's conformation and overall properties.

Comparative Analysis of Biological Activity

CCR5 Antagonism: A Frontline Defense Against HIV-1

The CCR5 co-receptor is a critical component in the entry mechanism of the most common strains of HIV-1.[2] Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 are a validated therapeutic strategy.[3] The this compound scaffold has emerged as a promising foundation for the development of potent CCR5 antagonists.

Key Structural Insights for CCR5 Antagonism:

  • Piperidine N1-Substitution: The nature of the substituent on the piperidine nitrogen is a primary determinant of anti-HIV-1 activity. Large, hydrophobic groups are generally favored. For instance, in a series of piperidine-4-carboxamide derivatives, the introduction of a 1-acetylpiperidin-4-yl group led to the discovery of potent CCR5 antagonists.[4] Further optimization with small hydrophobic substituents on a central phenyl ring resulted in compounds with low to sub-nanomolar EC50 values against HIV-1 replication.[4]

  • The 4-Substituent (Pyrrole vs. Analogs): While direct SAR data for the 4-(1H-pyrrol-1-yl) moiety is limited in the context of CCR5 antagonism, studies on related 4-hydroxypiperidine and piperidine-4-carboxamide derivatives provide valuable insights.[4][5] The replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group significantly enhanced potency, suggesting that a substituted heterocyclic group at the 4-position is crucial for activity.[4]

  • Stereochemistry: The stereochemistry of substituents on the piperidine and any associated side chains can be critical. For piperazinopiperidine-based CCR5 antagonists, an S-configuration of a benzylic substituent was found to be vital for CCR5 binding.[6]

Table 1: Comparative Activity of Piperidine-Based CCR5 Antagonists

Compound/SeriesKey Structural FeaturesBiological Activity (IC50/EC50)Reference
Piperidine-4-carboxamide (11f)1-acetylpiperidin-4-yl fragment, 3,4-dichloro substitution on central phenyl ringEC50 = 0.59 nM (anti-HIV-1)[4]
4-Hydroxypiperidine (10h)Parallel synthesis optimizationIC50 = 11 nM (CCR5 binding)[5]
Piperazinopiperidine (Sch-D/Vicriviroc)Chiral piperazine with S-configuration of benzylic substituentPotent inhibitor of HIV-1 entry[6]
Analgesic Activity: An Alternative Therapeutic Avenue

Interestingly, a saturated analog of our core scaffold, 4-(1-pyrrolidinyl)piperidine, has been investigated for its analgesic properties.[7] These studies offer a valuable comparative perspective on how modifications to a similar chemical backbone can direct activity towards a completely different biological target.

Key Structural Insights for Analgesic Activity:

  • Substituents on the Phenyl Ring: In a series of 4-(1-pyrrolidinyl)piperidine analogs with a phenacyl moiety, the nature and position of substituents on the phenyl ring significantly affected analgesic activity.[7] Both electron-donating and electron-withdrawing groups were explored, with their size and position influencing the potency.[7]

  • Toxicity: It is noteworthy that while some of these compounds showed significant analgesic activity, they also exhibited toxicity at higher doses, highlighting the importance of a therapeutic window in drug development.[7]

Table 2: Analgesic Activity of 4-(1-Pyrrolidinyl)piperidine Derivatives

CompoundPhenyl Ring SubstituentAnalgesic Activity (Tail Flick Method)Reference
Analog 2UnsubstitutedSignificant
Analog 3ChloroHighly Significant
Analog 4BromoHighly Significant
Analog 5NitroHighly Significant
Analog 6NaphthylInactive

Experimental Protocols and Methodologies

To ensure scientific integrity and provide actionable insights, we present standardized protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold typically involves the reaction of 4-aminopiperidine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, such as acetic acid. Subsequent modification of the piperidine nitrogen can be achieved through various standard organic chemistry reactions, including reductive amination or N-acylation.

DOT Script for General Synthetic Workflow

G cluster_0 Scaffold Synthesis cluster_1 N1-Functionalization 4-Aminopiperidine 4-Aminopiperidine Reaction Reaction 4-Aminopiperidine->Reaction 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction This compound This compound Reaction->this compound Acetic Acid Reductive_Amination Reductive_Amination This compound->Reductive_Amination N-Acylation N-Acylation This compound->N-Acylation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive_Amination N-Substituted_Derivative_1 N-Substituted_Derivative_1 Reductive_Amination->N-Substituted_Derivative_1 e.g., NaBH(OAc)3 Acyl_Chloride/Anhydride Acyl_Chloride/Anhydride Acyl_Chloride/Anhydride->N-Acylation N-Substituted_Derivative_2 N-Substituted_Derivative_2 N-Acylation->N-Substituted_Derivative_2 Base

Caption: General synthetic workflow for this compound derivatives.

Biological Evaluation: CCR5 Antagonist Activity

Phenotypic viral entry assays are the gold standard for functionally assessing the antiviral activity of CCR5 antagonists.[3] These assays directly measure the ability of a compound to inhibit viral entry into target cells.[3]

Step-by-Step Protocol for a Phenotypic Viral Entry Assay:

  • Cell Culture: Maintain a stable cell line expressing CD4 and CCR5 (e.g., CEMx174 5.25M7 cells) in appropriate culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent, such as DMSO.

  • Assay Setup: Seed the target cells in a 96-well plate. Add the diluted test compounds to the wells and incubate.

  • Viral Infection: Add a known amount of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL) to the wells.

  • Incubation: Incubate the plates for a period sufficient for viral replication (typically 3-5 days).

  • Readout: Measure viral replication using a suitable method, such as a luciferase reporter gene assay or by quantifying viral p24 antigen levels in the supernatant.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

DOT Script for CCR5 Antagonist Bioassay Workflow

G Start Start Cell_Culture Culture CCR5+ CD4+ Cells Start->Cell_Culture Assay_Setup Seed Cells & Add Compounds Cell_Culture->Assay_Setup Compound_Prep Prepare Serial Dilutions Compound_Prep->Assay_Setup Infection Infect with R5-tropic HIV-1 Assay_Setup->Infection Incubation Incubate for 3-5 Days Infection->Incubation Readout Measure Viral Replication Incubation->Readout Data_Analysis Calculate IC50 Readout->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a phenotypic CCR5 antagonist bioassay.

Mechanistic Insights: The CCR5 Signaling Pathway in HIV-1 Entry

Understanding the underlying biological pathways is crucial for rational drug design. The entry of R5-tropic HIV-1 is a multi-step process initiated by the binding of the viral gp120 protein to the host cell's CD4 receptor.[3] This binding event triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[3] The subsequent interaction with CCR5 induces further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes, and ultimately, the entry of the viral core into the cytoplasm.[2] CCR5 antagonists act by binding to the CCR5 receptor and preventing the conformational changes necessary for viral fusion.[2]

DOT Script for CCR5-Mediated HIV-1 Entry Pathway

G cluster_0 HIV-1 Virion cluster_1 Host Cell Membrane gp120 gp120 CD4 CD4 gp120->CD4 1. Initial Binding CCR5 CCR5 gp120->CCR5 3. Co-receptor Binding gp41 gp41 Fusion Fusion gp41->Fusion 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Blockade

Caption: Simplified schematic of CCR5-mediated HIV-1 entry and the action of CCR5 antagonists.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The comparative analysis of its application in developing CCR5 antagonists and analgesics underscores the profound impact of subtle structural modifications on biological activity. For researchers in this field, the key takeaways are:

  • The piperidine N1-substituent is a critical handle for optimizing potency and pharmacokinetic properties.

  • The nature of the 4-substituent on the piperidine ring dictates the biological target.

  • Careful consideration of stereochemistry is paramount for achieving high-affinity interactions.

Future research should focus on a more systematic exploration of the SAR of the 4-(1H-pyrrol-1-yl) moiety itself, particularly in the context of CCR5 antagonism. The synthesis and evaluation of a focused library of analogs with diverse substitutions on the pyrrole ring would provide invaluable data to guide the design of next-generation inhibitors. Furthermore, leveraging computational modeling and structural biology will be instrumental in elucidating the precise binding modes of these compounds and facilitating the rational design of more potent and selective drug candidates.

References

A Researcher's Guide to the Preclinical Validation of 4-(1H-pyrrol-1-yl)piperidine: Bridging In Vitro Activity with Animal Models for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising in vitro hit to a validated in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for the preclinical validation of 4-(1H-pyrrol-1-yl)piperidine, a molecule of interest due to its structural similarity to compounds with known bioactivity. While direct extensive research on this specific molecule is emerging, its piperidine and pyrrole moieties suggest a potential interaction with the sigma-1 receptor (S1R), a key therapeutic target for neuropathic pain and other central nervous system (CNS) disorders.[1][2] This guide, therefore, hypothesizes this compound as a potential S1R ligand and outlines a rigorous, multi-step validation process. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the validation pathway of our topic compound with established S1R modulators.

Part 1: The Scientific Rationale - Why the Sigma-1 Receptor?

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals targeting the CNS.[3] The sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is a well-established target for compounds with this motif.[1][4] S1R is implicated in the modulation of various ion channels and signaling pathways crucial for neuronal homeostasis and plasticity.[2][5] Notably, both S1R agonists and antagonists have demonstrated significant effects in animal models of neuropathic pain, making it a compelling target for novel analgesics.[1][5][6] Given the structural features of this compound, investigating its activity at S1R is a logical and scientifically-driven starting point.

Signaling Pathway of S1R in Neuropathic Pain

S1R_Pathway cluster_neuron Sensory Neuron Nerve_Injury Peripheral Nerve Injury S1R_Activation ↑ Sigma-1 Receptor (S1R) Expression & Activity Nerve_Injury->S1R_Activation Ion_Channel_Modulation Modulation of Ion Channels (Na+, K+, Ca2+) S1R_Activation->Ion_Channel_Modulation Neuronal_Hyperexcitability Neuronal Hyperexcitability Ion_Channel_Modulation->Neuronal_Hyperexcitability Pain_Signal_Transmission ↑ Pain Signal Transmission Neuronal_Hyperexcitability->Pain_Signal_Transmission Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Pain_Signal_Transmission->Neuropathic_Pain S1R_Ligand This compound (Hypothesized S1R Ligand) S1R_Ligand->S1R_Activation Modulates

Caption: Hypothesized role of S1R in neuropathic pain and the potential modulatory effect of this compound.

Part 2: In Vitro Characterization - Establishing Target Engagement

Before proceeding to costly and complex animal studies, it is imperative to confirm that this compound directly interacts with the S1R and to characterize the nature of this interaction (i.e., agonist or antagonist).

Experimental Workflow for In Vitro Analysis

in_vitro_workflow Start Start: Synthesize & Purify This compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Data_Analysis_1 Determine Ki for S1R Binding_Assay->Data_Analysis_1 Functional_Assay Functional Assay (e.g., Neurite Outgrowth) Data_Analysis_2 Determine Agonist or Antagonist Profile Functional_Assay->Data_Analysis_2 Data_Analysis_1->Functional_Assay Decision Proceed to In Vivo? Data_Analysis_2->Decision End End: In Vivo Candidate Decision->End Yes

Caption: Step-by-step workflow for the in vitro characterization of this compound.

Protocol 1: S1R Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the S1R by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the S1R.

Materials:

  • Membrane preparations from cells overexpressing human S1R.

  • --INVALID-LINK---pentazocine (radioligand).

  • Non-labeled (+)-pentazocine or haloperidol for non-specific binding determination.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the S1R membrane preparation, --INVALID-LINK---pentazocine, and either the test compound, buffer (for total binding), or excess non-labeled ligand (for non-specific binding).

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Comparative In Vitro Data
CompoundClassS1R Ki (nM)Reference
This compound Hypothesized Ligand To Be Determined N/A
PRE-084Reference Agonist~2.2[7]
S1RA (E-52862)Reference Antagonist~17[1]
HaloperidolReference Antagonist~3.1[8]
SI 1/28Novel Antagonist6.1[1]

Part 3: In Vivo Validation in Animal Models of Neuropathic Pain

Assuming in vitro assays confirm S1R activity, the next crucial step is to evaluate the compound's efficacy in a relevant animal model. Neuropathic pain models are well-established for assessing S1R ligands.[1][5][6][9]

Choosing the Right Animal Model

The Spared Nerve Injury (SNI) model in rodents is a widely used and clinically relevant model of neuropathic pain that results in robust and persistent mechanical and cold allodynia.[5][6][9] This model is particularly suitable for evaluating S1R antagonists, which have shown efficacy in attenuating these pain-like behaviors.[5][6]

Experimental Workflow for In Vivo Validation

in_vivo_workflow Start Start: Compound with Confirmed In Vitro S1R Activity SNI_Surgery Spared Nerve Injury (SNI) Surgery in Rodents Start->SNI_Surgery Pain_Development Allow for Development of Neuropathic Pain (7-14 days) SNI_Surgery->Pain_Development Baseline_Testing Baseline Behavioral Testing (von Frey, Acetone Test) Pain_Development->Baseline_Testing Compound_Admin Administer this compound and Vehicle Control Baseline_Testing->Compound_Admin Post_Dose_Testing Post-Dose Behavioral Testing Compound_Admin->Post_Dose_Testing Data_Analysis Analyze Paw Withdrawal Thresholds and Latencies Post_Dose_Testing->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

Caption: Workflow for validating the in vivo efficacy of this compound in the SNI model.

Protocol 2: Spared Nerve Injury (SNI) Model and Behavioral Testing

Objective: To assess the ability of this compound to reverse mechanical and cold allodynia in a rodent model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Von Frey filaments for mechanical allodynia assessment.

  • Acetone for cold allodynia assessment.

  • Test compound and vehicle.

Procedure:

  • SNI Surgery: Anesthetize the animal. Expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Suture the muscle and skin layers.

  • Recovery and Pain Development: Allow the animals to recover for 7-14 days for the full development of neuropathic pain behaviors.

  • Baseline Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Place the animal on an elevated mesh floor. Apply von Frey filaments of increasing force to the lateral plantar surface of the paw (innervated by the spared sural nerve) and determine the paw withdrawal threshold.

    • Cold Allodynia (Acetone Test): Place the animal in a transparent chamber with a mesh floor. Apply a drop of acetone to the plantar surface of the paw and measure the duration of paw withdrawal or licking.

  • Compound Administration: Administer this compound (e.g., intraperitoneally) at various doses. A vehicle control group is essential.

  • Post-Dose Behavioral Testing: Repeat the von Frey and acetone tests at specified time points after drug administration (e.g., 30, 60, 120 minutes) to assess the compound's analgesic effect.

Comparative In Vivo Efficacy of S1R Ligands
CompoundClassAnimal ModelBehavioral EffectReference
This compound Hypothesized Ligand SNI To Be Determined N/A
S1RA (E-52862)AntagonistSNIAttenuates mechanical, cold, and heat hypersensitivity[6]
SI 1/28AntagonistChronic Constriction InjuryProduces dose-dependent anti-allodynia[1]
PRE-084AgonistSNIDoes not alter SNI-induced hypersensitivity[6]
S1R Knockout MiceGenetic ModelSNIDo not develop cold allodynia and show reduced mechanical allodynia[6][9]

Part 4: Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for validating the in vitro activity of this compound in relevant animal models. By first establishing its profile as a potential S1R ligand through in vitro binding and functional assays, researchers can then confidently proceed to in vivo studies using established neuropathic pain models like SNI. The comparison with known S1R modulators such as S1RA and PRE-084 provides essential benchmarks for evaluating its potential as a novel therapeutic agent.

Successful validation in these models would warrant further investigation into its mechanism of action, pharmacokinetic profile, and potential off-target effects. This structured approach, grounded in scientific integrity and causality, is essential for the efficient and effective translation of promising compounds from the bench to potential clinical applications.

References

A Comparative Efficacy Analysis of 4-(1H-pyrrol-1-yl)piperidine Analogues and Existing Analgesic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Analgesics

The management of pain remains a significant challenge in modern medicine, driving the continuous search for novel analgesic agents with improved efficacy and safety profiles. The piperidine scaffold is a well-established pharmacophore in analgesic drug discovery, forming the core of potent opioids like morphine and fentanyl.[1][2] The incorporation of a pyrrolidine moiety, another privileged heterocyclic system in central nervous system (CNS) drug development, presents an intriguing strategy for the design of new chemical entities with potential analgesic properties. This guide provides a comparative analysis of the preclinical analgesic efficacy of 4-(1-pyrrolidinyl)piperidine derivatives, a close structural analogue of 4-(1H-pyrrol-1-yl)piperidine, against established opioid analgesics.

Comparative Analgesic Efficacy: A Data-Driven Overview

The preclinical evaluation of analgesic drugs heavily relies on in vivo models that measure the response to noxious stimuli. The tail-flick and tail-immersion tests are standard methods for assessing centrally-mediated analgesia, where an increase in the latency to withdraw the tail from a thermal stimulus indicates an analgesic effect.

A study on a series of 4-(1-pyrrolidinyl)piperidine derivatives reported "significant and highly significant analgesic activity" in the tail-flick and tail-immersion assays.[3][4] In this study, the well-known opioid analgesic pethidine was used as a positive control, suggesting a potential opioid-like mechanism of action for these novel compounds. Unfortunately, the specific ED50 values (the dose at which 50% of the maximal effect is observed) from this study are not publicly available.

To provide a quantitative context, the following table summarizes the reported ED50 values for standard opioid analgesics in the mouse tail-flick test.

CompoundED50 (mg/kg, s.c.) in Mouse Tail-Flick TestReference
4-(1-pyrrolidinyl)piperidine derivatives Data not publicly available (reported as "significant to highly significant activity")[3][4]
Pethidine 20.12 ± 1.54[5]
Morphine ~1.8-fold increase in ED50 in tolerant rats (baseline ED50 not specified in abstract)
Tramadol 22.8 (19.2-30.1)[6]

Note: ED50 values can vary depending on the specific experimental conditions, animal strain, and route of administration. The data presented here is for comparative purposes.

Mechanistic Insights: Opioid vs. Non-Opioid Pathways

The analgesic effects of the 4-(1-pyrrolidinyl)piperidine derivatives, particularly their comparison with pethidine, suggest a potential interaction with the opioid system. Opioid analgesics exert their effects by binding to and activating opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems. This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.

To elucidate the precise mechanism of action of a novel compound like this compound, further studies, such as receptor binding assays and antagonist challenge studies, would be necessary.

The following diagram illustrates the general signaling pathway for opioid-mediated analgesia.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid_Agonist Opioid Agonist (e.g., Morphine, Pethidine) Opioid_Receptor μ-Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca2+ Channel (Inhibition) G_Protein->Ca_Channel Inhibits K_Channel K+ Channel (Activation) G_Protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Vesicle Neurotransmitter Vesicle (e.g., Substance P) Release ↓ Neurotransmitter Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Pain_Signal ↓ Postsynaptic Excitability

Caption: Simplified signaling pathway of opioid receptor activation leading to analgesia.

Experimental Protocols: A Guide to Preclinical Analgesic Testing

The following protocols are standard in vivo assays used to evaluate the efficacy of potential analgesic compounds. The choice of these specific tests is based on their reliability and their ability to assess centrally-mediated analgesia, which is the likely mechanism for opioid-like compounds.

Tail-Flick Test

This test measures the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.

Methodology:

  • Animal Acclimation: Acclimate male Swiss albino mice (20-25 g) to the testing environment for at least 30 minutes before the experiment.

  • Baseline Latency: Gently restrain each mouse and focus a beam of high-intensity light on the distal portion of its tail. The time taken for the mouse to "flick" its tail is recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound, a reference drug (e.g., pethidine), or vehicle (e.g., saline) via the desired route (e.g., subcutaneous or intraperitoneal).

  • Post-Treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, measure the tail-flick latency again.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Experimental Workflow Diagram

Start Start: Animal Acclimation Baseline Measure Baseline Tail-Flick Latency Start->Baseline Grouping Randomly Assign Animals to Treatment Groups (Vehicle, Test Compound, Reference) Baseline->Grouping Administration Administer Treatments Grouping->Administration Timepoints Measure Tail-Flick Latency at Predetermined Time Points Administration->Timepoints Data_Analysis Calculate %MPE and Analyze Data Timepoints->Data_Analysis Conclusion Conclusion: Determine Analgesic Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for an in vivo analgesic efficacy study using the tail-flick test.

Conclusion and Future Directions

The available evidence suggests that 4-(1-pyrrolidinyl)piperidine derivatives, and by extension, this compound, represent a promising scaffold for the development of novel analgesic agents. The qualitative reports of "significant to highly significant" analgesic activity in established preclinical models are encouraging.

However, to fully understand the therapeutic potential of this compound class, further research is imperative. Key future directions include:

  • Quantitative Efficacy Studies: Determination of ED50 values for this compound and its analogues in various pain models is essential for a direct and robust comparison with existing drugs.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways, including binding affinities for opioid receptors, will provide critical insights into its pharmacological profile.

  • Safety and Tolerability Assessment: Comprehensive toxicological studies are necessary to evaluate the safety profile and therapeutic index of these novel compounds.

By addressing these research gaps, the scientific community can better ascertain the potential of this compound and related compounds to contribute to the armamentarium of effective and safe pain management therapies.

References

head-to-head comparison of different synthetic methods for 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-pyrrol-1-yl)piperidine serves as a pivotal structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its presence in drug candidates often imparts desirable pharmacokinetic properties and facilitates crucial interactions with biological targets. The synthesis of this valuable building block can be approached through several distinct chemical strategies, each with its own set of advantages and drawbacks. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic methods for this compound, offering an in-depth analysis of their performance based on experimental data. Researchers, scientists, and drug development professionals can leverage this information to select the most appropriate synthetic route for their specific needs, considering factors such as yield, purity, scalability, cost, and safety.

Method 1: The Paal-Knorr Pyrrole Synthesis (and its Clauson-Kaas variant)

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, 4-aminopiperidine is reacted with a succinaldehyde equivalent. A common and practical variation is the Clauson-Kaas synthesis, which utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to the 1,4-dicarbonyl moiety.[1][2]

Reaction Mechanism & Rationale

The reaction is typically carried out in the presence of an acid catalyst. The 2,5-dimethoxytetrahydrofuran is first hydrolyzed under acidic conditions to generate the reactive succinaldehyde. This is then followed by a double condensation with 4-aminopiperidine, leading to the formation of the pyrrole ring through a series of cyclization and dehydration steps.[3][4] The choice of acetic acid as the solvent and catalyst is common, as it facilitates both the hydrolysis of the acetal and the subsequent condensation.[5]

Paal_Knorr_Clauson_Kaas cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-aminopiperidine 4-Aminopiperidine Product This compound 4-aminopiperidine->Product 2,5-dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran->Product Acid Acid Catalyst (e.g., Acetic Acid) Acid->Product Heat Heat (Reflux) Heat->Product caption Figure 1: Paal-Knorr/Clauson-Kaas Synthesis Workflow.

Caption: Figure 1: Paal-Knorr/Clauson-Kaas Synthesis Workflow.

Experimental Protocol

A representative experimental procedure for the Clauson-Kaas synthesis is as follows:

  • A mixture of 4-aminopiperidine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.05 eq) in glacial acetic acid is heated to reflux (approximately 118 °C).[5]

  • The reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed (typically 2-4 hours).

  • After cooling to room temperature, the reaction mixture is carefully poured into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield pure this compound.

Performance Metrics
MetricPaal-Knorr / Clauson-Kaas Synthesis
Typical Yield 60-80%[5]
Purity >95% after chromatography
Scalability Moderate; the reaction can be exothermic and requires careful temperature control on a larger scale.
Cost-Effectiveness High; starting materials are commercially available and relatively inexpensive.
Safety Considerations Acetic acid is corrosive and flammable. The reaction should be performed in a well-ventilated fume hood.

Method 2: Nucleophilic Substitution

This approach relies on the formation of a carbon-nitrogen bond between the pyrrole nitrogen and the 4-position of a piperidine ring. This can be achieved through a direct SN2 reaction using a piperidine with a good leaving group at the 4-position, or via a more modern cross-coupling reaction like the Buchwald-Hartwig amination.

Reaction Mechanism & Rationale

In a direct SN2 approach, the pyrrolide anion, generated by deprotonating pyrrole with a strong base like sodium hydride, acts as a nucleophile and displaces a leaving group (e.g., tosylate, mesylate, or halide) from the 4-position of an N-protected piperidine. Subsequent deprotection of the piperidine nitrogen yields the final product.

Alternatively, the Buchwald-Hartwig amination allows for the coupling of pyrrole with a 4-halopiperidine derivative using a palladium catalyst and a suitable phosphine ligand.[6][7] This method is often milder and more functional group tolerant than the classical SN2 approach.

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Pyrrole Pyrrole Coupled_Product N-Protected This compound Pyrrole->Coupled_Product Piperidine N-Protected 4-Halopiperidine Piperidine->Coupled_Product Catalyst Pd Catalyst & Ligand Catalyst->Coupled_Product Base Base (e.g., NaOtBu) Base->Coupled_Product Deprotection_Step Acidic Deprotection Coupled_Product->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product caption Figure 2: Buchwald-Hartwig Nucleophilic Substitution Workflow.

Caption: Figure 2: Buchwald-Hartwig Nucleophilic Substitution Workflow.

Experimental Protocol (Buchwald-Hartwig Amination)
  • To an oven-dried flask are added a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • A solution of N-Boc-4-bromopiperidine (1.0 eq) and pyrrole (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated (e.g., 80-110 °C) and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated, and the crude N-Boc-4-(1H-pyrrol-1-yl)piperidine is purified by column chromatography.

  • The purified intermediate is then dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treated with a strong acid (e.g., trifluoroacetic acid or HCl) to remove the Boc protecting group.

  • After completion of the deprotection, the reaction is neutralized, and the final product is isolated and purified.

Performance Metrics
MetricNucleophilic Substitution (Buchwald-Hartwig)
Typical Yield 70-90% (over two steps)
Purity >98% after chromatography
Scalability Good; catalyst loading can be optimized for large-scale production.
Cost-Effectiveness Moderate to Low; palladium catalysts and phosphine ligands can be expensive.
Safety Considerations Phosphine ligands can be air-sensitive and toxic. Anhydrous and inert atmosphere techniques are required.

Method 3: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds. In the context of this compound synthesis, this would typically involve the reaction of 4-piperidone with pyrrole in the presence of a reducing agent. However, due to the relatively low nucleophilicity of pyrrole, a direct reductive amination can be challenging. A more practical approach involves the reductive amination of N-Boc-4-piperidone with ammonia to form N-Boc-4-aminopiperidine, which can then be converted to the target molecule via the Paal-Knorr synthesis as described in Method 1. For the purpose of a direct comparison, a hypothetical direct reductive amination is considered, though it is less commonly reported for this specific transformation. A more established application of reductive amination in similar systems involves the reaction of a piperidone with a more nucleophilic amine.[8][9]

Reaction Mechanism & Rationale

The reaction proceeds by the initial formation of an iminium ion intermediate from the condensation of the ketone (N-Boc-4-piperidone) and the amine (pyrrole). This intermediate is then reduced in situ by a hydride-based reducing agent to form the desired C-N bond. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the ketone starting material.[8]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Piperidone N-Boc-4-piperidone Coupled_Product N-Boc This compound Piperidone->Coupled_Product Pyrrole Pyrrole Pyrrole->Coupled_Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Coupled_Product Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Coupled_Product Deprotection_Step Acidic Deprotection Coupled_Product->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product caption Figure 3: Reductive Amination Workflow.

Caption: Figure 3: Reductive Amination Workflow.

Experimental Protocol (Adapted from similar reductive aminations)
  • To a solution of N-Boc-4-piperidone (1.0 eq) and pyrrole (1.5 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, is added a catalytic amount of acetic acid.[8]

  • The mixture is stirred for a short period before the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude N-Boc protected product is purified by column chromatography.

  • The Boc group is removed under acidic conditions as described in the nucleophilic substitution method.

Performance Metrics
MetricReductive Amination
Typical Yield 50-70% (over two steps, estimated due to low pyrrole nucleophilicity)
Purity >95% after chromatography
Scalability Good; the reaction is typically well-behaved and scalable.
Cost-Effectiveness Moderate; sodium triacetoxyborohydride is more expensive than classical reducing agents.
Safety Considerations Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with appropriate safety precautions.

Head-to-Head Comparison Summary

FeaturePaal-Knorr / Clauson-KaasNucleophilic Substitution (Buchwald-Hartwig)Reductive Amination
Overall Yield Good (60-80%)Excellent (70-90%)Moderate (50-70%)
Purity Good (>95%)Excellent (>98%)Good (>95%)
Scalability ModerateGoodGood
Cost HighLow to ModerateModerate
Simplicity High (often one-pot)Moderate (multi-step)Moderate (multi-step)
Key Advantage High atom economy, inexpensive reagentsHigh yield, broad substrate scopeMild reaction conditions
Key Disadvantage Requires heating, potential for side productsExpensive catalysts and ligandsLower yield with weakly nucleophilic amines

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved by several methods, with the optimal choice being highly dependent on the specific requirements of the project.

  • The Paal-Knorr/Clauson-Kaas synthesis stands out as the most cost-effective and straightforward method, making it an excellent choice for large-scale production where cost is a primary driver. Its operational simplicity is a significant advantage.

  • The Buchwald-Hartwig amination offers the highest yields and purity , making it the preferred method when the quality of the final product is of utmost importance. While the initial investment in catalysts and ligands is higher, the superior performance may justify the cost, particularly in the context of complex, multi-step syntheses where maximizing yield at each step is critical.

  • Reductive amination , while a powerful tool in general, is likely less efficient for the direct coupling of pyrrole to 4-piperidone due to the low nucleophilicity of the pyrrole nitrogen. It is a more viable strategy for synthesizing the 4-aminopiperidine precursor for a subsequent Paal-Knorr reaction.

For most laboratory and process chemistry applications, the Paal-Knorr/Clauson-Kaas synthesis provides the best balance of yield, cost, and simplicity . For applications demanding the highest purity and where cost is less of a concern, the Buchwald-Hartwig amination is a superior, albeit more expensive, alternative .

References

A Senior Application Scientist's Guide to Comparative Docking Analysis of 4-(1H-pyrrol-1-yl)piperidine Analogs for Dopamine D2 Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for In-Silico Analysis

The 4-(1H-pyrrol-1-yl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Specifically, its derivatives have shown significant promise as ligands for G-protein coupled receptors (GPCRs), with the dopamine D2 receptor (D2R) being a key target for treating neurological and psychiatric disorders.[1][2] Developing subtype-selective D2R ligands is a critical goal to enhance therapeutic efficacy while minimizing side effects associated with off-target binding.[3][4]

Molecular docking, a powerful computational technique, allows us to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein.[5] This in-silico approach provides invaluable insights into the structure-activity relationships (SAR) of a compound series, guiding the rational design of more potent and selective analogs before committing to costly and time-consuming synthesis.[6]

This guide provides a comprehensive, field-proven methodology for conducting a comparative docking analysis of novel this compound analogs against the human dopamine D2 receptor. We will proceed from target preparation and protocol validation to a detailed comparative analysis, elucidating the structural determinants of binding affinity.

The Computational Workflow: A Step-by-Step Protocol

Our workflow is designed to be a self-validating system, ensuring the reliability of the generated predictions. The entire process, from preparation to analysis, is outlined below.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Docking Simulation cluster_analysis Phase 4: Results Analysis protein_prep Protein Preparation PDB ID: 6CM4 (D2R) Remove water & ligands Add polar hydrogens & charges redock Re-dock Co-crystallized Ligand (Risperidone) protein_prep->redock grid_gen Define Binding Pocket (Grid Box Generation) protein_prep->grid_gen ligand_prep Ligand Preparation Sketch this compound Analogs Generate 3D Coordinates Energy Minimization (e.g., MMFF94) docking Molecular Docking of Analogs (e.g., AutoDock Vina) ligand_prep->docking rmsd Calculate RMSD (Target: < 2.0 Å) redock->rmsd grid_gen->docking analysis Post-Docking Analysis Compare Binding Energies Analyze Binding Poses Identify Key Interactions docking->analysis sar Elucidate Structure-Activity Relationships (SAR) analysis->sar

Caption: Computational workflow for comparative docking analysis.

Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking study. We will use the high-resolution crystal structure of the human dopamine D2 receptor in complex with the antagonist risperidone.

  • Obtain Structure: Download the PDB file for D2R, for instance, PDB ID: 6CM4 , from the Protein Data Bank.[7]

  • Clean Structure: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (risperidone). The presence of crystallographic water can obstruct the binding site and interfere with ligand docking.

  • Prepare Receptor: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating the electrostatic and hydrogen bonding interactions that govern ligand binding. The resulting structure is saved in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

Ligand Preparation

A set of four hypothetical analogs will be used for this comparative study. The core scaffold is 1-phenyl-4-(1H-pyrrol-1-yl)piperidine, with substitutions on the phenyl ring.

  • Analog 1 (A1): Unsubstituted (R = -H)

  • Analog 2 (A2): 4-methyl (R = -CH₃)

  • Analog 3 (A3): 4-chloro (R = -Cl)

  • Analog 4 (A4): 4-methoxy (R = -OCH₃)

  • Sketch and Convert: Draw each 2D structure and convert it to a 3D conformation.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, sterically favorable conformation before docking.

  • Save in Correct Format: Save the prepared ligands in the required format (e.g., PDBQT), ensuring correct atom types and rotatable bonds are defined.

Protocol Validation: The Trustworthiness Check

Before docking our novel analogs, we must validate our docking protocol to ensure it can reproduce the experimentally observed binding mode. This is a crucial self-validating step.[8]

  • Extract Native Ligand: From the original PDB file (6CM4), extract the co-crystallized ligand, risperidone.

  • Prepare Native Ligand: Prepare the ligand using the same procedure described in section 2.2.

  • Define Binding Site: The binding site is defined by creating a grid box centered on the position of the co-crystallized ligand. This box defines the search space for the docking algorithm.

  • Re-dock and Calculate RMSD: Dock the prepared risperidone back into the D2R binding site. Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.[9] A successful validation is typically indicated by an RMSD value below 2.0 Å. [10][11] This confirms that our chosen parameters can accurately replicate a known binding mode.

Comparative Docking and Analysis

With a validated protocol, we can now confidently dock our series of this compound analogs.

Docking Simulation

Using the same grid box and docking parameters from the validation step, each analog (A1-A4) is docked into the D2R active site. Software like AutoDock Vina will generate several possible binding poses for each ligand, ranked by a scoring function.[1] The output score, typically in kcal/mol, is an estimation of the binding affinity.[9]

Data Summary and Interpretation

The primary output to compare is the predicted binding energy for the top-ranked pose of each analog. Lower energy values suggest stronger binding affinity.

Analog IDSubstituent (R)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
A1 -H-8.5Asp114, Ser193, Phe390
A2 -CH₃-8.8Asp114, Ser193, Phe390, Val115
A3 -Cl-9.2Asp114, Ser193, Phe390, Cys118
A4 -OCH₃-9.0Asp114, Ser193, Phe390, Asn393

Note: The binding energies and interacting residues are illustrative examples for this guide.

Binding Mode and SAR Analysis

Beyond the scores, a visual inspection of the binding poses is essential for understanding the SAR.

  • Core Interactions: All analogs are expected to form a crucial salt bridge between the protonated piperidine nitrogen and the highly conserved Asp114 in transmembrane helix 3 (TM3). This interaction is a hallmark of aminergic GPCR-ligand binding and acts as a primary anchor.[2][12] The pyrrole ring often engages in hydrophobic or pi-stacking interactions within the binding pocket.

  • Analog 1 (Unsubstituted): The phenyl ring likely occupies a hydrophobic pocket. Its binding energy serves as our baseline.

  • Analog 2 (4-methyl): The small, hydrophobic methyl group may improve binding by engaging in favorable van der Waals interactions with hydrophobic residues like Val115, leading to a slightly more negative binding energy.

  • Analog 3 (4-chloro): The electron-withdrawing and moderately sized chloro group can form halogen bonds or favorable hydrophobic interactions with residues like Cys118. This often results in a significant improvement in binding affinity, as reflected in the most favorable docking score.

  • Analog 4 (4-methoxy): The methoxy group is polar and can act as a hydrogen bond acceptor. Its oxygen atom might form a hydrogen bond with a polar residue like Asn393 at the edge of the pocket. This provides a strong directional interaction, improving affinity over the unsubstituted analog.

These observations allow us to build a preliminary SAR model: substitution at the 4-position of the phenyl ring is well-tolerated and can be exploited to enhance binding affinity. Halogen and hydrogen-bonding groups appear particularly effective, providing a clear direction for the design of the next generation of analogs.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the comparative docking analysis of this compound analogs against the dopamine D2 receptor. By anchoring our study with a rigorous validation step, we can generate reliable in-silico data to compare binding affinities and rationalize structure-activity relationships.

The computational insights gained here—specifically the importance of the salt bridge with Asp114 and the favorable contributions of 4-position substituents—provide a strong foundation for lead optimization. The next steps in a drug discovery campaign would involve synthesizing these prioritized analogs and validating the computational predictions through in-vitro binding assays (e.g., radioligand binding assays to determine Ki values). The strong correlation between robust computational models and experimental data is the cornerstone of modern, efficient drug design.[1]

References

A Senior Application Scientist's Guide to Assessing the ADME Properties of 4-(1H-pyrrol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 4-(1H-pyrrol-1-yl)piperidine scaffold has emerged as a compelling structural motif. Its prevalence in developmental pipelines stems from its ability to confer favorable properties, including potent biological activity and desirable physicochemical characteristics. However, the journey from a promising hit to a viable drug candidate is paved with rigorous preclinical evaluation, where a thorough understanding of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide provides an in-depth, technical comparison of the ADME characteristics of this compound derivatives, grounded in experimental data and established methodologies. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis to inform your drug discovery and development programs.

The Strategic Importance of the this compound Scaffold

The selection of a core chemical scaffold is a critical decision in drug design. The this compound moiety offers a unique combination of a basic piperidine ring and an aromatic pyrrole group. This duality influences several key drug-like properties:

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring is crucial for target engagement and for enhancing aqueous solubility at physiological pH. The pyrrole ring, while relatively non-polar, can be functionalized to fine-tune lipophilicity and other molecular properties. The introduction of chiral centers on the piperidine ring can further enhance biological activity and selectivity, as well as improve pharmacokinetic properties.[1]

  • Metabolic Stability: The piperidine ring is a common feature in many approved drugs, indicating its general metabolic stability.[2] However, the positions adjacent to the nitrogen atom can be susceptible to oxidation.[3] Strategic modifications to the pyrrole or piperidine ring can be employed to block these metabolic "soft spots."

  • Structural Rigidity and Vectorial Orientation: The piperidine ring exists in a relatively rigid chair conformation, which can be advantageous for achieving high binding affinity by reducing the entropic penalty upon binding to a biological target.[4] The pyrrole group provides a defined vector for substitution, allowing for the systematic exploration of chemical space.

This guide will now transition to the practical aspects of assessing the ADME profile of derivatives of this scaffold, providing both the "how" and the "why" of each experimental approach.

Core In Vitro ADME Assays: A Practical Framework

A tiered approach to in vitro ADME testing is essential for efficient drug discovery. Early-stage screening assays provide a rapid assessment of key properties, allowing for the prioritization of compounds with the most promising profiles. The following sections detail the protocols and rationale for four critical in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction of liver cells, are responsible for the oxidative metabolism of a vast number of drugs.[5] Assessing the metabolic stability of a compound in HLM provides a crucial early indicator of its likely in vivo clearance. A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability.

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (commercially available) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration typically 0.5 mg/mL) and the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Workflow for Microsomal Stability Assay:

Caption: Workflow of the in vitro microsomal stability assay.

Comparative Data:

Compound Class/DerivativeSpeciest½ (min)Intrinsic Clearance (µL/min/mg)Reference
Piperazin-1-ylpyridazine analogMouse~3High[6]
Piperazin-1-ylpyridazine analogHuman~3High[6]
Substituted Piperidine sEH InhibitorHuman220Low[5]
Prolyl-4-piperidinylacetic acid deriv.Rat-Moderate (21 ml/min/kg in vivo)[7]
Prolyl-4-piperidinylacetic acid deriv.Dog-Low (9 ml/min/kg in vivo)[7]

Note: In vivo clearance is influenced by multiple factors beyond metabolic stability.

These examples highlight the significant impact of structural modifications on metabolic stability. The rapid clearance of the piperazine-containing compound underscores the importance of this assay in identifying metabolic liabilities early.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[8] This in vitro model is widely used to predict the oral absorption of drugs. The assay measures the rate of a compound's transport across the cell monolayer, providing an apparent permeability coefficient (Papp). This can help classify compounds as having low, medium, or high permeability, which is a key determinant of oral bioavailability.

Experimental Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in a multi-well plate (e.g., Transwell®).

    • Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • To assess apical to basolateral (A→B) permeability (mimicking absorption), add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • To assess basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At a specified time point (e.g., 2 hours), collect samples from the receiver chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the receiver and donor chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein.

Logical Flow of Caco-2 Permeability Assessment:

G cluster_0 Cell Culture & Monolayer Formation cluster_1 Permeability Experiment cluster_2 Analysis & Interpretation A Seed Caco-2 cells on permeable supports B Culture for 18-22 days A->B C Verify monolayer integrity (TEER) B->C D Add test compound to donor chamber (A or B) C->D E Incubate at 37°C D->E F Collect samples from receiver chamber E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Papp (A→B & B→A) G->H I Determine Efflux Ratio H->I J Classify Permeability (Low, Medium, High) I->J

Caption: Decision-making workflow for the Caco-2 permeability assay.

Comparative Data and Interpretation:

Papp (A→B) (10⁻⁶ cm/s)Predicted Human Absorption
< 1Low (< 30%)
1 - 10Moderate (30-70%)
> 10High (> 70%)

While specific Papp values for this compound derivatives are not available, we can infer some general trends. The slightly higher lipophilicity of the piperidine ring compared to a pyrrolidine ring (logP of piperidine is ~0.84, while for pyrrolidine it's ~0.46) may lead to differences in passive transcellular permeability.[3][4] However, the overall permeability will be highly dependent on the nature and position of substituents on both rings.

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Rationale: Once absorbed into the systemic circulation, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[9] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[10] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and for interpreting its pharmacokinetic and pharmacodynamic relationships. Equilibrium dialysis is considered the gold standard method for this assessment.[11]

Experimental Protocol:

  • Device Preparation:

    • Use a commercially available equilibrium dialysis device (e.g., RED device) which consists of two chambers separated by a semipermeable membrane (typically with a molecular weight cutoff of 8-14 kDa).

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Preparation and Incubation:

    • Spike the test compound into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).

    • Add the plasma containing the test compound to one chamber (the plasma chamber) of the dialysis device.

    • Add a corresponding volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).

    • Seal the device and incubate at 37°C on an orbital shaker until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • It is crucial to perform a matrix match by adding blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to ensure accurate quantification by LC-MS/MS.

    • Quantify the concentration of the test compound in both samples.

  • Data Analysis:

    • Calculate the fraction unbound (fu) and the percentage of protein binding (%PPB):

      • fu = Concentration in buffer chamber / Concentration in plasma chamber

      • %PPB = (1 - fu) * 100

Conceptual Diagram of Equilibrium Dialysis:

Caption: The principle of plasma protein binding assessment by equilibrium dialysis.

Illustrative Comparative Data:

CompoundSpecies% Plasma Protein BindingReference
GNE-A (complex piperidine-containing molecule)Multiple96.7 - 99.0%[12]
N-pyrrolyl penicillin derivativeMultiple41 - 55%[13]
Dipyrone metabolite (MAA)Human57.6%[14]
Dipyrone metabolite (AAA)Human14.2%[14]

This data illustrates the wide range of plasma protein binding observed for different chemical entities. High binding (>99%) can impact the interpretation of in vitro potency data and may necessitate higher doses to achieve a therapeutic concentration of free drug.

hERG Inhibition Assay by Automated Patch Clamp

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization.[15] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes. For this reason, regulatory agencies such as the FDA mandate that new drug candidates are assessed for their potential to inhibit the hERG channel.[9] Automated patch clamp technology provides a higher throughput method for this assessment compared to traditional manual patch clamp.[16]

Experimental Protocol:

  • Cell Preparation:

    • Use a stable cell line overexpressing the hERG channel (e.g., HEK293 or CHO cells).

    • Prepare a single-cell suspension for use in the automated patch clamp system.

  • Automated Patch Clamp Procedure:

    • The automated system (e.g., QPatch or SyncroPatch) uses planar patch clamp technology to achieve a high-resistance "giga-seal" between a single cell and the recording electrode.

    • A specific voltage protocol is applied to the cell to elicit the hERG current.

    • A stable baseline current is established by perfusing the cell with an extracellular solution.

    • The test compound is then applied at increasing concentrations (typically in a cumulative manner).

  • Data Acquisition and Analysis:

    • The hERG current is measured at each concentration of the test compound.

    • The percentage of inhibition of the hERG current is calculated relative to the baseline.

    • The data is fitted to a concentration-response curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the hERG current).

hERG Inhibition Assessment Workflow:

G A Prepare hERG-expressing cell suspension B Automated Patch Clamp: Achieve Giga-seal A->B C Apply Voltage Protocol to Elicit hERG Current B->C D Establish Stable Baseline C->D E Apply Increasing Concentrations of Test Compound D->E F Measure hERG Current at Each Concentration E->F G Calculate % Inhibition F->G H Determine IC₅₀ from Concentration-Response Curve G->H

Caption: A streamlined workflow for hERG inhibition testing using automated patch clamp.

Interpretation of hERG Data:

A potent hERG inhibitor (e.g., IC₅₀ < 1 µM) is a significant safety concern. However, the clinical risk depends on the therapeutic concentration of the drug. A large margin between the hERG IC₅₀ and the free plasma concentration at the therapeutic dose (typically >30-fold) provides a greater degree of confidence in the cardiovascular safety of the compound. The introduction of chiral piperidine scaffolds has been shown in some cases to reduce hERG toxicity.[1]

Synthesizing the Data: Building a Comprehensive ADME Profile

The true power of in vitro ADME assessment lies in the integration of data from multiple assays. A compound with high permeability and metabolic stability may still be a poor candidate if it is highly protein-bound and a potent hERG inhibitor. The this compound scaffold offers medicinal chemists a versatile platform for optimizing ADME properties. By strategically modifying the substitution patterns on both the pyrrole and piperidine rings, it is possible to enhance metabolic stability, modulate permeability, and mitigate off-target activities.

This guide has provided a framework for the systematic evaluation of the ADME properties of this compound derivatives. By employing these robust in vitro assays and thoughtfully interpreting the resulting data, drug discovery teams can make more informed decisions, leading to the selection of drug candidates with a higher probability of success in clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and chemical research, 4-(1H-pyrrol-1-yl)piperidine (CAS No. 169751-01-3) serves as a valuable building block.[1][2] Its structural motif, combining a piperidine ring with a pyrrole group, makes it a key component in the synthesis of novel compounds. However, its utility in the lab is matched by the critical importance of its responsible handling and disposal. Adherence to proper disposal protocols is not merely a regulatory requirement; it is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond procedural lists to explain the causality behind each critical step.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the first step in safe handling. This compound is classified with several key hazards that dictate its handling and disposal requirements.

According to the Globally Harmonized System (GHS), this compound presents the following risks[1][3][4]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye damage (H318)

  • May cause respiratory irritation (H335)

Some notifications in the ECHA C&L Inventory also classify it as causing severe skin burns[4]. Due to the presence of the piperidine and pyrrolidine moieties, it is prudent to consider hazards associated with these parent structures, such as flammability and reactivity. Piperidine, for instance, is a highly flammable liquid that is toxic on contact with skin or if inhaled and causes severe burns[5][6][7][8]. Pyrrolidine is also flammable and can form toxic oxides of nitrogen upon combustion[9].

Table 1: GHS Hazard Summary for this compound

Hazard CategoryGHS PictogramHazard Statement
Acute Toxicity, Oral
alt text
H302: Harmful if swallowed[3]
Skin Corrosion/Irritation
alt text
alt text
H315: Causes skin irritation[3] / H314: Causes severe skin burns and eye damage[4]
Serious Eye Damage
alt text
H318: Causes serious eye damage[3]
STOT, Single Exposure
alt text
H335: May cause respiratory irritation[3]

Section 2: Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) .[10][11][12] This written plan must outline procedures for safe procurement, storage, handling, and disposal of all chemicals, forming the backbone of your institution's safety protocols.[10][13]

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[14][15] This means that the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[14]

All procedures outlined in this guide are designed to comply with these foundational regulations.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

Before handling or preparing this compound for disposal, the following minimum PPE and engineering controls are mandatory:

  • Engineering Control: All handling must occur within a certified chemical fume hood to mitigate inhalation risks.[16]

  • Eye Protection: Wear chemical safety goggles or a face shield for full protection against splashes.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat must be worn and fully fastened.

Section 4: Standard Disposal Protocol for Waste Chemical

This protocol applies to unused product, reaction residues, and contaminated solutions. The guiding principle is that all chemical waste is considered hazardous and must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[14][17]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS/Waste Management A Generate Chemical Waste B Characterize as Hazardous Waste A->B Step 1 C Select Compatible, Sealable Container B->C Step 2 D Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) C->D Step 3 E Attach Hazardous Waste Label D->E Step 4 F Store in Satellite Accumulation Area (SAA) E->F Step 5 G Request Waste Pickup via EHS Portal F->G Step 6 H EHS Collects Waste G->H Step 7 I Final Disposal via Licensed Facility H->I Final Step

Caption: Workflow for the routine disposal of this compound waste.

Step-by-Step Procedure:

  • Waste Characterization: Assume all waste containing this compound is hazardous. This is the default policy for ensuring compliance and safety.[14]

  • Container Selection:

    • Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap.

    • Never use food-grade containers (e.g., milk jugs) for chemical waste.[14]

  • Waste Segregation:

    • Collect waste this compound in its own dedicated container.

    • Crucially, do not mix this waste with acids or strong oxidizing agents. Amines like piperidine and pyrrolidine can react exothermically and violently with acids.[18]

  • Labeling:

    • Affix a completed hazardous waste tag to the container before adding any waste.

    • The label must include the full chemical name—"this compound"—and the approximate concentration and volume.

  • Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.[14] An open waste container is a common and serious EPA violation.[14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation and under the control of the laboratory personnel.

  • Arrange for Disposal: Once the container is full or you are finished with the process, schedule a pickup with your institution's EHS department. Do not pour this chemical down the drain under any circumstances.[5][17]

Section 5: Emergency Spill Management

Immediate and correct response to a spill is critical to preventing exposure and further contamination. The appropriate response is dictated by the size and location of the spill.

SpillResponse Spill Spill of this compound Occurs Assess Assess Spill: Size, Location, and Ventilation Spill->Assess SmallSpill Small Spill (<100 mL) AND Inside Fume Hood Assess->SmallSpill Yes LargeSpill Large Spill (>100 mL) OR Outside Fume Hood Assess->LargeSpill No Cleanup Proceed with Self-Cleanup Protocol (See Protocol 5.1) SmallSpill->Cleanup Evacuate Execute Emergency Evacuation Protocol (See Protocol 5.2) LargeSpill->Evacuate

Caption: Decision-making workflow for responding to a chemical spill.

Protocol 5.1: Small Spill (<100 mL) inside a Chemical Fume Hood
  • Alert Personnel: Notify colleagues in the immediate vicinity.

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth.[5][18][19] Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5][18]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the waste container and manage it according to the protocol in Section 4.

Protocol 5.2: Large Spill (>100 mL) or Any Spill Outside a Fume Hood
  • EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.

  • ISOLATE: If it is safe to do so, close the laboratory doors to contain the vapors.

  • ALERT: Call your institution's emergency number and notify EHS. Provide the chemical name, location, and estimated quantity of the spill.

  • SECURE: Prevent re-entry to the laboratory until emergency responders have cleared the area.

Section 6: Decontamination of Equipment and Glassware

Proper decontamination is essential to prevent unintended reactions and personnel exposure.

  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) under a fume hood. Collect this initial rinse as hazardous waste.

  • Wash: Wash the rinsed equipment thoroughly with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven as appropriate.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By integrating the principles of hazard awareness, regulatory compliance, and procedural diligence, researchers can ensure a safe working environment and protect the broader community and ecosystem. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-(1H-pyrrol-1-yl)piperidine, moving beyond a simple checklist to instill a foundational understanding of why specific precautions are necessary. Our goal is to build a self-validating safety culture, where every procedural step is understood and logically justified.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted heterocyclic compound. Its hazard profile is dictated by the chemical properties of its pyrrole and piperidine functional groups. The piperidine moiety, a saturated heterocycle, is known for its basicity and potential to cause corrosive injury, while substituted pyrroles can present their own unique toxicological profiles.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, immediate summary of the primary dangers associated with this compound.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodePictogramSignal Word
Acute Toxicity, OralHarmful if swallowedH302
alt text
Warning
Skin Corrosion/IrritationCauses skin irritationH315
alt text
Warning
Serious Eye Damage/IrritationCauses serious eye damageH318
alt text
Danger
Specific Target Organ ToxicityMay cause respiratory irritationH335
alt text
Warning

Source: PubChem CID 21922730.[1]

The designation of "Danger" as the signal word for eye damage (H318) is critical; it indicates the potential for irreversible injury.[1] This single classification elevates the required level of eye protection significantly. The parent compound, piperidine, is known to be toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[2][3][4] Therefore, a stringent and comprehensive approach to personal protective equipment (PPE) is mandatory.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic risk assessment. The following protocol is the minimum standard for handling this compound in any form (solid or solution).

Table 2: Mandatory PPE for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield must be worn over the goggles when handling larger quantities (>5g) or during splash-prone procedures (e.g., transfers, heating).Primary Mandate: The H318 classification ("Causes serious eye damage") necessitates protection against not just projectiles but also chemical splashes from all angles.[1] Standard safety glasses are insufficient. Contact lenses should never be worn when handling this chemical.[5]
Hand Protection Chemical-resistant nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Gloves must be tested to the EN 374 standard. For prolonged contact or immersion, heavy-duty butyl rubber gloves are recommended.Causality: The H315 ("Causes skin irritation") and the known dermal toxicity of piperidine derivatives require a robust barrier.[1][3] Always inspect gloves for defects before use and practice proper removal techniques to avoid self-contamination. Contaminated gloves must be replaced immediately.[5]
Skin & Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. For large-scale operations, a chemical-resistant apron is also required.Mechanism of Protection: This provides a barrier against accidental spills and contact. The H315 hazard indicates the compound can compromise skin integrity upon contact.[6][7] All protective clothing should be removed before leaving the laboratory.[4]
Respiratory Protection All handling of solids or volatile solutions must be performed within a certified chemical fume hood. If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.Exposure Control: The H335 classification ("May cause respiratory irritation") dictates that inhalation exposure must be minimized.[1][6] A fume hood is the primary engineering control to prevent vapors or dust from entering the breathing zone.[5]

Operational Plan: Step-by-Step Handling Procedures

Trustworthy protocols are built on clarity and logical flow. The following workflow minimizes risk at each stage of handling.

Pre-Operation Safety Check
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Emergency Equipment: Ensure unobstructed access to the safety shower, eyewash station, and appropriate fire extinguisher.[4]

  • Assemble PPE: Don all required PPE as specified in Table 2 before entering the designated handling area.

  • Prepare Spill Kit: Have a spill kit containing absorbent material (e.g., vermiculite or sand), a sealed waste container, and decontamination solution readily available.[3]

Workflow for PPE Selection and Safe Handling

The following diagram illustrates the decision-making process for ensuring adequate protection during handling operations.

PPE_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase start Start: Prepare to handle This compound verify_hood Verify Chemical Fume Hood Certification & Airflow start->verify_hood locate_safety Locate Eyewash, Shower, & Spill Kit verify_hood->locate_safety don_ppe Don Minimum Required PPE: - Lab Coat - Gloves (Nitrile) - Splash Goggles locate_safety->don_ppe assess_op Assess Operation Scale & Splash Potential don_ppe->assess_op weighing Action: Weighing Solid (<5g) assess_op->weighing Low Splash Risk add_shield Upgrade PPE: Add Full-Face Shield assess_op->add_shield High Splash Risk decontaminate Decontaminate Glassware & Surfaces with appropriate solvent weighing->decontaminate transfer Action: Liquid Transfer or Scale-Up (>5g) transfer->decontaminate add_shield->transfer dispose Segregate & Dispose of Waste in Labeled Container decontaminate->dispose doff_ppe Doff PPE in correct order (Gloves Last) dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: PPE selection workflow based on operational risk.

Decontamination and Disposal Plan
  • Decontamination: All surfaces and equipment must be decontaminated after use. Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water.

  • Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Used gloves, bench paper, and wipes.

    • Empty containers (unless triple-rinsed with a suitable solvent).

    • Surplus or unwanted material.

  • Disposal: Place all hazardous waste into a clearly labeled, sealed, and puncture-proof container.[6] Do not let the product enter drains or waterways.[6] Consult your institution’s Environmental Health & Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[2][6]

Emergency Response Protocol

Immediate and correct action during an emergency can prevent serious injury.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or stops, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

By integrating these expert-validated protocols and understanding the causality behind each safety measure, you can ensure a secure laboratory environment for yourself and your colleagues when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-pyrrol-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrrol-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.